Fluorescein-PEG6-bis-NHS ester
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O17S/c49-29-2-5-32-35(26-29)63-36-27-30(50)3-6-33(36)42(32)31-4-1-28(25-34(31)43(56)65-48-39(53)9-10-40(48)54)46-44(66)45-12-14-58-16-18-60-20-22-62-24-23-61-21-19-59-17-15-57-13-11-41(55)64-47-37(51)7-8-38(47)52/h1-6,25-27,42,49-50H,7-24H2,(H2,45,46,66) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSEQWGGWBICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC(=C(C=C2)C3C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)C(=O)ON6C(=O)CCC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fluorescein-PEG6-bis-NHS Ester: A Comprehensive Technical Guide for Bioconjugation and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescein-PEG6-bis-NHS ester is a versatile, high-purity reagent widely employed in biological research and drug development. This molecule uniquely combines the spectral properties of fluorescein (B123965), the biocompatibility and solubility-enhancing characteristics of a polyethylene (B3416737) glycol (PEG) spacer, and the amine-reactive functionality of two N-hydroxysuccinimide (NHS) esters. This trifecta of features makes it an invaluable tool for fluorescently labeling, crosslinking, and tethering biomolecules. This technical guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in key experimental workflows, including protein labeling, intra- and intermolecular crosslinking, and its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction
In the realm of bioconjugation, precision and efficiency are paramount. This compound has emerged as a critical tool for researchers seeking to fluorescently label and crosslink proteins, peptides, and other amine-containing molecules. Its structure comprises a central fluorescein core, providing a readily detectable fluorescent signal. This core is flanked by two polyethylene glycol (PEG) chains, each with a length of six ethylene (B1197577) oxide units. The PEG chains enhance the water solubility of the molecule and the resulting conjugates, mitigating aggregation and improving biocompatibility.[1][2] At the terminus of each PEG chain is a highly reactive N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins.[1] The bifunctional nature of this reagent allows for the crosslinking of two different molecules or two domains within the same molecule, providing insights into protein structure and interactions.[3][4] Furthermore, the defined length of the PEG linker makes it a valuable component in the modular synthesis of PROTACs, where it can bridge a target protein binder and an E3 ligase ligand.[4][5][6]
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective application. The data presented below has been compiled from various supplier technical data sheets. It is important to note that slight variations in molecular weight and formula may exist between different commercial sources.
| Property | Value (Source 1) | Value (Source 2) |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 1-((4-(3,6-dihydroxy-9H-xanthen-9-yl)-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)amino)-1-thioxo-5,8,11,14,17,20-hexaoxa-2-azatricosan-23-oate[1] | Not Specified |
| Molecular Formula | C44H50N4O17S[1] | C40H45N3O15S[5] |
| Molecular Weight | 938.96 g/mol [1] | 839.86 g/mol [5] |
| CAS Number | 2055105-59-2[1] | 1818294-35-7[5] |
| Appearance | Solid powder[1] | Solid at room temperature[5] |
| Purity | >95%[1] | Not Specified |
| Excitation Maximum (λex) | ~494 nm (for Fluorescein)[7] | ~495 nm (for Fluorescein PEG)[6] |
| Emission Maximum (λem) | ~521 nm (for Fluorescein)[7] | ~515-520 nm (for Fluorescein PEG)[6] |
| Solubility | Soluble in aqueous media, DMF, DMSO[1][6] | Soluble in DMSO, DMF[5] |
| Storage Conditions | Short term (days to weeks) at 0-4°C in the dark. Long term (months to years) at -20°C.[1] | Store at -20°C with desiccant.[3] |
Mechanism of Action
The utility of this compound lies in the reactivity of its two terminal NHS ester groups. NHS esters are highly reactive towards primary amines (-NH2), which are abundant on the surface of proteins in the form of lysine side chains and the N-terminus of polypeptide chains. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[8] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[8] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9]
Key Applications and Experimental Protocols
This compound is a multifunctional reagent with a range of applications in biological research.
Fluorescent Labeling of Proteins and Antibodies
The most straightforward application is the fluorescent labeling of proteins for visualization and tracking. The covalent attachment of the fluorescein moiety allows for the detection of the labeled protein in various applications, including fluorescence microscopy, flow cytometry, and western blotting.
Caption: Workflow for fluorescently labeling proteins.
-
Protein Preparation: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) to a final concentration of 1-5 mg/mL.[10] If the antibody is in a buffer containing primary amines, perform buffer exchange via dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[11]
-
Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the dissolved reagent to the antibody solution.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM and incubating for 15 minutes.[10]
-
Purification: Remove unreacted crosslinker using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).[10]
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and ~494 nm (for fluorescein concentration).
Intramolecular and Intermolecular Crosslinking
The presence of two NHS ester groups allows for the covalent crosslinking of primary amines. This can occur either within a single protein (intramolecular crosslinking) to stabilize its conformation or between two or more interacting proteins (intermolecular crosslinking) to capture and identify protein-protein interactions.[3][4]
Caption: Workflow for intra- or intermolecular protein crosslinking.
-
Protein Preparation: Prepare a mixture of the interacting proteins in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 25 mM) in anhydrous DMSO or DMF immediately before use.[10]
-
Reaction: Add the crosslinker to the protein mixture at a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of the crosslinker over the protein is often a good starting point.[10]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[10]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.[10]
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. The fluorescent nature of the crosslinker allows for in-gel fluorescence scanning before Coomassie or silver staining. For identification of crosslinked peptides, mass spectrometry is the method of choice.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The PEG6 chain of this compound serves as a flexible and hydrophilic linker of a defined length, which is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][13] The two NHS esters allow for the sequential or one-pot conjugation of the two ligands.
Caption: General workflow for synthesizing a PROTAC.
-
Ligand Preparation: The target protein ligand and the E3 ligase ligand must each possess a primary amine for conjugation.
-
Reaction: The synthesis can be performed sequentially. First, react this compound with one of the ligands in an appropriate organic solvent (e.g., DMF) with a suitable base (e.g., DIPEA) to form a mono-substituted intermediate. After purification, this intermediate is then reacted with the second ligand. Alternatively, a one-pot synthesis with a specific stoichiometry of the reactants can be attempted, though this may lead to a mixture of products requiring more extensive purification.
-
Purification: The final PROTAC product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the synthesized PROTAC are confirmed by mass spectrometry and NMR spectroscopy. The fluorescent tag can aid in tracking the molecule during purification and subsequent biological assays.
Conclusion
This compound is a powerful and versatile tool for researchers in various fields of life sciences and drug discovery. Its combination of fluorescence, biocompatibility, and bifunctional reactivity enables a wide range of applications, from simple protein labeling to the sophisticated design of PROTACs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this reagent in the laboratory. As with any chemical reagent, optimal results will be achieved through careful planning, execution, and optimization of the experimental conditions for each specific application.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 2055105-59-2|DC Chemicals [dcchemicals.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of bifunctional fluorescent probes and their application to α-helix labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescein PEG, mPEG-FITC [nanocs.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 9. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. store.sangon.com [store.sangon.com]
- 11. broadpharm.com [broadpharm.com]
- 12. nbinno.com [nbinno.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fluorescein-PEG6-bis-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-PEG6-bis-NHS ester is a bifunctional, fluorescent labeling reagent designed for the covalent attachment of a fluorescein (B123965) fluorophore to biomolecules containing primary amines. This compound is of significant interest in various fields, including immunology, cell biology, and drug development, due to its utility in the preparation of fluorescently labeled proteins, antibodies, and other macromolecules. The molecule's architecture, comprising a central fluorescein core, a hydrophilic hexaethylene glycol (PEG6) spacer, and two terminal N-hydroxysuccinimide (NHS) ester reactive groups, offers distinct advantages for bioconjugation.
The fluorescein moiety provides a well-characterized and bright green fluorescent signal, making it suitable for a wide range of fluorescence-based detection techniques. The PEG6 linker enhances the aqueous solubility of the reagent and the resulting conjugate, which can help to prevent aggregation and reduce non-specific binding.[1][2] The presence of two NHS ester groups allows for the potential to either increase the labeling density on a single protein or to act as a cross-linker between two amine-containing molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.
Core Chemical Structure and Properties
This compound is a complex organic molecule with a well-defined structure that dictates its functionality. It consists of three key components: the fluorescein fluorophore, a PEG6 linker, and two NHS ester reactive groups.
| Property | Value | Source |
| Chemical Formula | C44H50N4O17S | [1] |
| Molecular Weight | 938.96 g/mol | [1] |
| CAS Number | 2055105-59-2 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, DMF | [1] |
Spectral Properties (Approximated)
| Parameter | Approximate Value |
| Excitation Maximum (λex) | ~494 nm |
| Emission Maximum (λem) | ~518 nm |
| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.9 |
Note: These values are based on a closely related fluorescein derivative and should be experimentally verified for the specific conjugate.
Structural Diagram
Caption: Chemical structure of this compound.
Reaction Mechanism: NHS Ester Chemistry
The utility of this compound as a labeling reagent stems from the reactivity of its terminal NHS esters towards primary amines. The reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-8.5).
The primary amino group, typically the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
It is important to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[3] Suitable buffers include phosphate, borate (B1201080), or carbonate/bicarbonate buffers.
Reaction Pathway Diagram
Caption: NHS ester reaction with a primary amine.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in labeling proteins. Optimization may be required depending on the specific protein and desired degree of labeling.
Materials
-
This compound
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration or spin desalting column)
General Protein Labeling Protocol
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any amine-containing compounds.
-
-
Prepare the Reagent Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[3]
-
-
Conjugation Reaction:
-
Add the calculated amount of the reagent stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the reagent to the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the unreacted reagent and byproducts by passing the reaction mixture through a gel filtration or spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Experimental Workflow Diagram
Caption: Experimental workflow for protein labeling.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a variety of research and development applications:
-
Fluorescent Labeling of Antibodies: For use in immunoassays such as ELISA, flow cytometry, and immunofluorescence microscopy.
-
Protein-Protein Interaction Studies: The bifunctional nature of the reagent can be exploited to cross-link interacting proteins for subsequent analysis.
-
Drug Delivery and Targeting: Fluorescently labeling drug carriers or therapeutic proteins allows for the visualization and tracking of their biodistribution and cellular uptake.
-
PROTAC Development: This molecule can be used as a fluorescent PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.[4]
Conclusion
This compound is a versatile and effective reagent for the fluorescent labeling of biomolecules. Its combination of a bright fluorophore, a solubilizing PEG linker, and two reactive NHS esters provides researchers with a powerful tool for a wide range of applications in life sciences and drug development. By understanding its chemical properties and following optimized experimental protocols, scientists can effectively utilize this reagent to generate high-quality fluorescent conjugates for their specific research needs.
References
An In-Depth Technical Guide to the Mechanism and Application of Fluorescein-PEG6-bis-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key technical data related to Fluorescein-PEG6-bis-NHS ester, a versatile tool in bioconjugation and molecular labeling.
Core Mechanism of Action
This compound is a homobifunctional crosslinking and labeling reagent. Its mechanism of action is predicated on the specific and efficient reaction of its terminal N-hydroxysuccinimide (NHS) esters with primary amines on target molecules.[1][2][3] This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.[1][2]
The molecule itself is comprised of three key functional components:
-
Fluorescein: A widely used fluorophore that serves as the reporter moiety, enabling detection and quantification of the labeled molecule via fluorescence-based techniques.[2] It has an excitation maximum of approximately 494 nm and an emission maximum of around 518 nm.
-
Polyethylene (B3416737) Glycol (PEG) Spacer (PEG6): A six-unit polyethylene glycol chain acts as a hydrophilic spacer arm. This PEG linker increases the aqueous solubility of the reagent and the resulting conjugate, which can reduce aggregation and minimize steric hindrance during the conjugation reaction.[4][5]
-
Bis-N-hydroxysuccinimide (NHS) Ester: The presence of two NHS ester groups makes this a homobifunctional reagent.[4][6] This allows for two primary applications:
-
Crosslinking: The two NHS esters can react with primary amines on two different molecules, creating a covalent link between them.
-
Labeling: Both NHS esters can react with primary amines on the same molecule, resulting in a higher degree of labeling.
-
The primary targets for this reaction on proteins are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus.[1][3] The reaction is highly pH-dependent, with optimal conditions typically in the slightly alkaline range of pH 7.2 to 8.5.[1][6] In this pH range, the primary amines are sufficiently deprotonated and thus more nucleophilic, facilitating the attack on the carbonyl carbon of the NHS ester. A competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH.[1][7] Therefore, careful control of the reaction pH is crucial for efficient conjugation.
Quantitative Data
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference |
| Molecular Weight | ~938.96 g/mol | [4] |
| Excitation Maximum (Fluorescein) | ~494 nm | |
| Emission Maximum (Fluorescein) | ~518 nm | |
| Extinction Coefficient (Fluorescein) | ~70,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Fluorescein in 0.1 M NaOH) | ~0.95 | [8] |
Table 2: Reaction Condition Parameters for NHS Esters
| Parameter | Recommended Range/Value | Reference |
| Optimal Reaction pH | 7.2 - 8.5 | [1][6] |
| Half-life of Hydrolysis at pH 7.0, 0°C | 4 - 5 hours | [7] |
| Half-life of Hydrolysis at pH 8.6, 4°C | 10 minutes | [7] |
| Recommended Molar Excess (for antibody labeling) | 15- to 20-fold | [1] |
Experimental Protocols
The following are detailed methodologies for protein labeling and crosslinking using this compound.
Protein Labeling Protocol
This protocol is designed for the covalent attachment of this compound to a protein of interest.
Materials:
-
This compound
-
Protein to be labeled
-
Conjugation Buffer: 50 mM sodium borate (B1201080) buffer, pH 8.5 or 100 mM sodium bicarbonate buffer, pH 8.3.[1][9] Avoid buffers containing primary amines like Tris.[1]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[1]
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[1]
-
Reaction Incubation: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[1][6]
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted reagent and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 494 nm (for fluorescein).
Protein Crosslinking Protocol
This protocol outlines the procedure for crosslinking two different amine-containing proteins.
Materials:
-
This compound
-
Protein A and Protein B to be crosslinked
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers.[6]
-
Anhydrous DMSO or DMF
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE analysis reagents
Procedure:
-
Protein Preparation: Prepare a mixture of Protein A and Protein B in the conjugation buffer at the desired molar ratio. The total protein concentration should be in the range of 1-5 mg/mL.
-
Reagent Addition: Add the freshly prepared this compound stock solution to the protein mixture. The molar ratio of the crosslinker to the limiting protein can be varied to optimize for mono- or di-conjugation.
-
Reaction Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Add the quenching reagent to stop the reaction.
-
Analysis: Analyze the reaction products by SDS-PAGE to identify crosslinked species (which will have a higher molecular weight). The fluorescent nature of the crosslinker allows for in-gel fluorescence scanning to visualize the crosslinked products.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Reaction mechanism of this compound with a primary amine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. medkoo.com [medkoo.com]
- 5. cenmed.com [cenmed.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Fluorescein-PEG6-bis-NHS Ester
For researchers, scientists, and drug development professionals, precise molecular tools are paramount for innovation. Fluorescein-PEG6-bis-NHS ester stands out as a versatile and valuable bifunctional labeling reagent. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.
Core Properties
This compound is a fluorescent labeling compound that features a fluorescein (B123965) core, a polyethylene (B3416737) glycol (PEG) spacer, and two N-hydroxysuccinimide (NHS) ester functional groups.[1][2] The fluorescein component provides the fluorescent signal, the hydrophilic PEG spacer enhances solubility in aqueous media and reduces steric hindrance, and the dual NHS esters enable covalent conjugation to primary amines on target molecules such as proteins, antibodies, and peptides.[1][3]
Physicochemical and Spectroscopic Data
A clear understanding of the quantitative properties of this compound is crucial for its successful application. The table below summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Weight | 938.96 g/mol | [1] |
| Chemical Formula | C44H50N4O17S | [1] |
| CAS Number | 2055105-59-2 | [1] |
| Excitation Maximum (λex) | 494 nm | [1] |
| Emission Maximum (λem) | 517 nm | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, and Water | [1] |
| Purity | >95% | [1] |
Reaction Mechanism
The utility of this compound lies in the reactivity of its NHS ester groups towards primary amines (-NH2), which are abundantly present in biomolecules, particularly on the side chains of lysine (B10760008) residues.[4] The reaction, which is most efficient in a slightly basic pH range (typically 7-9), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]
Figure 1: Reaction of this compound with a primary amine.
Experimental Protocols
The following sections provide detailed methodologies for labeling proteins and antibodies with this compound. These protocols are general guidelines and may require optimization for specific applications.
Protein Labeling Protocol
This protocol outlines the steps for conjugating this compound to a purified protein.
Materials:
-
This compound
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange.
-
Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[5]
-
Perform Conjugation:
-
Adjust the pH of the protein solution to 8.3-8.5 using the conjugation buffer.
-
Add the calculated amount of the reagent stock solution to the protein solution. A molar excess of the NHS ester (typically 8-20 fold) is recommended.[4][6]
-
Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[6]
-
-
Purify the Conjugate: Remove the unreacted reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for the fluorescein).
Figure 2: Experimental workflow for protein labeling.
Antibody Conjugation Protocol
This protocol is specifically tailored for labeling antibodies, which are a common target for this reagent in drug development and research.
Materials:
-
This compound
-
Purified antibody (e.g., IgG)
-
Anhydrous DMF or DMSO
-
Conjugation Buffer (e.g., 50mM borate (B1201080) buffer, pH 8.5)[4]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or desalting column
Procedure:
-
Antibody Preparation: If the antibody solution contains stabilizers like BSA or glycine, they must be removed via buffer exchange into the conjugation buffer. The antibody concentration should be between 1-10 mg/mL.[4]
-
Reagent Preparation: Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will react with any remaining NHS ester.
-
Purification: Remove excess dye and quenching reagent by dialysis or using a desalting column.
-
Concentration and Storage: Measure the antibody concentration and store the labeled antibody at 4°C, protected from light.
Logical Decision-Making in Labeling Optimization
Achieving the desired degree of labeling (DOL) is critical for the functionality of the final conjugate. The following diagram illustrates a decision-making process for optimizing the labeling reaction.
Figure 3: Decision tree for optimizing the degree of labeling.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug development:
-
Target Engagement Studies: Labeled ligands can be used to visualize and quantify binding to their target receptors on or within cells.
-
Pharmacokinetic Studies: The fluorescent tag allows for the tracking of a drug candidate's distribution, metabolism, and excretion in preclinical models.
-
High-Throughput Screening: Fluorescently labeled molecules are essential for developing assays to screen large compound libraries.
-
PROTAC Development: This reagent can serve as a fluorescent PEG linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]
Conclusion
This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its well-defined properties, coupled with established and adaptable experimental protocols, make it an indispensable tool for researchers and professionals in the life sciences and drug development. By carefully considering the principles of NHS ester chemistry and optimizing reaction conditions, users can effectively harness the capabilities of this bifunctional linker to advance their research and development goals.
References
The Role of PEG6 Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Bioconjugation
Bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule, has become a cornerstone of modern therapeutics and diagnostics. The success of complex biologics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) is critically dependent on the linker that connects the functional components.[1] An ideal linker maintains the stability of the conjugate in circulation, prevents premature drug release, and ensures efficient delivery to the target site.[2] Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) have gained prominence for their unique and beneficial properties.[3] This guide focuses specifically on the role of a discrete PEG6 spacer—a chain of six ethylene (B1197577) glycol units—in bioconjugation.
The PEG6 Spacer: Physicochemical Properties
A PEG6 spacer is a monodisperse polyethylene glycol chain with a defined length and molecular weight. Unlike polydisperse PEGs, which consist of a range of chain lengths, a discrete PEG6 spacer ensures homogeneity in the final bioconjugate, leading to better reproducibility and a more predictable safety profile.[3]
Key Properties of a PEG6 Spacer:
-
Hydrophilicity: The repeating ethylene oxide units (-CH2–CH2–O–) make PEG spacers highly water-soluble.[4] This property is crucial for counteracting the hydrophobicity of many small molecule drugs and fluorescent dyes used in bioconjugation.[5]
-
Flexibility: The PEG chain is highly flexible, allowing for dynamic movement and rotation.[6] This flexibility can be advantageous in enabling the conjugated moieties to orient themselves for optimal interaction with their targets.[]
-
Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible polymer with low toxicity and immunogenicity, making it suitable for in vivo applications.[]
-
Defined Length: A discrete PEG6 spacer has a specific length, which is important for controlling the distance between the conjugated molecules and minimizing steric hindrance.[6]
Impact of PEG6 Spacers on Bioconjugate Properties: Quantitative Insights
The inclusion of a PEG6 spacer can significantly enhance the physicochemical and pharmacological properties of a bioconjugate.
Enhanced Solubility and Reduced Aggregation
Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate.[9] The hydrophilic nature of the PEG6 spacer helps to mitigate this issue by increasing the overall water solubility of the bioconjugate.[3] This improved solubility and reduced aggregation can lead to better stability and more predictable in vivo performance.[5]
Table 1: Effect of PEG Spacers on Bioconjugate Solubility and Stability
| Bioconjugate System | Linker Type | Observation | Reference |
| Bombesin-based Radiopharmaceuticals | PEG2 vs. PEG6 vs. PEG12 | Hydrophilicity increased with PEG length (logD: -1.95 for PEG2 vs. -2.22 for PEG12). Serum stability increased with spacer length up to PEG6 (T1/2 = 584±20 min for PEG6). | [10][11] |
| Antibody-Drug Conjugate (ADC) | Pendant PEG12 vs. Linear PEG24 | ADCs with pendant PEG12 chains showed better physical and chemical stability under thermal stress compared to those with a linear PEG24 linker. | [5][12] |
| Aptamer-Amphiphiles | No Spacer vs. PEG4, PEG8, PEG24 | Hydrophilic PEG spacers improved the binding affinity of the aptamer-amphiphile compared to hydrophobic alkyl spacers. | [13] |
Improved Pharmacokinetics
PEGylation, the attachment of PEG chains to molecules, is a well-known strategy to improve the pharmacokinetic (PK) profile of therapeutic proteins and peptides.[14] Even a short PEG6 spacer can contribute to an extended circulation half-life and reduced clearance.[15] This is achieved by increasing the hydrodynamic volume of the conjugate, which reduces renal filtration.[16]
Table 2: Influence of PEG Spacers on Pharmacokinetics
| Bioconjugate System | Linker Type | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | No PEG vs. 4 kDa and 10 kDa PEG | Insertion of a 4 kDa or 10 kDa PEG chain significantly prolonged the circulation half-life by 2.5-fold and 11.2-fold, respectively. | [17] |
| Bombesin-based Radiopharmaceuticals | PEG4 vs. PEG6 | Both PEG4 and PEG6 conjugates showed high tumor uptake and excellent tumor-to-kidney ratios at 4 hours post-injection. | [10][11] |
| Antibody-Drug Conjugate (ADC) | Pendant PEG12 vs. Linear PEG24 | ADCs with a pendant PEG linker format showed slower clearance rates compared to those with a linear PEG linker. | [5][12] |
Modulation of Binding Affinity and Biological Activity
The length and flexibility of the spacer can influence the binding affinity of the targeting moiety to its receptor.[18] An optimally sized spacer, such as PEG6 in some contexts, can position the targeting ligand correctly, while a spacer that is too long or too short could negatively impact binding.[19] In some cases, longer PEG chains have been shown to reduce in vitro cytotoxicity, highlighting the need for optimization.[3]
Table 3: Effect of PEG Spacer Length on Binding Affinity and Activity
| Bioconjugate System | Linker Type | Impact on Binding/Activity | Reference |
| Bombesin-based Radiopharmaceuticals | PEG2, PEG4, PEG6, PEG12 | IC50 values were similar for PEG2, PEG4, and PEG6, but significantly different for the PEG12 analog, suggesting an optimal length. | [10][11] |
| Affibody-Drug Conjugate | No PEG vs. 4 kDa and 10 kDa PEG | Modification with 4 kDa and 10 kDa PEG chains reduced in vitro cytotoxicity by approximately 6.5- and 22.5-fold, respectively. | [17] |
| Ga-labeled Bombesin (B8815690) Antagonist | PEG2, PEG3, PEG4, PEG6 | IC50 values increased with PEG length (3.1 ± 0.2 nM for PEG2 to 5.8 ± 0.3 nM for PEG6), indicating a slight decrease in binding affinity. | [20] |
Experimental Protocols
Detailed methodologies are essential for the successful application of PEG6 spacers in bioconjugation.
Two-Step Conjugation using a Heterobifunctional NHS-PEG6-Maleimide Linker
This is a common strategy for conjugating a protein (containing lysine (B10760008) residues) to another protein or peptide (containing a cysteine residue).
Materials:
-
Protein A (with available amine groups)
-
Protein B (with available sulfhydryl groups)
-
NHS-PEG6-Maleimide crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Reaction of NHS-PEG6-Maleimide with Protein A:
-
Dissolve Protein A in the conjugation buffer.
-
Dissolve the NHS-PEG6-Maleimide linker in a suitable organic solvent like DMSO and then add it to the Protein A solution. A 10- to 50-fold molar excess of the linker over the protein is typically used.[21]
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[21]
-
-
Removal of Excess Linker:
-
Remove the unreacted NHS-PEG6-Maleimide linker using a desalting column equilibrated with the conjugation buffer.[21] This step is crucial to prevent self-conjugation of Protein B.
-
-
Conjugation of Maleimide-activated Protein A with Protein B:
-
Purification of the Conjugate:
-
The final conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to separate the conjugate from unreacted proteins.[23]
-
Characterization of the Bioconjugate
Methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[14][24]
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) are used to assess the purity and homogeneity of the conjugate.[24]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugate and confirm the covalent linkage.
Visualizing Workflows and Concepts
General Workflow for Bioconjugation with a PEG6 Spacer
Caption: A typical two-step workflow for bioconjugation using a heterobifunctional PEG6 linker.
Role of PEG6 Spacer in an Antibody-Drug Conjugate (ADC)
Caption: The PEG6 spacer enhances key properties of an ADC, leading to an improved therapeutic outcome.
Intracellular Trafficking of an ADC
Following binding to a cancer cell, an ADC is typically internalized and trafficked to the lysosome, where the payload is released.[25]
Caption: The endocytic pathway for an antibody-drug conjugate (ADC) leading to payload release.
Conclusion
The PEG6 spacer is a versatile and powerful tool in the field of bioconjugation. Its discrete length and favorable physicochemical properties—hydrophilicity, flexibility, and biocompatibility—make it an excellent choice for linking biomolecules and therapeutic agents. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, the PEG6 spacer can significantly contribute to the development of more effective and safer bioconjugates. The rational inclusion of a PEG6 spacer, guided by empirical data and detailed protocols, is a key strategy for optimizing the performance of next-generation therapeutics like ADCs and PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. purepeg.com [purepeg.com]
- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Influence of length and flexibility of spacers on the binding affinity of divalent ligands [beilstein-journals.org]
- 19. mdpi.com [mdpi.com]
- 20. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 25. dovepress.com [dovepress.com]
An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practical applications of N-hydroxysuccinimide (NHS) ester reaction chemistry for the covalent modification of primary amines. This bioconjugation technique is fundamental in various fields, including proteomics, diagnostics, and the development of therapeutics like antibody-drug conjugates (ADCs), owing to its efficiency and the stability of the resulting amide bond.
Core Principles of NHS Ester Reactivity
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1][2] This process is pivotal for covalently linking molecules of interest, such as fluorescent dyes, biotin, or therapeutic payloads, to biological molecules like proteins and peptides.
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, releasing the N-hydroxysuccinimide as a stable leaving group and forming a highly stable amide bond.[1]
Primary amines are the principal targets for NHS ester reactions on proteins and peptides, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2]
Figure 1. NHS ester reaction with a primary amine.
Critical Reaction Parameters
The efficiency of NHS ester conjugation is governed by several factors, with pH being the most critical. A careful balance must be struck between maximizing the reactivity of the target amine and minimizing the degradation of the NHS ester.
The Competing Reactions: Aminolysis vs. Hydrolysis
In aqueous environments, the desired reaction with the amine (aminolysis) is in direct competition with the hydrolysis of the NHS ester by water.[3][4] Both reaction rates are pH-dependent, but to different extents.
-
Amine Reactivity: The reactive species is the deprotonated, nucleophilic primary amine (-NH₂). At pH values below the pKa of the amine (typically ~10.5 for the lysine side chain), the amine is predominantly in its protonated, non-reactive form (-NH₃⁺). As the pH increases, the concentration of the reactive amine increases, favoring the conjugation reaction.[5]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, which inactivates the reagent by converting it to a non-reactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with higher pH.[5]
The optimal pH for NHS ester coupling is therefore a compromise, typically falling within the range of pH 7.2 to 8.5 .[2][6] A pH of 8.3-8.5 is often considered optimal for many applications.[5]
Figure 2. Competing aminolysis and hydrolysis reactions.
Buffer Selection
The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[6] However, these buffers can be useful for quenching the reaction upon completion.[6]
Recommended Buffers:
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
HEPES
-
Borate
Other Influencing Factors
-
Temperature: Reactions are typically performed at room temperature (for 0.5-4 hours) or at 4°C (overnight).[6] Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation times.
-
Concentration: Higher concentrations of the protein or molecule to be labeled can improve conjugation efficiency by favoring the bimolecular aminolysis reaction over the hydrolysis reaction.[6]
-
Stoichiometry: A molar excess of the NHS ester reagent is typically used to drive the reaction to completion. The optimal ratio depends on the number of available amines and the desired degree of labeling and should be determined empirically.[7]
Quantitative Data Summary
NHS Ester Stability
The stability of an NHS ester in aqueous solution is critically dependent on pH. The half-life decreases significantly as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | 1 hour |
| 8.5 | Room Temp. | ~10-20 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp. | ~5-10 minutes |
Data compiled from multiple sources.[6][8][9][10]
Reaction Kinetics and Yield
While the rate of hydrolysis increases with pH, the rate of aminolysis increases more dramatically, leading to higher conjugation yields at slightly alkaline pH, despite the reduced stability of the ester.
| Porphyrin-NHS Ester | pH | t½ Hydrolysis (min) | t½ Amidation (min) | Final Amide Yield (%) |
| P3-NHS | 8.0 | 210 | 80 | 80 - 85 |
| P3-NHS | 8.5 | 180 | 20 | 80 - 85 |
| P3-NHS | 9.0 | 125 | 10 | 80 - 85 |
| P4-NHS | 8.0 | 190 | 25 | 87 - 92 |
| P4-NHS | 8.5 | 130 | 10 | 87 - 92 |
| P4-NHS | 9.0 | 110 | 5 | 87 - 92 |
Data from a study on porphyrin-NHS esters with a PEG-amine at room temperature.[8][11]
The final yield is also highly dependent on the initial concentration of the reactants.
| Porphyrin-NHS Ester | NHS Ester Conc. (mM) | Amine Conc. (mM) | Final Amide Yield (%) |
| P3-NHS | 1.0 | 2.0 | 88 |
| P3-NHS | 0.316 | 0.632 | 74 |
| P3-NHS | 0.1 | 0.2 | 56 |
| P4-NHS | 1.0 | 2.0 | 97 |
| P4-NHS | 0.316 | 0.632 | 89 |
| P4-NHS | 0.1 | 0.2 | 73 |
Data from a study conducted at pH 9.0 and room temperature.[8][11]
Potential Side Reactions
While highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, particularly under conditions of high NHS ester concentration or when accessible primary amines are limited.[2]
-
Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can undergo O-acylation.[2][12] This reaction is generally much slower than aminolysis and the resulting ester bond is less stable than an amide bond.[2]
-
Cysteine: The sulfhydryl group of cysteine can react to form a less stable thioester.[13]
-
Histidine: The imidazole (B134444) ring of histidine can also exhibit some reactivity.[2]
The reactivity is highly dependent on the pH and the local microenvironment of the amino acid residue within the protein structure.[12][13]
Experimental Protocols
The following is a generalized protocol for the labeling of a protein with an NHS ester-functionalized molecule. It is crucial to optimize conditions for each specific application.
Materials
-
Protein of interest
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[5]
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the NHS ester.
-
Purification equipment (e.g., desalting column, dialysis cassettes).
Procedure
-
Prepare Protein Solution: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution. Many NHS esters have poor aqueous solubility and hydrolyze rapidly in water.[2]
-
Perform Conjugation: Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved NHS ester to the protein solution while gently stirring or vortexing. Avoid vigorous vortexing which can denature proteins.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Optimal time may vary.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to ensure any remaining active NHS ester is hydrolyzed or reacted.[5]
-
Purify Conjugate: Remove unreacted NHS ester, the NHS leaving group, and quenching buffer components from the labeled protein using a desalting column, dialysis, or other appropriate chromatographic technique.
Figure 3. A typical experimental workflow for protein labeling.
Conclusion
NHS ester chemistry is a robust and widely adopted method for bioconjugation, valued for its high selectivity towards primary amines and the exceptional stability of the resulting amide linkage. A thorough understanding of the reaction kinetics, particularly the critical influence of pH on the competing aminolysis and hydrolysis reactions, is paramount for achieving high-yield, specific, and reproducible conjugations. By carefully controlling reaction conditions such as pH, buffer composition, temperature, and stoichiometry, researchers can successfully leverage this powerful chemistry for a vast array of applications in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 9. nanocomposix.com [nanocomposix.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Unveiling the Interactome: A Technical Guide to Bifunctional Crosslinkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology, the dynamic interplay of proteins governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is paramount, as their dysregulation often lies at the heart of disease. Bifunctional crosslinkers are powerful chemical tools that enable researchers to capture both transient and stable interactions, providing invaluable insights into protein structure, function, and the organization of complex cellular machinery.[1][2] This technical guide provides a comprehensive overview of the application of bifunctional crosslinkers in proteomics, detailing their chemistry, diverse applications, and the experimental workflows used to identify and quantify crosslinked proteins.
The Chemistry of Capturing Interactions: Types of Bifunctional Crosslinkers
Bifunctional crosslinkers are reagents possessing two reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1][3] By linking proteins in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and subsequent analysis by mass spectrometry (MS).[1][4] This powerful technique, known as crosslinking mass spectrometry (XL-MS), provides distance constraints that are instrumental in elucidating PPI interfaces, mapping the topology of protein complexes, and studying conformational changes in proteins.[1][2]
Bifunctional crosslinkers can be broadly categorized based on the reactivity of their functional groups and other key features:
1.1. Based on Reactive Group Identity:
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are primarily used to connect similar functional groups, most commonly amine-to-amine or sulfhydryl-to-sulfhydryl.[1][3][5] They are often employed for intramolecular crosslinking to study protein conformation or to polymerize monomers.[1][3]
-
Heterobifunctional Crosslinkers: Containing two different reactive groups, these crosslinkers are ideal for linking different functional groups, such as an amine to a sulfhydryl group.[1][3][6] This specificity allows for more controlled and targeted crosslinking between distinct proteins.
1.2. Based on Reactivity Towards Amino Acids:
The reactive groups of crosslinkers target specific amino acid side chains. Common reactive moieties include:
-
Amine-reactive: N-hydroxysuccinimide (NHS) esters are highly reactive towards the primary amines in lysine (B10760008) residues and the N-terminus of proteins.[7]
-
Sulfhydryl-reactive: Maleimides, haloacetyls, and pyridyl disulfides specifically react with the sulfhydryl group of cysteine residues.[1]
-
Carboxyl-reactive: Carbodiimides, such as EDC, can be used to link carboxyl groups (aspartic acid, glutamic acid) to primary amines.[6]
-
Arginine-reactive: Nested Arg-specific bifunctional crosslinkers like 1,4-phenyl-diglyoxal (PDG) and 4,4′-biphenyl-diglyoxal (BDG) have been developed to target the guanido group of arginine residues.[8]
-
Photoreactive: These crosslinkers contain a group that becomes reactive upon exposure to UV light, allowing for precise temporal control of the crosslinking reaction.[3][6]
1.3. Special Feature Crosslinkers:
-
Cleavable Crosslinkers: These reagents contain a spacer arm that can be cleaved under specific conditions (e.g., reduction, chemical cleavage, or in the mass spectrometer).[6][7] MS-cleavable crosslinkers are particularly advantageous as they simplify data analysis by allowing for the independent identification of the two crosslinked peptides.[9][10]
-
Zero-length Crosslinkers: These crosslinkers, such as EDC, facilitate the direct formation of a covalent bond between two reactive groups without introducing a spacer, providing a snapshot of very close interactions.[11][12]
A selection of commonly used bifunctional crosslinkers is summarized in the table below.
| Crosslinker | Type | Reactive Towards | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? |
| DSS (Disuccinimidyl suberate) | Homobifunctional | Amines | 11.4 | No | Yes |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Amines | 11.4 | No | No |
| DSG (Disuccinimidyl glutarate) | Homobifunctional | Amines | 7.7 | No | Yes |
| Sulfo-SMCC | Heterobifunctional | Amines, Sulfhydryls | 8.3 | No | No |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-length | Amines, Carboxyls | 0 | No | Yes |
| DSSO (Disuccinimidyl sulfoxide) | Homobifunctional | Amines | 10.1 | Yes (MS-cleavable) | Yes |
| DSBU (Disuccinimidyl dibutyric urea) | Homobifunctional | Amines | 12.5 | Yes (MS-cleavable) | Yes |
| Genipin | Natural Crosslinker | Amines | Variable | No | Yes |
Applications in Proteomics and Drug Development
Bifunctional crosslinkers are indispensable tools in modern proteomics, offering a means to capture and analyze the intricate networks of protein-protein interactions that drive cellular function.[1] Their applications span from fundamental biological research to applied drug discovery.
2.1. Mapping Protein-Protein Interaction Networks: A primary application is the large-scale identification of PPIs within cells or tissues, providing a global view of the cellular interactome.[2][7] This is crucial for understanding the connectivity of proteins in various cellular pathways and complexes.[2]
2.2. Elucidating Protein Complex Topology: By providing distance constraints between amino acid residues, XL-MS data can be used to determine the three-dimensional arrangement of subunits within a protein complex.[2][13] This structural information is often complementary to data from other structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[2][14]
2.3. Studying Protein Conformation and Dynamics: Intramolecular crosslinks can reveal information about the folding and conformational state of a protein.[15] Quantitative crosslinking mass spectrometry (QCLMS) can be used to study subtle conformational changes that occur upon ligand binding or in different cellular states.[16][17][18]
2.4. Drug Discovery and Development:
-
Target Identification and Validation: By identifying the binding partners of a drug target, crosslinking can help to elucidate its mechanism of action and potential off-target effects.
-
Development of Bifunctional Molecules: The principles of crosslinking are applied in the design of bifunctional small molecules, such as PROTACs (Proteolysis Targeting Chimeras), which bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation.[19]
-
Immunotoxin Construction: Heterobifunctional crosslinkers are used to conjugate antibodies to toxins for targeted cancer therapy.[6][20]
The Crosslinking Mass Spectrometry (XL-MS) Workflow
A typical XL-MS experiment involves several key steps, from sample preparation to data analysis.[1] The following diagram illustrates a general workflow.
Experimental Protocols
Detailed methodologies are crucial for successful XL-MS experiments. Below are representative protocols for in vitro and in vivo crosslinking.
In Vitro Crosslinking of a Purified Protein Complex with DSS
This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (B1241622) (DSS).[1]
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, MOPS).
-
DSS (Disuccinimidyl suberate)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein sample to achieve a final crosslinker concentration of 1-2 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the crosslinking reaction by consuming excess DSS. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked proteins.
In Vivo Crosslinking of Cultured Cells with DSS
This protocol outlines a general procedure for in vivo crosslinking of proteins in cultured mammalian cells.[1]
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
DSS (Disuccinimidyl suberate)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing media.
-
Resuspend the cells in PBS.
-
-
Prepare DSS Solution: Prepare a fresh solution of DSS in DMSO.
-
Crosslinking:
-
Add the DSS solution to the cell suspension to a final concentration of 1-5 mM. The optimal concentration and incubation time should be empirically determined.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Quench the Reaction: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Lyse the cells using an appropriate lysis buffer to extract the crosslinked protein complexes.
-
-
Downstream Analysis: The extracted proteins can then be subjected to further analysis, such as immunoprecipitation, SDS-PAGE, or mass spectrometry.
Sample Preparation for Mass Spectrometry
Following crosslinking, the protein sample is prepared for MS analysis.
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: The protein sample is denatured, and disulfide bonds are reduced and then alkylated to prevent them from reforming.
-
Proteolytic Digestion: The protein mixture is digested with a protease, most commonly trypsin, to generate peptides. For complex samples, sequential digestion with multiple proteases (e.g., trypsin followed by AspN or GluC) can increase the number of identified crosslinks.[21][22]
-
Enrichment of Crosslinked Peptides: Crosslinked peptides are often of low abundance. Enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) are frequently used to separate the larger crosslinked peptides from the more abundant linear peptides.[9][23]
Data Analysis and Interpretation
The analysis of XL-MS data is computationally intensive due to the complexity of identifying two peptides linked by a crosslinker.
5.1. Identification of Crosslinked Peptides:
Specialized software is required to identify crosslinked peptides from the MS/MS spectra. These programs can identify both the peptides involved in the crosslink and the specific amino acid residues that are linked.[1] Popular software packages include MeroX, XiSearch, and XlinkX.[14][16][24][25] The use of MS-cleavable crosslinkers simplifies this process, as the individual peptides can be fragmented and identified separately.[9]
5.2. Data Visualization and Modeling:
The identified crosslinks provide valuable distance constraints that can be used to visualize protein-protein interaction networks and to model the three-dimensional structure of protein complexes.[1]
Elucidating Signaling Pathways: The MAPK Pathway Example
Crosslinking can be a powerful tool to dissect the transient interactions that characterize signaling pathways. For instance, the mitogen-activated protein kinase (MAPK) pathway involves a cascade of protein kinases. A scaffold protein, such as Ste5 in yeast, brings together components of the pathway to ensure signaling specificity.[26]
Bifunctional crosslinkers could be used to capture the interactions between the kinases and the scaffold protein, confirming their proximity and the overall architecture of the signaling complex.
Conclusion
Bifunctional crosslinkers are indispensable tools in modern proteomics, providing a means to capture and analyze the intricate networks of protein-protein interactions that drive cellular function.[1] From elucidating the structure of large protein complexes to defining the architecture of signaling pathways, XL-MS offers unique insights that are highly complementary to other structural and systems biology approaches. As crosslinking chemistries, mass spectrometry instrumentation, and data analysis software continue to evolve, the application of bifunctional crosslinkers will undoubtedly continue to expand our understanding of the complex molecular machinery of the cell and provide new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. covachem.com [covachem.com]
- 6. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Nested Arg-specific bifunctional crosslinkers for MS-based structural analysis of proteins and protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-link - Wikipedia [en.wikipedia.org]
- 13. Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iscrm.uw.edu [iscrm.uw.edu]
- 16. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]
- 19. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 22. research.ed.ac.uk [research.ed.ac.uk]
- 23. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescein-PEG6-bis-NHS ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the molecular characteristics, experimental applications, and relevant biological pathways associated with Fluorescein-PEG6-bis-NHS ester.
Core Molecular Data
This compound is a fluorescent labeling reagent that incorporates a fluorescein (B123965) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer, and two N-hydroxysuccinimide (NHS) ester reactive groups. The PEG spacer enhances solubility in aqueous solutions and provides spatial separation between the fluorophore and the target molecule, minimizing potential steric hindrance. The dual NHS esters enable covalent conjugation to primary amines on target molecules such as proteins, antibodies, and peptides.
| Property | Value | Reference |
| Chemical Formula | C44H50N4O17S | [1] |
| Molecular Weight | 938.96 g/mol | [1] |
| Exact Mass | 938.2892 | [1] |
Applications in Research and Drug Development
This compound is a versatile tool with primary applications in:
-
Fluorescent Labeling: The fluorescein moiety allows for the fluorescent tagging of biomolecules, enabling their detection and tracking in various experimental setups, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. The NHS esters react with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds.
-
PROTAC (PROteolysis TArgeting Chimera) Technology: This molecule can be utilized as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4][5]
Experimental Protocols
Protein Labeling with this compound
This protocol outlines a general procedure for conjugating this compound to a target protein. Optimization may be required for specific proteins.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers. If necessary, perform buffer exchange into the reaction buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved NHS ester solution to the protein solution. A molar excess of the NHS ester (e.g., 10- to 20-fold) is typically used. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the labeling process by reacting with any excess NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein).
-
Signaling Pathway and Experimental Workflow Diagrams
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC utilizing a linker such as this compound.
Caption: PROTAC-Mediated Protein Degradation Pathway.
Experimental Workflow for Protein Labeling
The diagram below outlines the key steps in the experimental workflow for labeling a protein with this compound.
References
The Impact of PEGylation on the Solubility of Fluorescent Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Poly(ethylene glycol) (PEG) in enhancing the solubility of fluorescent dyes. PEGylation, the covalent attachment of PEG chains to molecules, is a widely adopted strategy to improve the physicochemical properties of fluorescent probes, making them more amenable for use in biological and pharmaceutical research. This guide provides a comprehensive overview of the solubility characteristics of various PEGylated fluorescent dyes, detailed experimental protocols for solubility assessment, and a visual representation of key concepts.
Core Concepts: How PEGylation Enhances Solubility
The conjugation of PEG chains to fluorescent dyes significantly improves their solubility in aqueous environments. This enhancement is primarily attributed to the hydrophilic nature of the repeating ethylene (B1197577) glycol units in the PEG polymer. These units readily form hydrogen bonds with water molecules, effectively creating a hydrating shell around the dye molecule. This process mitigates the hydrophobic interactions between dye molecules that often lead to aggregation and precipitation in aqueous solutions.[1][2]
The benefits of PEGylating fluorescent dyes extend beyond improved solubility. Key advantages include:
-
Reduced Aggregation: By sterically hindering intermolecular interactions, PEG chains prevent the formation of non-fluorescent or quenched dye aggregates.[2][3]
-
Enhanced Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, which is crucial for in vivo applications.
-
Improved Pharmacokinetics: In drug delivery and in vivo imaging, PEGylation can increase the circulation half-life of the dye-conjugate by reducing renal clearance and uptake by the reticuloendothelial system.[4][5]
-
Increased Brightness and Photostability: In some cases, PEGylation can lead to enhanced fluorescence quantum yields and greater resistance to photobleaching.[1]
Quantitative Solubility Data of PEGylated Fluorescent Dyes
The following tables summarize the available quantitative and qualitative solubility data for various classes of PEGylated fluorescent dyes. It is important to note that the solubility can be influenced by factors such as the length of the PEG chain, the specific dye structure, and the properties of the solvent.[6][7][8]
Table 1: Solubility of PEGylated Fluorescein Dyes
| Compound | Molecular Weight of PEG | Reported Solubility | Solvent(s) |
| DSPE PEG Fluorescein | 1k, 2k, 3.4k, 5k, 10k, 20k | >5 mg/mL | Hot Water, Chloroform, DMSO |
| Fluorescein PEG Hydrazide | 1k, 2k, 3.4k, 5k, 10k, 20k | 10 mg/mL (clear solution) | Water, Chloroform, DMSO, etc. |
| Fluorescein PEG Thiol | 1k, 2k, 3.4k, 5k, 10k, 20k | 10 mg/mL (clear solution) | Water, Ethanol, Chloroform, DMSO |
| FITC-PEG-COOH | Not Specified | Soluble | Water, aqueous buffer, chloroform, methylene (B1212753) chloride, DMF, DMSO |
Data sourced from commercial datasheets and research articles.[9][10][11][12]
Table 2: Solubility of PEGylated Rhodamine Dyes
| Compound | Molecular Weight of PEG | Reported Solubility | Solvent(s) |
| Rhodamine B PEG Acid | 1k, 2k, 3.4k, 5k, 10k, 20k | 5 mg/mL (clear solution) | Water, Chloroform, DMSO |
| Rhodamine B PEG Maleimide | 1k, 2k, 3.4k, 5k, 10k, 20k, 30k | Soluble | Water, Ethanol, Chloroform, DMSO, etc. |
| mPEG-Rhodamine | 40k | Soluble | Water, aqueous buffer, chloroform, methylene chloride, DMF, DMSO |
Data sourced from commercial datasheets.[13][14]
Table 3: Aqueous Solubility Comparison of Voltage-Sensitive Dyes (VSDs) and their PEGylated Derivatives
| Dye | Percentage Aqueous Solubility in Water | Percentage Aqueous Solubility in PBS |
| PGH 1 (non-PEGylated) | 40.7% | 7.3% |
| PGH 9-PEG5000 | 77.5% | 83.2% |
| PGH 6 (non-PEGylated) | 0% | 0% |
| PGH 10-PEG5000 | 71.4% | 78.9% |
This table demonstrates the significant increase in aqueous solubility upon PEGylation. Data adapted from a research publication.[15]
Experimental Protocols
This section provides detailed methodologies for the determination of aqueous solubility and the assessment of aggregation of PEGylated fluorescent dyes.
Determination of Aqueous Solubility using the Shake-Flask Method and UV-Vis Spectrophotometry
This protocol is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[16]
Materials:
-
PEGylated fluorescent dye
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the PEGylated dye in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
From the stock solution, prepare a series of standard solutions of known concentrations in the desired aqueous buffer (e.g., PBS) by serial dilution.
-
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.
-
Use the aqueous buffer as a blank.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the PEGylated fluorescent dye to a known volume of the aqueous buffer (e.g., 1 mL of PBS) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
-
Calculation of Solubility:
-
Using the equation from the calibration curve, calculate the concentration of the dye in the diluted supernatant.
-
Multiply this concentration by the dilution factor to determine the equilibrium solubility of the PEGylated dye in the aqueous buffer.
-
Assessment of Dye Aggregation using UV-Vis Spectroscopy
Dye aggregation can be readily observed by changes in the absorption spectrum. H-aggregates (face-to-face stacking) typically result in a blue-shift of the absorption maximum, while J-aggregates (end-to-end assembly) lead to a red-shifted and often sharper absorption band.[2]
Materials:
-
PEGylated fluorescent dye
-
Aqueous buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Prepare a concentrated stock solution of the PEGylated dye in the aqueous buffer.
-
-
Serial Dilution and Spectral Measurement:
-
Perform a series of dilutions of the stock solution in the same buffer.
-
Record the UV-Vis absorption spectrum for each concentration, from the most concentrated to the most dilute.
-
-
Analysis of Spectral Changes:
-
Normalize the absorbance spectra to the main absorption peak to facilitate comparison of the spectral shapes.
-
Observe any changes in the position of the absorption maximum (λmax) and the appearance of new shoulders or peaks as a function of concentration.
-
A shift in λmax or a change in the relative peak intensities with increasing concentration is indicative of dye aggregation. The absence of such changes suggests that the dye exists predominantly as a monomer in the tested concentration range.
-
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important logical relationships and experimental workflows related to the solubility of PEGylated fluorescent dyes.
Caption: Impact of PEGylation on Fluorescent Dye Properties.
Caption: Workflow for Aqueous Solubility Determination.
Conclusion
PEGylation is a powerful and versatile tool for improving the solubility and overall performance of fluorescent dyes. By understanding the fundamental principles of how PEG enhances aqueous solubility and by employing standardized experimental protocols for characterization, researchers can better design and utilize PEGylated fluorescent probes for a wide range of applications in biological imaging, diagnostics, and drug delivery. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for scientists and professionals working in these fields.
References
- 1. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol (PEG) linked to near infrared (NIR) dyes conjugated to chimeric anti-carcinoembryonic antigen (CEA) antibody enhances imaging of liver metastases in a nude-mouse model of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry | Semantic Scholar [semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. nanocs.net [nanocs.net]
- 10. nanocs.net [nanocs.net]
- 11. nanocs.net [nanocs.net]
- 12. creativepegworks.com [creativepegworks.com]
- 13. nanocs.net [nanocs.net]
- 14. nanocs.net [nanocs.net]
- 15. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Protein and Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and techniques of protein and antibody labeling, a cornerstone for modern biological research and therapeutic development. From fundamental chemistries to detailed experimental protocols and application workflows, this document serves as a technical resource for professionals seeking to leverage labeled biomolecules in their studies.
Chapter 1: Core Concepts of Protein Labeling
Protein labeling is the process of covalently attaching a detectable tag or probe to a protein or antibody. This modification enables the detection, tracking, purification, and quantification of the target protein in a wide range of biological assays.[1][2] The choice of label and the labeling chemistry are dictated by the specific application and the properties of the target protein.
Key Components of Labeling:
-
The Protein/Antibody: The biomolecule of interest. Its surface amino acid residues provide the functional groups for covalent modification.
-
The Label: A molecule with a detectable property. Common labels include:
-
Fluorophores (Fluorescent Dyes): Molecules that absorb light at a specific wavelength and emit it at a longer wavelength, used for imaging and flow cytometry.[1][3][4]
-
Enzymes: Typically Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), which catalyze a reaction that produces a colored or chemiluminescent signal. They are widely used in assays like ELISA and Western blotting for signal amplification.[5][6][7]
-
Biotin: A small molecule that forms an exceptionally strong, non-covalent bond with streptavidin or avidin.[3][8] This high-affinity interaction is exploited for detection and purification.[8][9][10]
-
-
The Chemistry: The specific reaction that forms a stable, covalent bond between the label and the protein.
Chapter 2: Common Protein Labeling Chemistries
The selection of a labeling chemistry depends on the available functional groups on the protein's surface. The most common targets are primary amines and thiols.[11]
Amine-Reactive Labeling
The most prevalent method for protein labeling targets primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[11] N-hydroxysuccinimide (NHS) esters are the most common amine-reactive reagents, forming stable amide bonds with amines under mild basic conditions (pH 8.0-9.0).[12][13]
Thiol-Reactive Labeling
This method targets the sulfhydryl or thiol groups (-SH) on the side chains of cysteine residues.[14] Maleimides are the most common thiol-reactive reagents, forming stable thioether bonds with sulfhydryls at a near-neutral pH (7.0-7.5).[15][16][17][18] This chemistry is more specific than amine labeling due to the lower abundance of cysteine residues. Since cysteines can form disulfide bonds within a protein, a reduction step (e.g., using TCEP) may be necessary prior to labeling to make the thiol groups available.[14][15]
Chapter 3: Quantitative Data for Label Selection
The selection of a label is a critical step that influences the sensitivity and success of an experiment. The following tables provide a summary of key quantitative properties for common labels.
Table 1: Properties of Common Enzymatic Labels
| Enzyme | Source | Molecular Weight (kDa) | Key Advantages | Common Substrates |
| Horseradish Peroxidase (HRP) | Horseradish | ~44 | Small size, high stability, rapid catalytic rate, cost-effective.[5][7][19] | TMB, DAB, ABTS, ECL reagents |
| Alkaline Phosphatase (AP) | Calf Intestine | ~140 | High turnover rate, stable signal over time. | pNPP, BCIP/NBT |
Table 2: Comparison of Common Labeling Chemistries
| Feature | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Target Residue | Lysine, N-terminus | Cysteine |
| Optimal pH | 8.0 - 9.0[13] | 7.0 - 7.5[14][16] |
| Bond Formed | Amide | Thioether |
| Specificity | Lower (Lysine is abundant) | Higher (Cysteine is less common) |
| Pre-treatment | Generally none | May require disulfide bond reduction |
| Stability of Reagent | Moisture sensitive | Relatively stable |
Chapter 4: Detailed Experimental Protocols
The following are generalized protocols. Note: Optimal conditions, such as the molar ratio of label to protein, should be determined empirically for each specific protein.[15]
Protocol 1: Amine-Reactive Labeling of an Antibody with an NHS Ester Dye
Materials:
-
Antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS ester dye, dissolved in anhydrous DMSO or DMF to 10 mM.
-
Reaction buffer: 100 mM sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5.[13]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS).
Methodology:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer. If not, perform dialysis or use a desalting column to exchange the buffer to PBS.
-
Adjust pH: Add reaction buffer to the antibody solution to adjust the pH to 8.3-8.5. A common approach is to add 1/10th volume of 1 M sodium bicarbonate, pH 8.5.
-
Prepare Dye: Immediately before use, dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[20]
-
Quenching (Optional): Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[16] Collect the first colored fraction, which contains the labeled antibody.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and the dye's maximum absorbance wavelength. Calculate the DOL using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[15]
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.[20]
Protocol 2: Thiol-Reactive Labeling of a Protein with a Maleimide Dye
Materials:
-
Protein (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, HEPES), pH 7.0-7.5.[15]
-
Maleimide dye, dissolved in anhydrous DMSO or DMF to 10 mM.[15][17]
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine).
-
Purification column (e.g., Sephadex G-25) equilibrated with storage buffer.
Methodology:
-
Buffer Preparation: Prepare and degas a thiol-free buffer such as PBS, pH 7.0-7.5.[15] Buffers should be free of thiols like DTT unless used intentionally for reduction.[14]
-
(Optional) Reduction of Disulfide Bonds: If the protein's target cysteines are involved in disulfide bonds, add a 10-100x molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[15] If using DTT, it must be removed by dialysis before adding the maleimide reagent.[15]
-
Prepare Dye: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM.[17]
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution while gently stirring.[15][17]
-
Incubation: Protect from light and incubate at room temperature for 2 hours or overnight at 4°C.[15][17] The reaction is best performed under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[17]
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column.[16]
-
Determine Degree of Labeling (DOL): Calculate the DOL as described in the amine-reactive protocol.[15]
-
Storage: Store the labeled protein at 4°C or -20°C as appropriate.
Chapter 5: Applications & Experimental Workflows
Labeled proteins and antibodies are pivotal in a multitude of immunoassays.
Workflow 1: Sandwich ELISA (Enzyme-Linked Immunosorbent Assay)
Sandwich ELISA is a highly specific and sensitive method for quantifying an antigen. It utilizes a matched pair of antibodies, a capture antibody and a detection antibody, that bind to different epitopes on the antigen.[21]
Workflow 2: Western Blotting
Western blotting is used to detect specific proteins in a complex mixture.[22] The process involves separating proteins by size, transferring them to a membrane, and then probing with a labeled antibody.[22][23]
Workflow 3: Immunohistochemistry (IHC)
IHC is used to detect antigens in tissue sections, providing spatial context to protein expression.[24] The process involves preparing tissue, antigen retrieval, and sequential antibody incubations.[25][26][27]
Chapter 6: Application in Signaling Pathway Analysis
Labeled antibodies are indispensable for studying cellular signaling pathways. For example, antibodies that specifically recognize phosphorylated proteins can be used to track the activation state of key pathway components like the Epidermal Growth Factor Receptor (EGFR).
The EGFR signaling pathway regulates critical cellular processes like proliferation and differentiation.[28][29] Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates on specific tyrosine residues. These phosphorylated sites serve as docking platforms for adaptor proteins like Grb2, which in turn recruits Sos to activate the Ras-Raf-MEK-ERK (MAPK) cascade.[30]
References
- 1. sinobiological.com [sinobiological.com]
- 2. 蛋白质标记和修饰 [sigmaaldrich.com]
- 3. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 4. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 5. Horseradish Peroxidase-labeled Antibodies | SeraCare [seracare.com]
- 6. interchim.fr [interchim.fr]
- 7. Horseradish Peroxidase (HRP) Enzymes [sigmaaldrich.com]
- 8. Biotinylation - Wikipedia [en.wikipedia.org]
- 9. akadeum.com [akadeum.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. leica-microsystems.com [leica-microsystems.com]
- 17. biotium.com [biotium.com]
- 18. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Chemiluminescence and Enzyme Immunoassay-HRP Labeling - CD BioSciences [bioimagingtech.com]
- 20. NHS ester protocol for labeling proteins [abberior.rocks]
- 21. mabtech.com [mabtech.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. ウェスタンブロットの転写メソッド | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 25. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 26. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]
- 27. affbiotech.com [affbiotech.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. lifesciences.danaher.com [lifesciences.danaher.com]
Methodological & Application
Application Notes: Fluorescein-PEG6-bis-NHS Ester Antibody Labeling
These application notes provide a detailed protocol for the covalent labeling of antibodies with Fluorescein-PEG6-bis-NHS ester. This reagent allows for the attachment of a fluorescein (B123965) fluorophore to an antibody via a flexible polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester groups react with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form stable amide bonds.[1][2][3][4] The presence of two NHS esters on the molecule offers the potential for higher labeling density or for cross-linking applications, which should be considered during the experimental design. This protocol is intended for researchers, scientists, and drug development professionals.
Core Principles of NHS Ester-Based Labeling
N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins, particularly antibodies.[1][5] The reaction's efficiency is dependent on the pH of the reaction buffer, with a slightly alkaline pH of 7.2-8.5 being optimal to ensure that the primary amine groups on the antibody are deprotonated and thus available for reaction.[1][][7][8] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for the NHS ester.[2][9][10]
The this compound incorporates a PEG spacer, which can enhance the solubility of the labeled antibody in aqueous solutions.[11] The "bis-NHS" nature of this specific reagent means it has two reactive groups. While this can be used to achieve a higher degree of labeling, it also introduces the possibility of intermolecular cross-linking of antibodies if the antibody concentration and dye-to-antibody molar ratio are not carefully controlled.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the antibody labeling protocol. These values are recommendations and may require optimization for specific antibodies and applications.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[2][9][10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Must be amine-free.[1][2] |
| Reaction pH | 8.0 - 8.5 | Optimal for NHS ester reaction with primary amines.[1][][7][8] |
| Dye-to-Antibody Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized. A 20-fold molar excess typically results in 4-6 linkers per antibody.[2][9][10] The bis-NHS nature may require lower ratios to avoid cross-linking. |
| Reaction Temperature | Room Temperature (20-25°C) or on ice | Room temperature is common, but incubation on ice can also be effective.[1][2][9] |
| Reaction Time | 30 - 60 minutes | Longer incubation times may increase the degree of labeling but also the risk of hydrolysis of the NHS ester.[1][2][8][9] |
| Dye Solvent | Anhydrous DMSO or DMF | The NHS ester reagent is moisture-sensitive.[1][2][8][9] |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 7.4-8.0 | Added to a final concentration of 50-100 mM to stop the reaction.[8] |
Experimental Protocol
This protocol outlines the steps for labeling an antibody with this compound.
Materials
-
Antibody to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4-8.0
-
Spectrophotometer
Procedure
-
Antibody Preparation:
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2][10]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[2][10]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25).[1][12]
-
Equilibrate the column with an appropriate storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and elute with the storage buffer. The first colored fraction to elute will be the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled antibody at 280 nm (for the antibody) and at the absorbance maximum for fluorescein (approximately 494 nm).[12]
-
The DOL can be calculated using the following formula:
DOL = (A_max * M_protein) / (A_280 - (A_max * CF)) * ε_dye
Where:
-
A_max = Absorbance at the maximum wavelength of the dye
-
M_protein = Molecular weight of the antibody (e.g., 150,000 g/mol for IgG)
-
A_280 = Absorbance at 280 nm
-
CF = Correction factor for the dye's absorbance at 280 nm (for fluorescein, this is typically around 0.3)
-
ε_dye = Molar extinction coefficient of the dye at its A_max (for fluorescein, approximately 70,000 cm⁻¹M⁻¹)
-
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[1] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% or a stabilizing protein like BSA (if compatible with the downstream application).[5]
-
Experimental Workflow
Caption: Workflow for labeling antibodies with this compound.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. broadpharm.com [broadpharm.com]
- 3. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. biotium.com [biotium.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. This compound - CD Bioparticles [cd-bioparticles.net]
- 12. Virtual Labs [ivl2-au.vlabs.ac.in]
Application Notes and Protocols for Conjugating Fluorescein-PEG6-bis-NHS Ester to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescein-PEG6-bis-NHS ester is a fluorescent labeling reagent used to covalently attach a fluorescein (B123965) dye to proteins and other biomolecules containing primary amines.[1][2][3] This reagent features a fluorescein fluorophore for detection, a six-unit polyethylene (B3416737) glycol (PEG) spacer to increase hydrophilicity and reduce steric hindrance, and two N-hydroxysuccinimide (NHS) ester functional groups that react with primary amines to form stable amide bonds.[1][3][4] The presence of two NHS esters allows for the potential to crosslink proteins or to increase the labeling density on a single protein. This document provides detailed protocols for the conjugation of this compound to proteins, including reaction conditions, purification methods, and characterization of the final conjugate.
Chemical Reaction
The conjugation chemistry relies on the reaction of the NHS ester with primary amine groups, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the protein.[5][6][7] The reaction proceeds efficiently at a slightly basic pH, where the amine group is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][6]
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 or 50 mM borate (B1201080) buffer, pH 8.5.[6][8] Note: Buffers must be free of primary amines (e.g., Tris, glycine).[6][9][10]
-
Purification/Desalting column (e.g., Sephadex G-25)
-
Dialysis tubing or cassette
-
Spectrophotometer
Experimental Workflow
Caption: A streamlined workflow for protein conjugation.
Step-by-Step Protocol
-
Protein Preparation:
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10] Vortex briefly to ensure it is fully dissolved. Do not store the reconstituted reagent.[6]
-
-
Conjugation Reaction:
-
The optimal molar ratio of NHS ester to protein should be determined empirically for each protein. A starting point is to try molar ratios of 10:1, 15:1, and 20:1 (dye:protein).[6][10]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[10]
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours, protected from light.[7][10]
-
-
Reaction Quenching (Optional):
-
Purification of the Conjugate:
-
Characterization of the Conjugate (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 494 nm (A494) using a spectrophotometer.
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 – (A494 × CF)] / ε_protein
-
Where CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the degree of labeling (DOL) using the following formula: DOL = A494 / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of fluorescein at 494 nm (~70,000 M⁻¹cm⁻¹).[6]
-
-
-
Storage:
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 8.3 - 8.5 | Optimal for reaction with primary amines.[8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 50 mM Borate Buffer | Must be free of primary amines.[6][8] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can favor the conjugation reaction over hydrolysis.[6][7][10] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | This should be optimized for the specific protein.[6][10] |
| Reaction Time | 1 hour at room temperature or 2-4 hours at 4°C | Protect from light during incubation.[7][10] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[8][10] |
| Purification Method | Dialysis or Gel Filtration | To remove unreacted dye.[6][7][9] |
| Storage Conditions | 4°C (short-term) or -20°C (long-term) | Protect from light.[3][9] |
Signaling Pathway and Logical Relationships
Caption: The chemical conjugation of this compound to a protein.
References
- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. This compound | CAS:2055105-59-2 | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Fluorescein-PEG6-NHS ester | 1818294-35-7 | Benchchem [benchchem.com]
- 5. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Optimizing N-Hydroxysuccinimide Ester Reactions: A Guide to Buffer and pH Selection
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with primary amines.[1] This method's simplicity and efficiency have made it a favored technique for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other vital research tools. The success of an NHS ester reaction is critically dependent on the reaction conditions, particularly the choice of buffer and pH. This document provides a detailed guide to understanding and optimizing these parameters for successful and reproducible conjugations.
The core of the NHS ester reaction is the nucleophilic attack of a deprotonated primary amine on the ester, forming a stable amide bond.[2] However, a competing reaction, hydrolysis, where water attacks the ester, can significantly reduce the conjugation efficiency.[1] The pH of the reaction medium is the primary determinant of the rates of both aminolysis and hydrolysis.
The Critical Role of pH
The pH of the reaction buffer is a delicate balancing act. On one hand, a higher pH increases the concentration of deprotonated, nucleophilic primary amines, which is necessary for the reaction to proceed. The pKa of the ε-amino group of lysine (B10760008) is typically around 10.5, meaning that at physiological pH, a significant portion is protonated and non-reactive.[1] Increasing the pH deprotonates these amines, making them available for reaction.
On the other hand, the rate of hydrolysis of the NHS ester also increases with pH.[1][3] This side reaction consumes the NHS ester, reducing the yield of the desired conjugate. Therefore, an optimal pH must be identified that maximizes amine reactivity while minimizing hydrolysis. For most applications, the optimal pH range for NHS ester reactions is between 8.3 and 8.5.[4][5][6]
Choosing the Right Buffer
The choice of buffer is as critical as the pH. The ideal buffer should not contain any primary amines that could compete with the target molecule for reaction with the NHS ester.
Recommended Buffers:
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5): This is a widely recommended buffer for NHS ester reactions.[4][5]
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 7.2-8.5): Phosphate-buffered saline (PBS) at a slightly alkaline pH is also a suitable option.[1][6]
-
Borate Buffer (pH 8.0-9.0): Borate buffers can also be used and have been employed in studies of NHS ester kinetics.[7]
-
HEPES Buffer (pH 7.2-8.5): HEPES is another common non-amine-containing buffer suitable for these reactions.[3]
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane): Tris contains a primary amine and will compete with the target molecule, leading to reduced conjugation efficiency.[4][8] However, Tris buffer can be useful for quenching the reaction.[2][8]
-
Glycine (B1666218): Similar to Tris, glycine contains a primary amine and should be avoided in the reaction mixture but can be used as a quenching agent.[2][9]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effect of pH on NHS ester stability and the competition between aminolysis and hydrolysis.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Half-life of NHS Ester | Reference(s) |
| 7.0 | 4-5 hours (at 0°C) | [3] |
| 8.0 | 1 hour | [10] |
| 8.6 | 10 minutes (at 4°C) | [3][10] |
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
Table 2: Relative Rates of Aminolysis vs. Hydrolysis
| Condition | Observation | Reference(s) |
| Borate buffer, pH 8.5 | The heterogeneous aminolysis rate constant (ka) was found to be over 3 orders of magnitude lower than the heterogeneous hydrolysis rate constant (kh). | [7][11] |
| Aqueous buffer systems | The aminolysis of anisoyl-NHS is first-order in hydroxide (B78521) ion concentration and independent of buffer concentration. | |
| High pH | Hydrolysis becomes a significant competitive side reaction, leading to a loss of pseudo-first-order reaction kinetics over time. | [12] |
This table highlights the significant competition from hydrolysis, especially at higher pH values. While aminolysis is the desired reaction, hydrolysis is often kinetically favored.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[1][4]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[2]
-
Purification column (e.g., gel filtration, desalting column)[4]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[2] The NHS ester should be dissolved at a concentration that allows for easy addition to the protein solution (typically 1-10 mg/mL).
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Use anhydrous solvents and prepare the solution fresh.[2][9]
-
-
Perform the Labeling Reaction:
-
Add a calculated molar excess of the NHS ester solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[1]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2][4] If the label is light-sensitive, protect the reaction from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching solution to a final concentration of 20-50 mM.[10] This will react with any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Characterization and Storage:
Visualizing the Process
To better understand the chemical processes and workflows, the following diagrams have been generated.
Caption: NHS Ester Reaction Mechanism.
Caption: Aminolysis vs. Hydrolysis.
Caption: Experimental Workflow Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. biotium.com [biotium.com]
Application Notes and Protocols for Fluorescein-PEG6-bis-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Fluorescein-PEG6-bis-NHS ester in bioconjugation, with a specific focus on the precise calculation of molar excess for labeling proteins and other amine-containing biomolecules. The protocols outlined below are designed to ensure efficient and reproducible conjugation for applications in diagnostics, imaging, and drug delivery.
Introduction to this compound
This compound is a bifunctional labeling reagent that incorporates a bright fluorescein (B123965) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and two amine-reactive N-hydroxysuccinimide (NHS) ester groups.[1][2][3] The NHS esters react with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[4][5] The PEG6 spacer increases the solubility of the conjugate in aqueous solutions and provides spatial separation between the fluorophore and the labeled molecule, which can help to minimize potential steric hindrance or quenching effects.[2][6] The presence of two NHS esters allows for the crosslinking of two different molecules or the labeling of a single molecule at two distinct sites.[2][7]
Calculating Molar Excess for Optimal Labeling
The molar excess of the labeling reagent relative to the target biomolecule is a critical parameter that dictates the degree of labeling (DOL).[4] An insufficient molar excess will result in a low DOL, leading to a weak signal in downstream applications. Conversely, an excessive amount can lead to protein precipitation, loss of biological activity, or fluorescence quenching.[4] The optimal molar excess is empirical and should be determined for each specific application.[4]
Several factors influence the required molar excess:
-
Protein Concentration: Dilute protein solutions generally require a higher molar excess to achieve the same degree of labeling as more concentrated solutions.[4][8]
-
Reactivity of the Protein: The number and accessibility of primary amines on the protein's surface will affect the reaction efficiency.[4]
-
Desired Degree of Labeling (DOL): Different applications necessitate different DOLs. For many antibody-based assays, a DOL of 4-7 is often considered optimal.[4]
Formula for Calculating the Mass of this compound
To determine the precise amount of this compound required for your experiment, use the following formula:
Where:
-
Molar Excess: The desired molar ratio of NHS ester to the protein.
-
Mass of Protein (mg): The mass of the protein you intend to label.
-
MW of Protein (Da): The molecular weight of your protein in Daltons.
-
MW of NHS Ester (Da): The molecular weight of this compound (typically around 938.96 g/mol ).[2]
Recommended Molar Excess Ratios
The following table provides starting recommendations for molar excess based on protein concentration. These values should be optimized for your specific protein and application.
| Protein Concentration | Recommended Starting Molar Excess (NHS Ester : Protein) | Rationale |
| > 5 mg/mL | 5 - 10 fold | Higher protein concentrations promote more efficient labeling.[4] |
| 1 - 5 mg/mL | 10 - 20 fold | A common concentration range for labeling antibodies and other proteins.[4][8] |
| < 1 mg/mL | 20 - 50 fold | A higher excess is necessary to compensate for the reduced reaction kinetics at lower concentrations.[4] |
Note on "bis-NHS" functionality: When using a bis-NHS ester for simple labeling (not crosslinking), the calculation is similar to that of a mono-NHS ester. However, if the goal is to crosslink two different proteins, the molar ratios of all three components (Protein A, Protein B, and the bis-NHS ester) must be carefully considered and optimized. For initial labeling experiments, treating it as a mono-functional reagent for calculation purposes is a reasonable starting point.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein to be labeled (e.g., antibody, enzyme)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[4][9] Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the labeling reaction. [4][5][8]
-
Solvent for NHS Ester: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8][9][10] Use high-quality, amine-free DMF.[9]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette.[8][9][11]
Experimental Workflow Diagram
Caption: Workflow for protein conjugation with this compound.
Detailed Protocol for Protein Labeling
-
Protein Preparation:
-
Ensure your protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[4][9]
-
If your protein is in a buffer containing primary amines (like Tris or glycine), you must perform a buffer exchange using dialysis or a desalting column before proceeding.[8][12]
-
-
NHS Ester Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][8]
-
Immediately before use, dissolve the required mass of the NHS ester (calculated in section 2.1) in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[9][10] The NHS ester is susceptible to hydrolysis, so do not prepare aqueous stock solutions for storage.[5][8]
-
-
Conjugation Reaction:
-
While gently vortexing, add the calculated volume of the NHS ester stock solution to your protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4-12 hours at 4°C, protected from light.[8] The longer incubation at a lower temperature may be preferable for sensitive proteins.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[10] Incubate for an additional 15-30 minutes.
-
-
Purification of the Conjugate:
Determining the Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for fluorescein (approximately 494 nm).
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and ~494 nm (Amax).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax x Correction Factor)] / εprotein
-
The Correction Factor (CF) for fluorescein is typically around 0.3.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = Amax / εdye
-
εdye for fluorescein is approximately 70,000 M-1cm-1 at ~494 nm.[5]
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical reaction and the factors influencing the outcome of the conjugation.
Caption: The NHS ester reaction pathway and influencing factors.
By carefully controlling the molar excess and other reaction parameters outlined in these notes, researchers can achieve consistent and optimal labeling of their biomolecules with this compound for a wide range of applications.
References
- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CAS:2055105-59-2 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fluorescein-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 7. This compound|CAS 2055105-59-2|DC Chemicals [dcchemicals.com]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
A Step-by-Step Guide to Small Molecule Conjugation: Applications and Protocols for Researchers
Abstract
Small molecule conjugation is a fundamental technique in chemical biology, diagnostics, and therapeutics, enabling the covalent attachment of small molecules (e.g., drugs, fluorophores, biotin) to larger biomolecules like proteins and antibodies. This guide provides researchers, scientists, and drug development professionals with a detailed overview of common conjugation strategies, step-by-step experimental protocols, and key data considerations. We focus on two of the most prevalent and robust chemistries: N-hydroxysuccinimide (NHS)-ester coupling for primary amines and maleimide (B117702) coupling for thiols. Applications in antibody-drug conjugate (ADC) development and protein biotinylation are discussed to illustrate the practical utility of these methods.
Introduction to Bioconjugation Chemistries
Bioconjugation links molecules for a variety of applications, from tracking cellular processes to creating targeted therapies.[1][2][3] The choice of chemical strategy is critical and depends on the available functional groups on both the small molecule and the target protein.[1][4] Primary amines (found on lysine (B10760008) residues and the N-terminus) and sulfhydryls (from cysteine residues) are the most common targets on proteins due to their nucleophilic nature and accessibility.[1][3][5]
This guide will focus on two foundational methods:
-
Amine-Reactive Chemistry: Utilizes NHS esters to form stable amide bonds with primary amines.[1][6][7][8] This method is widespread due to the abundance of lysine residues on the surface of most proteins.[1][3]
-
Thiol-Reactive Chemistry: Employs maleimide groups that react specifically with sulfhydryl groups on cysteine residues to form stable thioether bonds.[9][10][11][12] This approach offers higher site-specificity, as free cysteines are less common than lysines.[3]
Below is a general workflow for a typical bioconjugation experiment.
Caption: General experimental workflow for small molecule conjugation.
Application Note: Synthesis of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that deliver highly potent cytotoxic drugs directly to cancer cells.[13][14][15] This targeted delivery is achieved by conjugating the drug to a monoclonal antibody that specifically recognizes an antigen on the tumor cell surface.[13][16] The linker, the conjugation chemistry, and the drug-to-antibody ratio (DAR) are critical parameters that influence the efficacy and safety of the ADC.[13][17] Both lysine and cysteine-based conjugations are used, though cysteine-based methods can produce more homogeneous ADCs.[16][17]
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Protocol 1: Amine Conjugation via NHS-Ester Chemistry
This protocol describes the conjugation of a small molecule containing an NHS ester to primary amines (lysine residues) on a target protein.[6][7]
3.1. Materials
-
Target Protein: 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[7] Avoid buffers like Tris or glycine.[6][7][18]
-
NHS-Ester Reagent: Small molecule activated with N-hydroxysuccinimide.
-
Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[18]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.[6][7]
3.2. Equipment
-
Reaction tubes
-
Stir plate or rotator
-
Spectrophotometer for protein concentration measurement
-
Chromatography system or dialysis equipment
3.3. Procedure
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[7] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
NHS-Ester Stock Solution: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[6][7] Do not store this solution, as NHS esters are moisture-sensitive and hydrolyze quickly.[18]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester stock solution to the protein solution while gently stirring.[7] The final concentration of organic solvent should not exceed 10% of the total reaction volume.[18]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.[7] Protect from light if using a fluorescent dye.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[19] Incubate for an additional 15-30 minutes.[6]
-
Purification: Remove unreacted small molecules and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., G-25) or through extensive dialysis against a suitable storage buffer (e.g., PBS).[6][7]
-
Characterization: Determine the protein concentration (e.g., via A280) and calculate the degree of labeling (DOL) using spectroscopy if the small molecule has a distinct absorbance.
Application Note: Protein Biotinylation for Detection Assays
Biotinylation is the process of attaching biotin (B1667282) to a protein, such as an antibody.[7][19] This technique is widely used in immunoassays like ELISA, Western blotting, and immunohistochemistry.[20] The extremely high affinity between biotin and streptavidin (or avidin) provides a powerful and versatile two-step detection system.[7][19] A biotinylated antibody first binds to the target antigen, and then a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is used for signal amplification and detection.[20]
Protocol 2: Thiol Conjugation via Maleimide Chemistry
This protocol details the conjugation of a maleimide-activated small molecule to free sulfhydryl groups (cysteines) on a target protein.
5.1. Materials
-
Target Protein: 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5).[9][11][12]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds if necessary. Avoid DTT in the final reaction as it contains a free thiol.
-
Maleimide Reagent: Small molecule activated with a maleimide group.
-
Purification: Size-exclusion chromatography (SEC) column or dialysis cassettes.[10][12]
5.2. Equipment
-
Reaction tubes
-
Stir plate or rotator
-
Inert gas (Nitrogen or Argon)
-
Spectrophotometer
-
Chromatography system or dialysis equipment
5.3. Procedure
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at pH 7.0-7.5.[11][12] Buffers should be purged with an inert gas like nitrogen or argon to prevent re-oxidation of thiols.[9][11]
-
Disulfide Reduction (Optional): If the target cysteines are involved in disulfide bonds, they must first be reduced. Add a 50-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[10][11][12] Remove excess TCEP using a desalting column.
-
Maleimide Stock Solution: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF immediately before use.[9]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[9][10] Flush the reaction vial with inert gas, seal it tightly, and protect it from light.[9][11]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9][10]
-
Purification: Separate the conjugate from unreacted reagents using a size-exclusion column or dialysis.[12] The purified conjugate can be stored at 4°C for short-term use or at -20°C with 50% glycerol (B35011) for long-term storage.[9][10]
-
Characterization: Determine the protein concentration and degree of labeling.
Data Presentation: Comparing Conjugation Chemistries
The efficiency of a conjugation reaction can be influenced by the choice of chemistry, pH, and molar ratio of the reactants. The following table summarizes key parameters and typical outcomes for the described protocols.
| Parameter | NHS-Ester (Amine) Chemistry | Maleimide (Thiol) Chemistry |
| Target Residue | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Optimal pH | 7.2 - 8.5[6][7][21] | 7.0 - 7.5[9][10][11][12] |
| Typical Molar Excess | 10-20 fold[7] | 10-20 fold[9][10][12] |
| Reaction Time | 30-60 min (RT) or 2h (4°C)[7] | 2h (RT) or Overnight (4°C)[9][10] |
| Site-Specificity | Low (many available lysines) | High (few available cysteines) |
| Typical Efficiency | Generally high but can lead to heterogeneity | 58% - 84% (application dependent)[12] |
| Key Buffers | Phosphate, Bicarbonate, Borate[6][7] | PBS, HEPES, Tris[9][10][11][12] |
| Incompatible Reagents | Tris, Glycine, other primary amines[6][7][18] | DTT, 2-Mercaptoethanol, other thiols |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Incorrect Buffer: Buffer contains competing nucleophiles (e.g., Tris for NHS esters, DTT for maleimides). | Perform buffer exchange into a recommended, non-reactive buffer (e.g., PBS, HEPES).[22] |
| Low Protein Concentration: Reaction kinetics are slowed at low concentrations. | Concentrate the protein to at least 1-2 mg/mL before starting the reaction.[22][23] | |
| Hydrolyzed Reagent: NHS-ester or maleimide reagent has been compromised by moisture. | Prepare stock solutions of reagents in anhydrous solvent immediately before use. Store reagents with desiccant.[18][22] | |
| Protein Precipitation | High Organic Solvent: The concentration of DMSO/DMF in the final reaction mix is too high. | Ensure the final solvent concentration does not exceed 10%.[18] |
| Inappropriate pH/Buffer: The buffer conditions are causing the protein to become unstable.[24] | Confirm the protein is stable at the required reaction pH. Optimize buffer conditions if necessary. | |
| Loss of Protein Activity | Modification of Critical Residue: Conjugation has occurred at a residue within the protein's active site or binding interface.[6] | Reduce the molar excess of the labeling reagent to lower the degree of labeling.[6][7] If possible, switch to a more site-specific conjugation method (e.g., from amine to thiol chemistry).[25] |
| High Background Signal | Incomplete Purification: Free, unreacted small molecule was not fully removed. | Increase the efficiency of the purification step, for example, by using a longer SEC column or performing additional dialysis exchanges.[25] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Small-Molecule-Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. korambiotech.com [korambiotech.com]
- 5. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dianova.com [dianova.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. biotium.com [biotium.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. broadpharm.com [broadpharm.com]
- 19. sinobiological.com [sinobiological.com]
- 20. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. interchim.fr [interchim.fr]
- 22. vectorlabs.com [vectorlabs.com]
- 23. Antibody Conjugation Troubleshooting [bio-techne.com]
- 24. benchchem.com [benchchem.com]
- 25. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Using Fluoresceinated Amine-Reactive Probes in Flow Cytometry
Introduction
Fluorescein-PEG6-bis-NHS ester is a fluorescent labeling reagent designed for the covalent attachment of a fluorescein (B123965) fluorophore to biomolecules. This reagent is particularly useful for labeling cell surface proteins for analysis by flow cytometry.[1][2][3][4] The molecule consists of three key components:
-
Fluorescein: A widely used green fluorescent dye with a high quantum yield.[5][6]
-
PEG6 (Polyethylene Glycol, 6 units): A flexible, hydrophilic spacer arm that increases the solubility of the reagent in aqueous buffers and minimizes steric hindrance between the dye and the target protein.[2][3]
-
bis-NHS ester (N-hydroxysuccinimide ester): Two reactive groups that form stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins.[2][3][7][8][9]
This amine-reactive nature makes this compound a valuable tool for a variety of applications in flow cytometry, including cell surface protein labeling and cell viability assessment.[10][11][12][13][14]
Principle of Action
The fundamental principle behind the use of amine-reactive dyes like this compound in flow cytometry is their ability to covalently bind to free primary amines on proteins.[7][10][15] In the context of cell labeling, the membrane impermeability of the dye is a crucial feature.
For live cells with intact plasma membranes, the NHS esters will primarily react with the primary amines of proteins exposed on the cell surface. This results in a fluorescently labeled cell surface.[7] In contrast, dead or dying cells have compromised cell membranes, allowing the dye to enter the cell and react with the abundant intracellular proteins.[10][12][13][14] This leads to a significantly higher fluorescence signal in dead cells compared to live cells, enabling their discrimination during flow cytometry analysis.
Data Presentation
Table 1: Spectroscopic Properties of Fluorescein
| Property | Wavelength (nm) |
| Maximum Excitation | ~498[16] |
| Maximum Emission | ~517[16] |
Table 2: Example of Labeling Concentration Optimization
| Reagent Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of Live Cells | Percentage of Positively Stained Live Cells (%) |
| 0 (Unstained Control) | 150 | 0.5 |
| 0.1 | 5,000 | 85 |
| 1 | 25,000 | 98 |
| 10 | 28,000 | 99 |
| 100 | 27,500 (slight decrease) | 99 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Optimal concentrations must be determined experimentally for each cell type and experimental condition.
Experimental Protocols
Protocol 1: General Cell Surface Protein Labeling
This protocol provides a general procedure for labeling cell surface proteins on a single-cell suspension for flow cytometry analysis.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Cells in single-cell suspension
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)[17]
-
12x75 mm polystyrene tubes or 96-well round-bottom plates
Procedure:
-
Reagent Preparation:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension. Ensure cell viability is greater than 90% as determined by a method such as trypan blue exclusion.[19]
-
Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes at 4°C and decanting the supernatant.[20]
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1-10 x 10^6 cells/mL.[17]
-
-
Cell Labeling:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (a starting range of 1-10 µg/mL is recommended for optimization).
-
Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.[21] The optimal incubation time may need to be determined experimentally.
-
-
Washing:
-
Wash the cells twice with an excess volume of FACS Buffer to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant after each wash.[17]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS Buffer for flow cytometry analysis.
-
Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and an appropriate emission filter for fluorescein (e.g., 530/30 nm bandpass filter).
-
Protocol 2: Optimization of Labeling Concentration
It is crucial to determine the optimal concentration of this compound for each cell type and application to achieve bright staining with minimal background.
Procedure:
-
Prepare a series of dilutions of the this compound in PBS. A suggested range to test is 0.1, 1, 10, and 100 µg/mL.
-
Prepare a separate tube of cells for each concentration, including an unstained control.
-
Follow the cell labeling and washing steps as described in Protocol 1 for each concentration.
-
Analyze all samples on the flow cytometer using identical settings.
-
Determine the optimal concentration that provides the best separation between the stained and unstained populations with the lowest coefficient of variation (CV).
Visualizations
Caption: Covalent labeling of a cell surface protein.
Caption: Experimental workflow for cell labeling.
References
- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound | CAS:2055105-59-2 | AxisPharm [axispharm.com]
- 5. omlc.org [omlc.org]
- 6. Fluorescein (FITC) | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Cell viability dyes for flow cytometry | Abcam [abcam.com]
- 13. tcd.ie [tcd.ie]
- 14. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. health.uconn.edu [health.uconn.edu]
- 20. ptglab.com [ptglab.com]
- 21. stemcell.com [stemcell.com]
Application Notes and Protocols for Fluorescence Microscopy Sample Preparation with Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the preparation of biological samples for fluorescence microscopy using labeled antibodies. Adherence to these guidelines is critical for obtaining high-quality, reproducible imaging data essential for research, diagnostics, and therapeutic development.
Introduction to Immunofluorescence
Immunofluorescence (IF) is a powerful technique that utilizes the specificity of antibodies to detect and localize target antigens within cells and tissues.[1][2][3] This method can be performed directly, where the primary antibody is conjugated to a fluorophore, or indirectly, where a fluorophore-conjugated secondary antibody detects an unlabeled primary antibody.[2][4][5] The indirect method is more common as it provides signal amplification, with multiple secondary antibodies binding to a single primary antibody, resulting in a brighter signal.[5][6]
A successful immunofluorescence experiment hinges on meticulous sample preparation to preserve cellular morphology and antigenicity while allowing antibody access to the target epitope.[7] Key steps in this process include cell fixation, permeabilization, blocking of non-specific binding sites, incubation with primary and secondary antibodies, and mounting the sample for imaging.
Key Reagents and Parameters
The choice of reagents and the optimization of incubation times and concentrations are crucial for successful immunofluorescence staining. The following tables summarize common reagents and recommended starting concentrations and conditions.
Table 1: Fixation Reagents
| Fixative | Mechanism | Advantages | Disadvantages | Typical Concentration & Time |
| Formaldehyde/Paraformaldehyde | Cross-linking | Good preservation of cellular morphology.[7][8] | Can mask epitopes, potentially requiring antigen retrieval.[7][9] May cause autofluorescence.[10][11] | 2-4% in PBS for 10-20 minutes at room temperature.[7][8] |
| Methanol/Acetone (B3395972) | Dehydrating/Precipitating | Simultaneously fixes and permeabilizes.[8][12] Can be better for some epitopes sensitive to cross-linking.[12] | Can alter protein conformation and does not preserve morphology as well as cross-linkers.[7][12] Can cause loss of soluble proteins and lipids.[12] | Ice-cold for 5-20 minutes at -10°C to 4°C.[7][9] |
Table 2: Permeabilization Reagents
| Reagent | Mechanism | Use Cases | Typical Concentration & Time |
| Triton X-100/NP-40 | Non-ionic detergent | Permeabilizes all cellular membranes, including the nuclear membrane.[7][8] Not suitable for membrane-associated antigens as it destroys membranes.[13] | 0.1-0.5% in PBS for 10-20 minutes at room temperature.[2][8][13] |
| Saponin (B1150181)/Digitonin (B1670571) | Mild non-ionic detergents | Selectively removes cholesterol from the plasma membrane, leaving intracellular membranes largely intact.[8][11] Good for lipid-associated or membrane proteins.[8] | 100 µM digitonin or 0.5% saponin in PBS.[13] |
Table 3: Blocking Solutions
| Blocking Agent | Description | Typical Concentration & Time |
| Bovine Serum Albumin (BSA) | A common protein-based blocking agent. | 1-5% in PBS for 30-60 minutes at room temperature.[8][13] |
| Normal Serum | Serum from the same species as the secondary antibody is raised in to block non-specific binding of the secondary antibody.[5][9][10] | 5-10% in PBS for 30-60 minutes at room temperature.[6][8][14] |
| Non-fat Dry Milk | A cost-effective protein-based blocking agent. | 1-5% in PBS for 30-60 minutes.[3] |
Table 4: Antibody Incubation Parameters
| Step | Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:10 to 1:10,000 (must be optimized).[15] | 1-2 hours or overnight.[3][8] | Room temperature or 4°C.[3][8][15] |
| Secondary Antibody | 1:200 to 1:500 (must be optimized).[15] | 1 hour.[8][15] | Room temperature (in the dark).[13][15] |
Experimental Protocols
Protocol for Immunofluorescence Staining of Cultured Adherent Cells
This protocol provides a general guideline for the immunofluorescent staining of adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody diluted in Blocking Buffer
-
Fluorophore-conjugated Secondary Antibody diluted in Blocking Buffer
-
Nuclear Stain (e.g., DAPI or Hoechst) (optional)
-
Mounting Medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency (approximately 70%).[6]
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 4% paraformaldehyde and incubate for 10 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilization: If the target antigen is intracellular, incubate with 0.1% Triton X-100 in PBS for 15-20 minutes.[8] For membrane proteins, this step may be omitted.[12]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating with 5% normal goat serum in PBS for 45 minutes at room temperature.[8]
-
Primary Antibody Incubation: Remove the blocking solution and incubate with the primary antibody diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[8]
-
Washing: Thoroughly wash the cells four times with PBS to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[8]
-
Washing: Wash the cells thoroughly four times with PBS in the dark.
-
Nuclear Staining (Optional): Incubate with a nuclear stain such as DAPI (1 µg/mL in PBS) for 10 minutes.[8]
-
Final Wash: Wash the cells one final time with PBS.
-
Mounting: Gently remove the coverslip with tweezers, dip it in distilled water to remove salts, and mount it cell-side down on a drop of mounting medium on a microscope slide.[8]
-
Imaging: Allow the mounting medium to cure before imaging on a fluorescence microscope. For long-term storage, seal the edges of the coverslip with nail polish.
Protocol for Immunofluorescence Staining of Frozen Tissue Sections
This protocol is designed for staining cryostat sections of frozen tissue.
Materials:
-
Cryostat
-
Microscope slides (electrostatically charged recommended)[9]
-
Fixation Solution (e.g., cold Acetone or 4% Paraformaldehyde)
-
PBS
-
Permeabilization Buffer (if using PFA fixation)
-
Blocking Buffer
-
Primary and Secondary Antibodies
-
Nuclear Stain (optional)
-
Mounting Medium
Procedure:
-
Sectioning: Cut 5-20 µm thick sections from a frozen tissue block using a cryostat and mount them on charged microscope slides.[6][9]
-
Fixation: Air dry the sections and then fix them. A common method is to immerse the slides in cold acetone for 10 minutes.[9] Alternatively, fix with 4% paraformaldehyde for 15 minutes.
-
Washing: Wash the slides three times with PBS.
-
Permeabilization: If fixed with paraformaldehyde, permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[13]
-
Blocking: Incubate the sections with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.[6]
-
Washing: Wash the slides three times with PBS for 5 minutes each.[6]
-
Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature in the dark.[6]
-
Washing: Wash the slides three times with PBS in the dark.[6]
-
Nuclear Staining (Optional): Counterstain with DAPI or Hoechst if desired.
-
Mounting: Mount a coverslip over the tissue section using an appropriate mounting medium.
-
Imaging: Image the slides or store them flat at 4°C in the dark.[6]
Visualizations
Experimental Workflow
Caption: General workflow for indirect immunofluorescence.
Signaling Pathway Example: EGFR Activation
Caption: Simplified EGFR signaling pathway.
Logical Relationships in Sample Preparation
References
- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 2. sinobiological.com [sinobiological.com]
- 3. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 4. What are the 2 methods for labelling antibodies? | TRACER [tracercro.com]
- 5. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. scbt.com [scbt.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Immunofluorescence: Tips for Immunostaining Cultured Cells | Proteintech Group [ptglab.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. docs.abcam.com [docs.abcam.com]
- 14. img.abclonal.com [img.abclonal.com]
- 15. Introduction to Sample Preparation: Immunofluorescence | Light Microscopy Core Facility [microscopy.duke.edu]
Application Notes and Protocols for the Purification of Proteins after Conjugation with Fluorescein-PEG6-bis-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of proteins following their conjugation with Fluorescein-PEG6-bis-NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins by forming stable amide bonds with primary amino groups, such as the N-terminus and the side chains of lysine (B10760008) residues[1][2][3]. The resulting reaction mixture is heterogeneous, containing the desired protein conjugate, unreacted labeling reagent, and reaction byproducts[1]. A robust purification step is critical to remove these impurities, which can interfere with downstream applications. This guide details three common and effective purification methodologies: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Overview of the Conjugation and Purification Workflow
The overall process involves the initial conjugation of the protein with the this compound, followed by a purification step to isolate the labeled protein from unreacted materials. The final step is the characterization of the purified conjugate to determine its concentration and the degree of labeling.
Caption: Overall workflow from protein conjugation to final analysis.
Protein Conjugation Protocol
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
Purified protein (2-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[4][5]
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 50mM borate (B1201080) buffer, pH 8.3-8.5[4][6][7]. Phosphate-buffered saline (PBS) at pH 7.2-7.4 can also be used, though the reaction is slower[2]. Avoid buffers containing primary amines like Tris[4][5].
-
Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4[6]
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using dialysis or a desalting column[4][5].
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for storage[5].
-
Calculate Reagent Volume: Determine the volume of the NHS ester solution needed. A 15- to 20-fold molar excess of the dye to the protein is typically optimal[4][5]. This ratio can be adjusted to control the degree of labeling.
-
Reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently stirring[6]. Ensure the volume of organic solvent does not exceed 10% of the total reaction volume[5].
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice[4][5].
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature[6].
-
Purification: Proceed immediately to purification to remove unreacted dye and byproducts.
Purification Methodologies
The choice of purification method depends on factors like sample volume, the size difference between the protein and the free label, and the desired final purity.
| Method | Principle | Advantages | Disadvantages | Best For |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape)[][9]. | High resolution, good for removing unreacted PEG and native protein[]. | Can dilute the sample, requires specialized equipment. | High-purity applications, separating different PEGylated species[10][11]. |
| Dialysis | Passive diffusion of small molecules across a semi-permeable membrane[12][13]. | Simple, gentle on the protein, handles large volumes. | Slow (can take overnight), may not be 100% efficient[12]. | Removing small molecule impurities like free dye and salts[14][15]. |
| Tangential Flow Filtration (TFF) | Size-based separation using pressure and a semi-permeable membrane with cross-flow[16][17]. | Fast, scalable, can concentrate and perform buffer exchange (diafiltration) simultaneously[16][17][18]. | Requires specialized equipment, potential for membrane fouling. | Large-scale production, processing large volumes efficiently[16][19][20]. |
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin[]. The larger protein conjugate will elute first, while the smaller, unconjugated Fluorescein-PEG6 molecules are retained in the pores and elute later.
Caption: Workflow for purification using Size Exclusion Chromatography.
Materials:
-
SEC column (e.g., Sephadex G-25 or Superdex 200, chosen based on protein size)[9][15]
-
Chromatography system (e.g., HPLC or FPLC)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer at the desired flow rate (e.g., 0.5-1.0 mL/min)[9][10].
-
Sample Loading: Load the crude conjugation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fractionation: Begin the elution with the mobile phase and collect fractions of a defined volume.
-
Monitoring: Monitor the column eluate using a UV detector at 280 nm (for protein) and ~494 nm (for fluorescein)[21]. The protein conjugate will appear as an early peak that absorbs at both wavelengths, while the free dye will appear as a later peak absorbing only at ~494 nm.
-
Pooling: Combine the fractions corresponding to the purified protein conjugate peak.
-
Concentration: If the sample is too dilute, concentrate it using centrifugal filter units or TFF.
Protocol 2: Purification by Dialysis
Dialysis is a straightforward method for removing small, unwanted molecules from a protein solution[12]. It is particularly effective for removing unconjugated dye and salts from the reaction buffer.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 12-14 kDa for IgG antibodies[22]. The MWCO should be significantly smaller than the protein's molecular weight.
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Large beaker (for dialysate)
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare Membrane: Pre-wet the dialysis tubing or cassette according to the manufacturer's instructions[12].
-
Load Sample: Load the crude conjugation mixture into the dialysis device, leaving some headspace, and seal securely[1].
-
First Dialysis: Place the sealed device in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume[12].
-
Stirring: Gently stir the buffer on a magnetic stir plate. Perform the dialysis at 4°C to maintain protein stability[15][22].
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the buffer[1][12]. Perform at least three buffer changes. The final buffer exchange can be performed overnight to ensure complete removal of contaminants[1][12]. Each buffer change exponentially reduces the concentration of small molecules[12].
-
Recover Sample: Carefully remove the purified protein conjugate from the dialysis device.
Protocol 3: Purification by Tangential Flow Filtration (TFF)
TFF, or cross-flow filtration, is a rapid and scalable method for separating molecules based on size[16]. The solution is pumped tangentially across the surface of a membrane, which prevents the filter from clogging and allows for efficient processing of large volumes[17][18].
Caption: Workflow for purification and concentration using TFF.
Materials:
-
TFF system (pump, reservoir, pressure gauges)
-
TFF membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 30 kDa for a >60 kDa protein)
-
Diafiltration Buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup: Install the TFF membrane and condition the system by flushing it with buffer as recommended by the manufacturer[1].
-
Concentration (Optional): Add the crude conjugation mixture to the feed reservoir. Operate the TFF system to concentrate the sample to a smaller volume. The permeate, containing small molecules, is discarded[1].
-
Diafiltration (Buffer Exchange): Add diafiltration buffer to the feed reservoir at the same rate that permeate is being removed. This "washes" the sample, removing the remaining free dye and original buffer components. A common target is to exchange 5-10 diavolumes (i.e., 5-10 times the sample concentrate volume).
-
Final Concentration: After diafiltration, stop adding buffer and allow the system to concentrate the purified conjugate to the desired final volume.
-
Recovery: Recover the purified, concentrated protein conjugate (the retentate) from the system.
Post-Purification Analysis and Data
After purification, it is essential to determine the protein concentration and the degree of labeling, often expressed as the fluorescein-to-protein (F/P) molar ratio[14][15].
Calculation of Protein Concentration and F/P Ratio
This calculation requires measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~494 nm (the absorbance maximum for fluorescein)[21][23].
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 494 nm (A₄₉₄) using a spectrophotometer with a 1 cm pathlength cuvette[14][23]. Dilute the sample if the absorbance values exceed 2.0[14][23].
-
Calculate the concentration of the protein, correcting for the absorbance of fluorescein (B123965) at 280 nm[23].
-
Calculate the concentration of the fluorescein dye.
-
Determine the F/P molar ratio. An optimal F/P ratio for flow cytometry is often between 5 and 6[15].
Table of Parameters for Calculation:
| Parameter | Symbol | Value / Formula | Reference |
| Molar Extinction Coefficient of Protein | ε_prot | Varies by protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) | Protein-specific |
| Molar Extinction Coefficient of Fluorescein | ε_dye | 68,000 M⁻¹cm⁻¹ at 494 nm | [23] |
| Correction Factor (A₂₈₀/A₄₉₄ for dye) | CF | ~0.30 | [23] |
| Corrected Protein Absorbance | A_prot_corr | A₂₈₀ - (A₄₉₄ x CF) | [23] |
| Protein Concentration (M) | C_prot | A_prot_corr / ε_prot | [23] |
| Fluorescein Concentration (M) | C_dye | A₄₉₄ / ε_dye | [15] |
| F/P Molar Ratio | F/P | C_dye / C_prot | [15] |
Note: It is crucial that all non-conjugated dye is removed before these measurements, as its presence will lead to an overestimation of the F/P ratio[14][23].
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Protein Recovery | Protein aggregation or precipitation. | Optimize buffer conditions (pH, ionic strength). Perform purification at 4°C. |
| Protein adsorption to membranes/resin. | Use low-protein-binding materials. Include a small amount of non-ionic detergent (e.g., Tween-20) if compatible with the application. | |
| Incomplete Removal of Free Dye | Inefficient purification method. | For SEC, ensure the column provides adequate resolution. For dialysis, increase the number of buffer changes and dialysis time. For TFF, increase the number of diavolumes[1]. |
| Unexpected F/P Ratio | Inaccurate concentration measurement. | Ensure the spectrophotometer is blanked correctly. Verify the extinction coefficients used. |
| Over- or under-labeling during conjugation. | Adjust the molar ratio of NHS ester to protein in the conjugation reaction. Optimize reaction time and pH[14]. |
These detailed protocols and application notes provide a comprehensive guide for researchers to successfully purify and characterize their fluorescein-PEG-protein conjugates, ensuring high quality and reliability for subsequent experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 10. Chromatogram Detail [sigmaaldrich.com]
- 11. waters.com [waters.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Dialysis [comis.med.uvm.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. repligen.com [repligen.com]
- 18. rocker.com.tw [rocker.com.tw]
- 19. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 20. polarismarketresearch.com [polarismarketresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
Determining the Degree of Labeling (DOL) with Fluorescein: An Application Note and Protocol
Introduction
Fluorescein (B123965) and its derivatives, such as fluorescein isothiocyanate (FITC), are widely used fluorescent labels for proteins, antibodies, and other biomolecules.[1][2][3] The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of fluorescently labeled conjugates.[4][5][6] An optimal DOL is crucial for maximizing fluorescence signal while avoiding potential issues like self-quenching or compromised biological activity of the labeled molecule.[4][5][6] This document provides a detailed protocol for determining the DOL of fluorescein-labeled proteins using absorbance spectroscopy.
Principle
The determination of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[7] By measuring the absorbance of the purified labeled protein at two specific wavelengths, it is possible to calculate the concentrations of both the protein and the fluorescein dye, and subsequently, their molar ratio (the DOL).
The absorbance is measured at:
-
280 nm: At this wavelength, both the protein (due to aromatic amino acids like tryptophan and tyrosine) and the fluorescein dye absorb light.[7][8]
-
~495 nm: This is the maximum absorbance wavelength (λmax) for fluorescein, where the dye exhibits strong absorbance, and the protein's absorbance is negligible.[1][2][9]
To accurately determine the protein concentration, the contribution of the fluorescein dye to the absorbance at 280 nm must be subtracted. This is achieved by using a correction factor (CF).[4][7]
Key Quantitative Data
A summary of the essential quantitative data required for DOL calculation is presented in the table below.
| Parameter | Value | Reference |
| Molar Extinction Coefficient of Fluorescein (ε_dye_) at ~495 nm | 80,000 M⁻¹cm⁻¹ | [10][11][12] |
| Correction Factor (CF) for Fluorescein at 280 nm (A₂₈₀/A₄₉₅) | 0.35 | [10][11] |
| Molar Extinction Coefficient of a typical IgG (ε_protein_) at 280 nm | ~210,000 M⁻¹cm⁻¹ | [4] |
Note: The molar extinction coefficient of the specific protein being labeled should be used for the most accurate calculations. If this is unknown, methods such as the Bradford assay can be used to determine the protein concentration.[13][14][15]
Experimental Workflow
The following diagram illustrates the general workflow for determining the degree of labeling of a fluorescein-conjugated protein.
Workflow for Determining the Degree of Labeling (DOL).
Experimental Protocol
Materials and Equipment
-
Fluorescein-labeled protein sample (purified)
-
Buffer used for protein storage (e.g., Phosphate Buffered Saline - PBS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure
-
Sample Preparation:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the spectrophotometer to measure absorbance at 280 nm and 495 nm.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the same buffer used for the protein sample.
-
Place the cuvette in the spectrophotometer and zero the instrument (set the absorbance to 0) at both 280 nm and 495 nm.
-
-
Sample Measurement:
-
Carefully transfer the fluorescein-labeled protein solution to a clean quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the absorbance values at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).
-
If the absorbance at 495 nm is too high (typically > 1.5), dilute the sample with a known volume of buffer and repeat the measurement. Remember to account for this dilution factor in the calculations.
-
Calculations
The degree of labeling is calculated using the following steps:
-
Calculate the molar concentration of fluorescein (Dye):
[Dye] (M) = A₄₉₅ / (ε_dye_ × path length)
-
Calculate the corrected absorbance of the protein at 280 nm (A_protein_):
A_protein_ = A₂₈₀ - (A₄₉₅ × CF)
-
Calculate the molar concentration of the protein:
[Protein] (M) = A_protein_ / (ε_protein_ × path length)
-
A_protein_: Corrected absorbance of the protein at 280 nm.
-
ε_protein_: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[4]
-
path length: The path length of the cuvette (typically 1 cm).
-
-
Calculate the Degree of Labeling (DOL):
DOL = [Dye] / [Protein]
Sample Calculation
Measured Values:
-
A₂₈₀ = 1.2
-
A₄₉₅ = 0.8
-
Protein: IgG (ε_protein_ = 210,000 M⁻¹cm⁻¹)
Calculations:
-
[Dye]: 0.8 / (80,000 M⁻¹cm⁻¹ × 1 cm) = 1.0 x 10⁻⁵ M
-
A_protein_: 1.2 - (0.8 × 0.35) = 1.2 - 0.28 = 0.92
-
[Protein]: 0.92 / (210,000 M⁻¹cm⁻¹ × 1 cm) = 4.38 x 10⁻⁶ M
-
DOL: (1.0 x 10⁻⁵ M) / (4.38 x 10⁻⁶ M) ≈ 2.28
The degree of labeling in this example is approximately 2.3.
Troubleshooting and Considerations
-
Incomplete Removal of Free Dye: The presence of unconjugated fluorescein will lead to an overestimation of the DOL. Ensure thorough purification of the labeled protein.
-
Protein Aggregation: Aggregated protein can cause light scattering, leading to inaccurate absorbance readings. Centrifuge the sample before measurement if aggregation is suspected.
-
pH Dependence: The absorbance spectrum of fluorescein is pH-dependent.[9][10][16] For consistent results, perform all measurements in a buffer with a stable pH, preferably between 7.0 and 9.0.
-
Inaccurate Protein Extinction Coefficient: The accuracy of the DOL calculation is highly dependent on the molar extinction coefficient of the protein. Use the specific value for your protein if available. If not, determine the protein concentration using an alternative method like the Bradford assay.[13][14][15]
-
High Degree of Labeling: At very high DOLs, self-quenching of the fluorophore can occur, which is not accounted for in this absorbance-based method.[4][5]
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. peptideweb.com [peptideweb.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. Overview of Protein Assays Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Fluorescein - Wikipedia [en.wikipedia.org]
- 10. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 11. Fluorescein, disodium salt *CAS 518-47-8* | AAT Bioquest [aatbio.com]
- 12. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]
- 13. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 14. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 15. bioagilytix.com [bioagilytix.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Fluorescein-PEG6-bis-NHS Ester Labeling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low labeling efficiency when using Fluorescein-PEG6-bis-NHS ester. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my labeling efficiency with this compound unexpectedly low?
Low labeling efficiency, often observed as a low Degree of Labeling (DOL), can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the most common culprits and their solutions:
1. Suboptimal Reaction pH:
-
Issue: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 7.2-8.5, with many protocols recommending a more specific range of 8.3-8.5.[1][2][3][4] At a lower pH, the primary amines on the target molecule are protonated and thus less available to react.[1][2][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[1][2][3][5]
-
Solution:
2. Presence of Competing Primary Amines:
-
Issue: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][4] These molecules will compete with your target molecule for the this compound, leading to significantly reduced labeling efficiency.[1][4]
-
Solution:
3. Hydrolysis of this compound:
-
Issue: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[4][6] This can happen due to improper storage or handling, or during the reaction itself, especially in aqueous solutions at higher pH.[5][6] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[5]
-
Solution:
-
Store the this compound desiccated at -20°C and protected from light.[4][7]
-
Allow the vial to warm to room temperature before opening to prevent condensation.[4][6]
-
Prepare the NHS ester stock solution in an anhydrous solvent like DMSO or DMF immediately before use and do not store it in solution for extended periods.[2][4][6][8]
-
4. Suboptimal Reactant Concentrations:
-
Issue: Low concentrations of your target molecule (e.g., protein) can lead to less efficient labeling because the competing hydrolysis reaction becomes more prominent.[1][5] A protein concentration of at least 2 mg/mL is often recommended.[1]
-
Solution:
-
If possible, increase the concentration of your target molecule.
-
You can also try optimizing the molar ratio of the NHS ester to your target molecule. A 15- to 20-fold molar excess of the labeling reagent is often a good starting point for antibodies.[6]
-
5. Inaccessible Primary Amines on the Target Molecule:
-
Issue: The primary amines (e.g., lysine (B10760008) residues on a protein) on your target molecule may be sterically hindered or buried within the molecule's three-dimensional structure, making them inaccessible to the this compound.
-
Solution:
-
If you have structural information about your molecule, you can assess the accessibility of the primary amines.
-
Consider gentle denaturation of your protein if its activity is not required post-labeling, though this is not always feasible.
-
Q2: How can I optimize the reaction time and temperature for my labeling experiment?
The optimal time and temperature can vary depending on the specific reactants and desired DOL.
-
General Guidelines: Reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][5]
-
Troubleshooting:
Q3: What should I use to dissolve the this compound?
-
Recommendation: Due to the moisture sensitivity of NHS esters, it is best to first dissolve the reagent in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction buffer.[2][8][9] Ensure the DMF is of high quality and does not have a "fishy" odor, which can indicate the presence of dimethylamine (B145610) that can react with the NHS ester.[2]
Quantitative Data Summary
The following table summarizes how different reaction parameters can influence the Degree of Labeling (DOL). These are general guidelines, and optimal conditions should be determined empirically for your specific application.
| Parameter | Condition | Expected Outcome on DOL | Rationale |
| pH | pH < 7.0 | Low | Primary amines are protonated and less nucleophilic.[1][2][3] |
| pH 7.2 - 8.5 | Optimal | Balances amine reactivity and NHS ester stability.[1][5] | |
| pH > 8.5 | Low to Moderate | Increased rate of NHS ester hydrolysis competes with the labeling reaction.[1][2][3][5] | |
| Temperature | 4°C | Lower (requires longer time) | Slower reaction rate but minimizes hydrolysis of the NHS ester.[1] |
| Room Temperature (20-25°C) | Higher (faster reaction) | Faster reaction but increased risk of hydrolysis.[1][5] | |
| Buffer Composition | Amine-free (e.g., PBS, Bicarbonate) | Optimal | No competition for the NHS ester.[2][3] |
| Amine-containing (e.g., Tris, Glycine) | Very Low | Buffer components react with and consume the NHS ester.[1][4] | |
| Protein Concentration | < 2 mg/mL | Low | Competing hydrolysis of the NHS ester is more pronounced.[1][4] |
| > 2 mg/mL | Optimal | Favors the bimolecular labeling reaction over hydrolysis.[1][5] |
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein. The amounts and volumes should be adjusted based on your specific protein and desired DOL.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[1][2] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Calculate the Amount of NHS Ester to Add:
-
Determine the desired molar excess of the NHS ester. A starting point for proteins is often a 10-20 fold molar excess.
-
Calculate the volume of the NHS ester stock solution to add to the protein solution.
-
-
Labeling Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purify the Labeled Protein:
-
Remove the unreacted label and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
How to prevent hydrolysis of NHS ester reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of N-hydroxysuccinimide (NHS) ester reagents to prevent hydrolysis and ensure successful conjugation experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the hydrolysis of NHS ester reagents during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a problem?
A1: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting the reactive ester into an unreactive carboxylic acid.[1] This is a significant issue because it directly competes with the desired labeling reaction where the NHS ester should react with a primary amine on the target molecule (e.g., a protein).[1][2] Hydrolysis of the NHS ester reduces the concentration of the active reagent, leading to lower conjugation efficiency and inconsistent results.[1][2]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A2: The rate of NHS ester hydrolysis is primarily influenced by three main factors:
-
pH: The hydrolysis rate increases significantly with higher pH.[1][3] While the reaction with primary amines is also pH-dependent and favored at alkaline pH, a delicate balance must be struck to maximize labeling efficiency without excessive hydrolysis.[2][4]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[1][2]
-
Moisture: NHS esters are highly sensitive to moisture.[5] Exposure to water, either directly in solution or from atmospheric humidity, will lead to rapid hydrolysis.[6][7]
Q3: What is the optimal pH for performing an NHS ester reaction to minimize hydrolysis?
A3: The optimal pH for an NHS ester reaction is a compromise between maximizing the availability of reactive (deprotonated) primary amines and minimizing the rate of ester hydrolysis.[4] For most applications, a pH range of 7.2 to 8.5 is recommended.[2][3] A pH of 8.3-8.5 is often considered optimal for many protein labeling protocols.[8][9]
Q4: Can I use common laboratory buffers like Tris or glycine (B1666218) for my NHS ester reaction?
A4: No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[2][5] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[2][10] Suitable amine-free buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3]
Q5: My NHS ester reagent is not soluble in my aqueous reaction buffer. What should I do?
A5: Many NHS esters, particularly non-sulfonated forms, have poor water solubility.[11] In these cases, the reagent should first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][11] The final concentration of the organic solvent in the reaction mixture should be kept low (typically below 10%) to avoid denaturation of proteins.[12] It is critical to use anhydrous (dry) grade solvents, as any water content will cause hydrolysis of the NHS ester.[6] Degraded DMF can also contain amine impurities that will react with the NHS ester.[13]
Troubleshooting Common Issues
Issue: Low Labeling Efficiency
-
Potential Cause 1: Hydrolyzed NHS Ester Reagent. The reagent may have been compromised by improper storage or handling, leading to moisture contamination.
-
Solution: Always store NHS ester reagents desiccated at the recommended temperature (typically -20°C).[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][6] For frequent use, it is best to aliquot the reagent into smaller, single-use amounts.[6] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture; do not store NHS esters in aqueous solutions.[2][5]
-
-
Potential Cause 2: Incorrect Reaction pH. The pH of your reaction buffer may be too low, resulting in protonated and unreactive primary amines on your target molecule.[2]
-
Potential Cause 3: Competing Nucleophiles in the Buffer. Your buffer may contain primary amines (e.g., Tris, glycine) that are reacting with the NHS ester.
-
Solution: Switch to a non-amine-containing buffer such as phosphate (B84403), bicarbonate, or borate buffer.[3]
-
Issue: Inconsistent Results Between Experiments
-
Potential Cause: Variable Reagent Activity. The NHS ester may be hydrolyzing to different extents in each experiment due to slight variations in handling or timing.
-
Solution: Standardize your protocol. Prepare fresh solutions of the NHS ester for each experiment.[5] Be precise with incubation times and temperatures. Always allow the reagent to come to room temperature before opening and minimize its exposure to the atmosphere.
-
Issue: Protein Precipitation After Labeling
-
Potential Cause: Over-labeling or Use of a Hydrophobic Label. The addition of too many label molecules can alter the protein's solubility.[2]
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The half-life of the ester decreases significantly as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[3][4][14] |
| 8.0 | Room Temperature | ~3.5 hours[4] |
| 8.5 | Room Temperature | ~3 hours[4] |
| 8.6 | 4 | 10 minutes[3][4][14] |
| 9.0 | Room Temperature | ~2 hours[4] |
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester to a protein. Optimization may be required for specific applications.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[4][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]
-
Desalting column or dialysis equipment for purification[4][8]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Add a calculated molar excess of the dissolved NHS ester to the protein solution. A 5- to 20-fold molar excess is a common starting point.[4]
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[4][8] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[2]
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[15] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
Visualizations
Chemical Pathways
Caption: Competing reactions of an NHS ester with a primary amine and water.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AT [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. covachem.com [covachem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Post-Reaction Purification of Fluorescein-PEG6-bis-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated Fluorescein-PEG6-bis-NHS ester following a labeling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final conjugate solution has high background fluorescence. How can I remove the unconjugated this compound?
High background fluorescence is a common issue resulting from residual, unreacted fluorescent dye. To remove the unconjugated this compound, several purification methods can be employed based on the size difference between your labeled protein/antibody and the small molecule dye. The most common and effective methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Troubleshooting Steps:
-
Verify Reaction Quenching: Before purification, ensure the labeling reaction was properly quenched to stop any further reaction of the NHS ester.[1] This is typically done by adding a primary amine-containing buffer like Tris or glycine.[1]
-
Choose the Right Purification Method: The choice of purification method depends on factors like sample volume, desired purity, and processing time. See the comparison table below for guidance.
-
Optimize Purification Protocol: Each method has key parameters that can be optimized for better separation. Refer to the detailed experimental protocols in this guide.
Q2: I'm losing a significant amount of my protein during the purification process. What can I do to improve recovery?
Low protein recovery is a critical concern that can be addressed by carefully selecting and optimizing your purification strategy.
Troubleshooting Steps:
-
Method-Specific Optimization:
-
Size Exclusion Chromatography (SEC): Ensure the column is properly packed and equilibrated.[2] Using a column with the appropriate fractionation range for your protein is crucial.[3] Low flow rates can sometimes improve recovery for sensitive proteins.[4]
-
Dialysis: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein to prevent its loss (a rule of thumb is an MWCO at least 2-3 times smaller than the protein's molecular weight).[5] Protein precipitation during dialysis can also lead to loss; this may be caused by rapid changes in buffer composition.[6] Consider a gradual buffer exchange.
-
Tangential Flow Filtration (TFF): Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize protein aggregation and membrane fouling, which are common causes of protein loss.[7] The choice of membrane MWCO is also critical for retaining your protein.[1]
-
-
Minimize Non-Specific Adsorption: Proteins can adhere to plasticware and chromatography media. Using low-protein-binding tubes and membranes can help mitigate this.
-
Prevent Aggregation: If your protein is prone to aggregation, consider adding stabilizing agents to your buffers.
Q3: After purification, I still see evidence of unconjugated dye. Why is my purification incomplete and how can I improve it?
Incomplete removal of unconjugated dye can be due to several factors related to the chosen purification method and its execution.
Troubleshooting Steps:
-
Size Exclusion Chromatography (SEC): Inadequate separation can occur if the column resolution is insufficient. Using a longer column or a resin with a smaller particle size can improve resolution.[8] Ensure the sample volume is not too large for the column, as overloading can lead to poor separation.
-
Dialysis: The efficiency of dialysis depends on the concentration gradient.[9] Ensure a sufficiently large volume of dialysis buffer (dialysate) is used and that it is changed frequently to maintain a steep gradient.[9] Agitation of the dialysate is also important.[9] Keep in mind that some small molecules may not be efficiently removed by dialysis if they are sparingly soluble in the dialysis buffer.[10]
-
Tangential Flow Filtration (TFF): For efficient removal of small molecules (diafiltration), a sufficient number of diavolumes (buffer exchanges) must be performed. Typically, 5-7 diavolumes are needed to reduce the concentration of small molecules by >99%.
Comparison of Purification Methods
The following table summarizes the key performance indicators for the most common methods used to remove unconjugated this compound. The data presented is illustrative and can vary based on the specific protein, starting material purity, and experimental conditions.
| Purification Method | Typical Protein Recovery | Unconjugated Dye Removal Efficiency | Processing Time | Scalability | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | > 90% | > 99% | 30-60 minutes | Low to Medium | High resolution and purity | Sample dilution, potential for column clogging |
| Dialysis | > 95% | ~95-99% | 12-48 hours | High | Simple, gentle on proteins | Time-consuming, requires large buffer volumes |
| Tangential Flow Filtration (TFF) | > 98% | > 99% | 1-4 hours | High | Fast, scalable, can concentrate the sample | Requires specialized equipment, potential for membrane fouling |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is designed for the purification of a protein conjugate (e.g., an antibody, ~150 kDa) from the much smaller unconjugated this compound (~1 kDa).
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent)
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Fraction collector
-
UV-Vis Spectrophotometer
Procedure:
-
Column Preparation:
-
Equilibrate the SEC column with at least 2-3 column volumes of Equilibration/Elution Buffer at the recommended flow rate.
-
Establish a stable baseline on the UV detector.
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Begin elution with the Equilibration/Elution Buffer at a constant flow rate.
-
Collect fractions. The protein conjugate, being larger, will elute first in the void volume, while the smaller unconjugated dye will be retained by the resin and elute later.
-
-
Analysis:
-
Monitor the elution profile at 280 nm (for protein) and 494 nm (for fluorescein).
-
Pool the fractions containing the purified conjugate (the first peak that absorbs at both 280 nm and 494 nm).
-
Analyze the purity of the pooled fractions by SDS-PAGE and spectrophotometry.
-
Protocol 2: Dialysis
This method relies on the passive diffusion of the small unconjugated dye across a semi-permeable membrane while retaining the larger protein conjugate.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody)
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
-
Sample Loading:
-
Load the quenched reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace to allow for potential volume changes.
-
Securely close the tubing/cassette.
-
-
Dialysis:
-
Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) Dialysis Buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently.
-
Allow dialysis to proceed for 2-4 hours.
-
-
Buffer Exchange:
-
Change the Dialysis Buffer. Repeat this step at least 3-4 times over 24-48 hours to ensure complete removal of the unconjugated dye.
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer and recover the purified conjugate.
-
Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration
TFF is a rapid and efficient method for buffer exchange and removal of small molecules, making it ideal for larger sample volumes.
Materials:
-
TFF system with a pump and reservoir
-
TFF cassette (ultrafiltration membrane) with an appropriate MWCO (e.g., 30 kDa for an antibody)
-
Diafiltration Buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Preparation:
-
Install the TFF cassette and flush the system with water and then with Diafiltration Buffer according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the quenched reaction mixture into the sample reservoir.
-
-
Concentration (Optional):
-
If desired, concentrate the sample to a smaller volume by running the TFF system in concentration mode.
-
-
Diafiltration (Buffer Exchange):
-
Switch the system to diafiltration mode. Add Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume.
-
Perform 5-7 diavolumes of buffer exchange. For example, if your sample volume is 100 mL, you would pass 500-700 mL of Diafiltration Buffer through the system.
-
-
Sample Recovery:
-
Once diafiltration is complete, concentrate the sample to the desired final volume.
-
Recover the purified and concentrated conjugate from the system.
-
Visualizations
Caption: Experimental workflow for purification of fluorescently labeled conjugates.
Caption: Amine-reactive NHS ester conjugation chemistry.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. goldbio.com [goldbio.com]
- 4. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Tangential Flow Filtration | AIChE [aiche.org]
- 8. High resolution separation of recombinant monoclonal antibodies by size-exclusion ultra-high performance liquid chromatography (SE-UHPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NHS Ester Conjugation
Welcome to the technical support center for NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help you optimize your reaction conditions and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester conjugation reaction?
The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[1][2] The reaction of NHS esters with primary amines is highly pH-dependent. At a pH below 7, the amine groups are protonated, rendering them non-reactive.[3][4][5][6] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction and can lower the yield.[1][3][7] For many proteins and peptides, a pH of 8.3-8.5 is recommended as the sweet spot for efficient labeling.[3][4][6]
Q2: What is the recommended reaction time and temperature for NHS ester conjugation?
Reaction times for NHS ester conjugations typically range from 30 minutes to 4 hours at room temperature, or overnight at 4°C.[1][8] The ideal time depends on several factors, including the reactivity of the specific NHS ester, the concentration of the reactants, and the pH of the buffer.[9] Shorter incubation times at room temperature (e.g., 30-60 minutes) are often sufficient.[8] For more sensitive molecules or to minimize hydrolysis, performing the reaction on ice for 2 hours or overnight at 4°C is a common alternative.[3][8]
Q3: Which buffers should I use for my NHS ester conjugation?
It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[2][8][10] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS): Typically at a pH of 7.2-7.4. While the reaction is slower at this pH, hydrolysis is also reduced.[9]
-
Sodium Bicarbonate Buffer: 0.1 M, pH 8.3-8.5. This is a commonly recommended buffer for optimal reaction rates.[3][4][6]
-
Sodium Phosphate (B84403) Buffer: 0.1 M, pH 7.2-8.5.[1][11]
-
Borate Buffer: pH 8.0-8.5.[1]
-
HEPES Buffer: pH 7.2-8.0.[1]
Q4: How do I dissolve my NHS ester?
Many NHS esters have poor solubility in aqueous solutions. Therefore, they should first be dissolved in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[3][8][12] It is critical to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[3] The NHS ester solution in the organic solvent should be prepared immediately before use to minimize hydrolysis.[8]
Q5: How can I stop the conjugation reaction?
To quench the reaction, you can add a buffer containing primary amines, such as Tris-HCl or glycine (B1666218).[1] These will react with any remaining NHS esters, preventing further conjugation to your target molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Incorrect pH: The reaction pH is too low (amines are protonated) or too high (NHS ester hydrolysis).[2][3] | Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[2] |
| Presence of Amine-Containing Buffers: Buffers like Tris or glycine are competing with the target molecule.[2][10] | Perform a buffer exchange into an amine-free buffer such as PBS, sodium bicarbonate, or sodium phosphate.[8] | |
| NHS Ester Hydrolysis: The NHS ester has degraded due to moisture or prolonged exposure to aqueous buffer.[8][12] | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid preparing stock solutions in aqueous buffers.[8] | |
| Low Reactant Concentration: Dilute solutions can lead to slower reaction rates and favor hydrolysis.[1] | Increase the concentration of your protein or target molecule (1-10 mg/mL is often recommended).[3] You can also increase the molar excess of the NHS ester.[2] | |
| Inaccessible Amine Groups: The primary amines on the target molecule may be sterically hindered.[2] | Consider using a linker with a longer spacer arm to improve accessibility. | |
| Protein Precipitation After Labeling | Over-labeling: The addition of too many hydrophobic dye molecules can alter the protein's solubility.[2] | Reduce the molar excess of the NHS ester in the reaction to decrease the degree of labeling. |
| Solvent-Induced Precipitation: The organic solvent used to dissolve the NHS ester is causing the protein to precipitate. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[8] | |
| Inconsistent Results | Variable Reagent Quality: The NHS ester may have degraded over time due to improper storage. | Store NHS esters at -20°C with a desiccant.[8] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8] |
| pH Drift During Reaction: Hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture, especially in large-scale reactions.[3] | Use a more concentrated buffer or monitor and adjust the pH during the reaction.[3] |
Data Presentation
Table 1: Effect of pH and Temperature on NHS Ester Half-Life
This table illustrates the stability of NHS esters under various conditions. The half-life is the time it takes for half of the NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][7] |
| 8.0 | Room Temperature | 125-210 minutes[13][14] |
| 8.5 | Room Temperature | 130-180 minutes[13][14] |
| 8.6 | 4 | 10 minutes[1][7] |
| 9.0 | Room Temperature | 110-125 minutes[13][14] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability.[1][2] |
| Temperature | 4°C or Room Temperature | Room temperature for faster reactions; 4°C to minimize hydrolysis and for sensitive molecules.[1][8] |
| Reaction Time | 30 minutes - 4 hours (RT) or Overnight (4°C) | Adjust based on reactants and desired degree of labeling.[1][8] |
| Molar Excess of NHS Ester | 5- to 20-fold | This is a starting point and should be optimized for your specific application.[11] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[3] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.[11]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[11]
-
Purification column (e.g., size-exclusion chromatography).[15]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8][11]
-
Initiate the Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[11] Protect from light if using a fluorescent dye.
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature to stop the reaction.[16]
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.[3][8]
Visualizations
Caption: Chemical reaction mechanism of an NHS ester with a primary amine.
Caption: A logical workflow for troubleshooting low NHS ester conjugation efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Buffers that interfere with Fluorescein-PEG6-bis-NHS ester labeling
Welcome to the technical support center for Fluorescein-PEG6-bis-NHS ester labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully perform their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and how does it work?
This compound is a labeling reagent used to attach a fluorescein (B123965) dye to proteins or other molecules containing primary amines.[1][2] The reagent consists of three key components:
-
Fluorescein: A widely used fluorescent dye that emits green light when excited.[1]
-
PEG6: A six-unit polyethylene (B3416737) glycol spacer. This hydrophilic spacer increases the solubility of the labeled molecule in aqueous solutions.[2]
-
bis-NHS ester: Two N-hydroxysuccinimide ester functional groups. These are reactive groups that specifically and efficiently react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable, covalent amide bonds.[3][4][5]
The reaction is a nucleophilic acyl substitution where the primary amine on the target molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5]
Q2: Which buffers are known to interfere with NHS ester labeling reactions?
The most significant interference comes from buffers that contain primary amines.[4][6][7] These buffers compete with the primary amines on your target molecule for the NHS ester, which can drastically reduce labeling efficiency.[4][6]
Q3: Why is Tris buffer not recommended for NHS ester labeling?
Tris (tris(hydroxymethyl)aminomethane) contains a primary amine group.[4][6] This primary amine will react with the NHS ester, effectively quenching the labeling reagent and preventing it from reacting with your protein of interest.[4][6] While some sources suggest that the amine in Tris is hindered and has a low affinity for NHS esters, it is widely recommended to avoid it to ensure high labeling efficiency.[8][9] Some protocols do, however, suggest using Tris to intentionally quench the reaction after the desired labeling time has passed.[4]
Q4: What are the recommended buffers for a successful NHS ester labeling reaction?
Amine-free buffers are essential for efficient NHS ester labeling. The optimal pH for the reaction is typically between 7.2 and 8.5.[4][6] At a lower pH, the primary amines on the protein are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester increases, reducing its availability to react with the protein.[4][6]
Recommended buffers include:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.4.[6][10]
-
Sodium Bicarbonate/Carbonate Buffer: Often used at a concentration of 0.1 M with a pH of 8.3-8.5.[3][8][10]
-
Borate Buffer: A good choice for maintaining a stable pH in the optimal range (e.g., 50 mM, pH 8.5).[10][11]
-
HEPES Buffer: Can be used in the pH range of 7.2-8.5.[4][10]
Q5: Are there other substances, besides buffers, that can interfere with the labeling reaction?
Yes, other nucleophilic substances can compete with the target amines and reduce labeling efficiency. These include:
-
Glycine: Often used as a stabilizer or quenching agent, it contains a primary amine and should be avoided in the reaction buffer.[4][6]
-
Ammonium (B1175870) salts: Can introduce ammonia, which has a primary amine.[10]
-
Sodium Azide: While low concentrations (<0.02%) may not significantly interfere, higher concentrations of this common preservative can be problematic.[4]
-
Impure Solvents: If dissolving the NHS ester in an organic solvent like DMF (dimethylformamide), ensure it is high-quality and amine-free. Degraded DMF can contain dimethylamine, which will react with the NHS ester.[8][9]
Troubleshooting Guide
Problem: Low or no labeling efficiency.
This is the most common issue encountered during NHS ester labeling. The following troubleshooting workflow can help identify the potential cause.[6][12]
Buffer and Reagent Compatibility
| Interfering Substances | Recommended Alternatives |
| Tris Buffer | PBS, Sodium Bicarbonate, Borate, HEPES[4][6][10] |
| Glycine | Remove via dialysis or buffer exchange before labeling.[6] |
| Ammonium Salts | Use buffers free of ammonium ions.[10] |
| High concentrations of Sodium Azide (>0.02%) | Remove via buffer exchange or use a different preservative.[4] |
| Impure DMF or DMSO | Use fresh, high-quality, anhydrous solvents.[8][9] |
Reaction Condition Optimization
| Parameter | Recommendation | Rationale |
| pH | Maintain between 7.2 and 8.5 (optimal is often 8.3-8.5).[6][13] | Below this range, protein amines are protonated and less reactive. Above this range, NHS ester hydrolysis is rapid.[4][6] |
| Temperature | Room temperature (1-4 hours) or 4°C (overnight).[6][8] | Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation.[6] |
| Concentration | Protein concentration should ideally be 1-10 mg/mL.[8] | Higher concentrations favor the reaction between the protein and the NHS ester over hydrolysis.[11] |
| Molar Excess of Dye | A 8x to 20x molar excess of NHS ester to protein is a good starting point.[8][11] | This may need to be optimized for your specific protein and desired degree of labeling.[8] |
Visualization of Troubleshooting Logic
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline. The molar excess of the NHS ester and reaction times may need to be optimized for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or 0.1 M Sodium Bicarbonate, pH 8.3).
-
This compound.
-
Purification column (e.g., size-exclusion chromatography/desalting column) or dialysis cassette.[13]
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0.[4]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[11]
-
Add the calculated volume of the NHS ester stock solution to your protein solution while gently stirring or vortexing.[8]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8]
-
-
Stop the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[4] Incubate for an additional 15-30 minutes.
-
-
Purify the Conjugate:
Visualization of the Labeling Workflow
Visualization of the Interference Mechanism
References
- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. biotium.com [biotium.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Optimizing Protein Labeling
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the degree of labeling (DOL) by adjusting the molar ratio of dye to protein.
Troubleshooting Guide
Issue: Low Degree of Labeling (DOL)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Insufficient Molar Ratio of Labeling Reagent | Increase the molar excess of the labeling reagent to the protein. It is recommended to test a range of molar ratios empirically to find the optimal concentration.[1][2] |
| Interfering Substances in Buffer | Ensure that the reaction buffer is free from interfering substances. For example, amine-reactive dyes should not be used with buffers containing Tris or glycine.[1] Consider buffer exchange via dialysis or gel filtration if necessary.[3][4] |
| Suboptimal Reaction pH | The pH of the reaction buffer can significantly impact labeling efficiency. For amine-reactive dyes, a slightly alkaline pH of 8.0-9.0 is often optimal.[5][6] However, the ideal pH should be determined empirically for your specific protein and dye. |
| Low Protein Concentration | Low protein concentrations can decrease the efficiency of the labeling reaction.[7] If possible, increase the protein concentration to at least 2 mg/mL for optimal results.[7] |
| Inactive Labeling Reagent | Ensure the labeling reagent has been stored correctly and is not expired. Prepare stock solutions of the reactive dye immediately before use, as they can be unstable in solution.[7] |
Issue: High Degree of Labeling (DOL) & Associated Problems (Precipitation, Fluorescence Quenching)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Excessive Molar Ratio of Labeling Reagent | A high molar ratio can lead to over-labeling, which may cause protein precipitation or fluorescence quenching.[1][2][8] Reduce the molar ratio of the labeling reagent to the protein. |
| Protein Instability | The addition of too many dye molecules can alter the protein's net charge and isoelectric point, leading to decreased solubility and precipitation.[1][5] If precipitation occurs, try a lower molar coupling ratio.[5] |
| Fluorescence Quenching | Over-labeling can result in dye-dye quenching, where fluorescent emissions from one dye molecule are absorbed by neighboring dye molecules, leading to a decrease in the overall fluorescence signal.[2][8] Determining the DOL can help assess if over-labeling is the cause of low signal.[8] |
Frequently Asked Questions (FAQs)
1. What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[2][9][10] It is a critical parameter to determine for several reasons:
-
Consistency: Knowing the DOL ensures consistency between experiments.[3]
-
Functionality: Over-labeling can lead to loss of biological activity or protein precipitation.[2]
-
Signal Optimization: An optimal DOL is necessary for achieving the best signal-to-noise ratio in fluorescence-based assays.[2] Too few labels result in a weak signal, while too many can cause fluorescence quenching.[2][8]
2. How do I determine the optimal molar ratio for my experiment?
The optimal molar ratio of dye to protein is best determined empirically for each specific protein and labeling reagent.[1] It is recommended to perform small-scale pilot experiments with a range of molar ratios to identify the one that yields the desired DOL without compromising protein function.[11] For many antibodies, a starting point for optimization could be molar ratios of 5:1, 10:1, and 20:1 (dye:protein).[12]
3. How do I calculate the Degree of Labeling (DOL)?
The DOL is calculated using spectrophotometric measurements of the labeled protein solution after removing any unbound dye.[2][3][9] You will need to measure the absorbance at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[9]
The formula for calculating the DOL is:
DOL = (Amax * ε_protein) / ((A280 - (Amax * CF)) * ε_dye)[12]
Where:
-
Amax: Absorbance of the labeled protein at the dye's maximum absorption wavelength.
-
A280: Absorbance of the labeled protein at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of the dye at its Amax (in M⁻¹cm⁻¹).
-
CF: Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at Amax (A280 of dye / Amax of dye).[3]
4. What is a typical target DOL?
An ideal DOL is generally between 0.5 and 1.0 for applications like Spectral Shift or TRIC.[9][10] For polyclonal antibodies, an optimal DOL is often in the range of 3-5.[5] However, a DOL greater than 1 should be avoided for most proteins as it can negatively affect protein function.[9][10]
Experimental Protocols
Protocol for Determining Degree of Labeling (DOL)
-
Purification of Labeled Protein: It is crucial to remove all non-conjugated, free dye from the labeled protein solution. This is typically achieved through methods like dialysis or gel filtration.[2][3][4]
-
Spectrophotometric Measurement:
-
Using a spectrophotometer and a 1 cm path length cuvette, measure the absorbance of the purified labeled protein solution at 280 nm (A280).[2][3]
-
Measure the absorbance of the same solution at the maximum absorbance wavelength (λmax) of the specific fluorescent dye used (Amax).[3][9]
-
Note: If the absorbance reading is greater than 2.0, dilute the sample with a known dilution factor to bring the absorbance within the linear range of the spectrophotometer.[2][3]
-
-
Calculation of Protein Concentration:
-
The concentration of the protein can be calculated using the following formula, which accounts for the dye's absorbance at 280 nm: Protein Concentration (M) = (A280 - (Amax * CF)) / ε_protein[3]
-
-
Calculation of Degree of Labeling (DOL):
-
Use the calculated protein concentration and the absorbance at the dye's λmax to determine the DOL with the formula provided in the FAQ section.
-
Visualizations
Caption: Workflow for optimizing the molar ratio for protein labeling.
References
- 1. 蛋白质标记、交联和修饰支持 - 故障排除-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - AT [thermofisher.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. nanotempertech.com [nanotempertech.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Fluorescein-PEG6-bis-NHS Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorescein-PEG6-bis-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorescent labeling reagent. It contains a fluorescein (B123965) molecule for detection, a polyethylene (B3416737) glycol (PEG) spacer (with 6 PEG units) to increase hydrophilicity, and two N-hydroxysuccinimide (NHS) ester groups.[1][2][3][4] These NHS ester groups react with primary amines (e.g., on the side chains of lysine (B10760008) residues in proteins) to form stable amide bonds, allowing for the covalent attachment of the fluorescent label.[5][6]
Q2: What are the main applications of this reagent?
This reagent is primarily used for labeling antibodies and other proteins with a fluorescent tag for subsequent detection in various assays.[1][2][4] The bifunctional nature (two NHS esters) also allows for its use as a crosslinker. It can also be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]
Q3: What are the storage recommendations for this compound?
To maintain its reactivity, the compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1] It is crucial to prevent moisture exposure to avoid hydrolysis of the NHS esters.[8][9] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[8][10]
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Reagent
Symptom: The this compound powder is not dissolving in my aqueous buffer (e.g., PBS).
Cause: While the PEG spacer is designed to enhance aqueous solubility, non-sulfonated NHS esters often have limited solubility directly in aqueous solutions.[1][11][12]
Solution:
-
Use an Organic Co-solvent: First, dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[5][11][12]
-
Prepare a Concentrated Stock Solution: Create a concentrated stock solution in the organic solvent.
-
Aliquot and Store: If you do not plan to use the entire stock solution at once, it is best to aliquot it into smaller, single-use volumes and store them at -20°C in a desiccated environment to minimize freeze-thaw cycles and moisture contamination.[10]
-
Add to Aqueous Reaction: Add the required amount of the organic stock solution to your aqueous reaction buffer containing the molecule to be labeled. The final concentration of the organic solvent in the reaction mixture should be kept low (typically under 10%) to avoid denaturation of proteins.[11]
Issue 2: Low Labeling Efficiency or No Labeling
Symptom: After performing the labeling reaction, there is little to no fluorescence associated with my target molecule.
Possible Causes & Solutions:
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis, especially in aqueous buffers with a neutral to alkaline pH.[6][8][13] This hydrolysis reaction competes with the desired amine reaction.[5][14]
-
pH of Reaction Buffer: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[6] However, the rate of hydrolysis also increases with pH.[6][13] A common starting point is a phosphate, borate, or bicarbonate buffer at pH 7.4-8.0.[6]
-
Freshness of Reagent and Solutions: Always use freshly prepared buffers. If the this compound has been stored improperly or for an extended period after being opened, it may have hydrolyzed. Consider using a fresh vial of the reagent.
-
-
Incompatible Buffer Components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[6][12]
-
Insufficient Reagent Concentration: The concentration of the labeling reagent may be too low. It is common to use a molar excess of the NHS ester relative to the amount of the target molecule. A typical starting point is a 5- to 20-fold molar excess.
Data and Protocols
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C44H50N4O17S | [1] |
| Molecular Weight | 938.96 g/mol | [1] |
| CAS Number | 2055105-59-2 | [1] |
| Excitation Maximum | ~494 nm | [15] |
| Emission Maximum | ~517 nm | [15] |
NHS Ester Hydrolysis Half-life
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4-5 hours | [6] |
| 8.6 | 4°C | 10 minutes | [6] |
Experimental Workflow and Diagrams
General Labeling Protocol Workflow
The following diagram outlines a typical workflow for labeling a protein with this compound.
Caption: Protein labeling workflow.
Troubleshooting Logic for Low Labeling Efficiency
This diagram illustrates a logical approach to troubleshooting poor labeling results.
Caption: Troubleshooting low labeling efficiency.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 2055105-59-2|DC Chemicals [dcchemicals.com]
- 3. This compound | CAS:2055105-59-2 | AxisPharm [axispharm.com]
- 4. cenmed.com [cenmed.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. covachem.com [covachem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]
Technical Support Center: Minimizing Photobleaching of Fluorescein
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols to minimize the photobleaching of fluorescein-labeled samples during fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is fluorescein (B123965) so susceptible?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] This process renders the molecule unable to fluoresce, leading to a progressive loss of signal during imaging.[3][4] The primary mechanism involves the fluorophore entering a long-lived, highly reactive excited triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically and irreversibly damage the fluorophore.[4][5][6] Fluorescein and its derivatives (like FITC) are particularly prone to photobleaching due to the high efficiency of this triplet state formation.[7]
Q2: How can I tell if my signal loss is due to photobleaching?
A2: Signal loss from photobleaching has a distinct characteristic: it occurs specifically and progressively in the area being illuminated by the excitation light.[3] Regions of the sample not exposed to light will retain their bright fluorescence. To confirm, you can perform a simple test: continuously image a single field of view and plot the fluorescence intensity over time. A decaying curve is indicative of photobleaching.[3][8]
Q3: What are the main strategies to minimize photobleaching?
A3: There are three primary strategies to combat photobleaching, which can be used in combination:
-
Reduce the total light exposure: Minimize the intensity and duration of excitation light the sample receives.[9][10]
-
Use antifade reagents: Incorporate chemical reagents into your mounting medium that protect the fluorophore from photochemical damage.[7][11]
-
Optimize imaging parameters: Adjust microscope and camera settings to maximize signal detection while minimizing light exposure.[12][13]
Troubleshooting Guide: Rapid Signal Loss
If your fluorescein signal is fading too quickly, consult the following troubleshooting steps.
| Problem | Potential Cause | Recommended Solution |
| Rapid, uniform fading across the illuminated area. | Excessive Light Exposure | • Reduce Laser/Light Source Power: Lower the excitation intensity to the minimum level required for a clear image.[12][14] • Use Neutral Density (ND) Filters: Attenuate the excitation light before it reaches the sample.[7][15] • Decrease Exposure Time: Use the shortest camera exposure time that provides a good signal-to-noise ratio.[16] |
| Signal is initially bright but fades with each successive scan. | Suboptimal Imaging Protocol | • Locate Region of Interest (ROI) with Transmitted Light: Use brightfield or DIC to find your target area before switching to fluorescence.[8][13] • Focus on an Adjacent Area: Focus on a region next to your area of interest, then move to the target area just for image acquisition.[8][15] • Minimize Dwell Time: For confocal systems, increase the scan speed. • Acquire Images Only When Necessary: Avoid continuous live viewing. In time-lapse experiments, increase the interval between acquisitions.[3] |
| Signal fades despite optimized light exposure. | Absence or Ineffective Antifade Reagent | • Use a Commercial Antifade Mounting Medium: These are optimized for performance and stability (e.g., ProLong™ Gold, VECTASHIELD®).[7] • Prepare a Homemade Antifade Medium: Use reagents like n-propyl gallate (NPG) or p-phenylenediamine (B122844) (PPD). See protocols below.[17] • Ensure Correct pH: The pH of the mounting medium should be between 8.0 and 9.0 for optimal antifade performance, especially for PPD.[17][18] |
| Signal is weak from the start and then fades. | Initial Quenching by Antifade Reagent | • Some antifade reagents, particularly those containing p-phenylenediamine (PPD), can reduce the initial fluorescence intensity.[19][20] • Switch to a Different Antifade: Try an n-propyl gallate (NPG) or DABCO-based formulation, which often exhibit less initial quenching.[19][20] • Consider a Different Fluorophore: If possible, use a more photostable dye from the Alexa Fluor or DyLight series.[15] |
Quantitative Data: Comparison of Antifade Reagents
The effectiveness of antifade reagents can be quantified by measuring the rate of fluorescence decay. The table below summarizes data from studies comparing various homemade and commercial reagents on FITC-labeled samples. The "Antifading Factor" represents the ability to retard fading, where a higher value indicates better performance.[21]
| Mounting Medium | Key Antifade Agent | Relative Initial Intensity (%) | Antifading Factor (A) | Key Characteristics |
| PBS-Glycerol (Control) | None | 100 | 0.85 | Rapid fading, serves as a baseline. |
| 2% n-propyl gallate | NPG | ~90 | 0.97 | Good protection, less initial quenching than PPD.[19][20] |
| 0.1% p-phenylenediamine | PPD | ~60 | 0.99 | Excellent protection, but can lower initial signal and cause background.[11][19] |
| VECTASHIELD® | PPD-based | ~65 | 0.99 | Very effective, but may not be ideal for quantitative analysis due to initial quenching.[19] |
| ProLong™ Gold | Proprietary | ~85 | 0.98 | Excellent photobleaching protection with less initial quenching.[13] |
| SlowFade® | Proprietary | ~95 | 0.96 | Good protection with minimal effect on initial fluorescence intensity.[19] |
Data compiled and interpreted from multiple sources.[19][20][21][22] Absolute values can vary based on experimental conditions.
Key Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium (2%)
This recipe is widely used and is less toxic than PPD-based solutions.[23][24]
Materials:
-
n-propyl gallate (Sigma P3130)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO. Note: NPG does not dissolve well in aqueous solutions.
-
In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.
-
While stirring vigorously, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture.
-
Adjust the final volume to 10 mL with distilled water if necessary.
-
Aliquot into light-blocking tubes and store at -20°C. Thaw and use as needed, but avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium (0.1%)
PPD is a highly effective antifade agent but is toxic and light-sensitive. Always wear gloves and work in a fume hood.[18][25]
Materials:
-
p-phenylenediamine (PPD, Sigma P6001)
-
Glycerol
-
1X PBS
-
Carbonate-Bicarbonate buffer (pH ~9.2) to adjust final pH
Procedure:
-
Wrap a glass vial in aluminum foil to protect it from light.
-
Add 9 mL of glycerol and 1 mL of 1X PBS to the vial and begin stirring.
-
Carefully weigh out 10 mg of PPD and add it to the glycerol/PBS solution. Stir for 1-2 hours, or until fully dissolved. The solution should be nearly colorless. A strong yellow or brown color indicates the PPD has oxidized and should be discarded.[18]
-
Check the pH of the mounting medium using pH paper. Add Carbonate-Bicarbonate buffer dropwise until the pH is between 8.5 and 9.0. This is critical for PPD's antifade activity.[17]
-
Aliquot into light-blocking tubes and store at -70°C for long-term storage or -20°C for short-term storage.[18]
Visualizations
Caption: The photobleaching pathway of fluorescein.
Caption: Mechanism of action for antifade reagents.
References
- 1. photonics.com [photonics.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. biocompare.com [biocompare.com]
- 13. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 14. journals.biologists.com [journals.biologists.com]
- 15. news-medical.net [news-medical.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. med.upenn.edu [med.upenn.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Quantitative Comparison of Anti-Fading Mounting Media for Confocal Laser Scanning Microscopy | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 25. feinberg.northwestern.edu [feinberg.northwestern.edu]
Storage conditions for Fluorescein-PEG6-bis-NHS ester to maintain reactivity
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Fluorescein-PEG6-bis-NHS ester to ensure its reactivity for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To maintain the reactivity of this compound, it should be stored under the following conditions:
-
Long-term storage: For months to years, store at -20°C.[1][2]
-
Short-term storage: For days to weeks, store at 0-4°C.[1]
-
Protection: Keep the product in a dry, dark environment.[1][2] It is often shipped in a foil pouch with desiccant to protect it from light and moisture.[3]
Q2: How should I handle the reagent upon receipt?
This compound is sensitive to moisture.[3] To prevent condensation, it is critical to allow the vial to equilibrate to room temperature before opening.[3][4] It is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping and customs processing.[1]
Q3: Can I prepare stock solutions of this compound for later use?
No, it is strongly advised not to prepare stock solutions for storage.[3] The N-hydroxysuccinimide (NHS) ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive.[3] Therefore, the reagent should be prepared immediately before use, and any unused reconstituted crosslinker should be discarded.[3]
Q4: What solvents can be used to dissolve this compound?
This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][5] For aqueous reactions, the reagent is first dissolved in a water-miscible organic solvent like DMF or DMSO and then added to the aqueous reaction mixture.[6]
Troubleshooting Guide
Problem: Low or no labeling efficiency in my conjugation reaction.
This is a common issue that can often be traced back to the reactivity of the NHS ester. Here are several potential causes and how to troubleshoot them:
Cause 1: Hydrolysis of the NHS Ester
The NHS ester group is highly susceptible to hydrolysis, which is its primary mode of inactivation. The rate of hydrolysis is dependent on pH and temperature.
Solution:
-
Control pH: Perform conjugation reactions at a pH between 7.2 and 8.5 for optimal efficiency.[6] Higher pH increases the rate of hydrolysis.[6][7]
-
Manage Temperature: Be aware of the significant impact of temperature on the hydrolysis rate.
| pH | Temperature | Half-life of NHS-ester Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Data sourced from Thermo Fisher Scientific.[6][7]
-
Fresh Reagent: Always prepare the NHS ester solution immediately before use.[3]
Cause 2: Incompatible Buffer Components
Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[3]
Solution:
-
Use Amine-Free Buffers: Use buffers that do not contain primary amines. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[6]
-
Quenching: If necessary, Tris or glycine can be added at the end of the reaction to quench any unreacted NHS ester.[6]
Cause 3: Improper Storage and Handling
Exposure to moisture is a critical factor in the loss of reactivity.
Solution:
-
Dessication: Always store the solid reagent in a desiccated environment.[2][4]
-
Temperature Equilibration: Before opening the vial, ensure it has warmed to room temperature to prevent moisture condensation.[3][4]
Experimental Protocols
Protocol: Testing the Reactivity of this compound
This protocol provides a method to qualitatively assess the activity of your NHS ester reagent by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[4][8]
Materials:
-
This compound
-
Amine-free buffer (e.g., 50mM Sodium Phosphate, pH 7.2)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of this compound in 0.25 mL of DMF or DMSO, and then add 2 mL of amine-free buffer.
-
Prepare Control: Prepare a control tube containing 0.25 mL of the same organic solvent and 2 mL of the amine-free buffer.
-
Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control tube. Measure the absorbance of the reagent solution. If the absorbance is greater than 1.0, dilute the solution with more amine-free buffer until the reading is within the linear range of the instrument.
-
Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.
-
Final Absorbance Measurement: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.
Interpretation of Results:
-
Active Reagent: If the absorbance at 260 nm is significantly greater after adding NaOH, the NHS ester is active.
-
Inactive (Hydrolyzed) Reagent: If there is no measurable increase in absorbance, the NHS ester has likely been hydrolyzed and is inactive.[8]
Workflow for Testing NHS Ester Reactivity
Caption: Workflow for assessing the reactivity of NHS esters.
References
- 1. medkoo.com [medkoo.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Head-to-Head Comparison: Fluorescein-PEG6-bis-NHS Ester Versus Alternative Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of success in a wide range of applications, from the development of antibody-drug conjugates (ADCs) to the functionalization of surfaces and the formation of hydrogels. This guide provides an objective comparison of Fluorescein-PEG6-bis-NHS ester with other commonly used crosslinkers, supported by a summary of key performance characteristics and detailed experimental protocols to aid in the rational design of conjugation strategies.
This compound is a homobifunctional crosslinking reagent that possesses two N-hydroxysuccinimide (NHS) ester functional groups at the termini of a polyethylene (B3416737) glycol (PEG) spacer, which also incorporates a fluorescein (B123965) molecule for visualization. The NHS esters readily react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[1][2] The PEG6 spacer enhances the water solubility of the reagent and the resulting conjugate, which can be advantageous in aqueous bioconjugation reactions.[3]
This guide will compare the performance of this compound to two common alternatives: Disuccinimidyl suberate (B1241622) (DSS), a non-PEGylated homobifunctional NHS ester, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a heterobifunctional crosslinker.
Comparative Performance of Crosslinkers
| Feature | This compound | Disuccinimidyl Suberate (DSS) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Type | Homobifunctional | Homobifunctional | Heterobifunctional |
| Reactive Groups | NHS ester, NHS ester | NHS ester, NHS ester | NHS ester, Maleimide (B117702) |
| Target Moieties | Primary Amines | Primary Amines | Primary Amines, Sulfhydryls |
| Spacer Arm | PEG6 with Fluorescein | C8 Alkane | Cyclohexane-methyl |
| Solubility | High in aqueous buffers | Low in aqueous buffers (requires organic solvent) | Low in aqueous buffers (requires organic solvent) |
| Reaction Control | One-step reaction | One-step reaction | Two-step reaction possible for greater control |
| Potential for Polymerization | High | High | Low (with two-step protocol) |
| Visualization | Built-in fluorescence | Requires secondary detection method | Requires secondary detection method |
Experimental Protocols
To facilitate a direct comparison of these crosslinkers in a laboratory setting, the following experimental protocols are provided. These protocols are designed to assess the degree of protein labeling, a key indicator of reaction efficiency.
Protocol 1: Determination of Degree of Labeling (DOL) for a Model Protein (e.g., Bovine Serum Albumin - BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Disuccinimidyl suberate (DSS)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: Prepare a 2 mg/mL solution of BSA in PBS.
-
Crosslinker Stock Solutions:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare a 10 mM stock solution of DSS in anhydrous DMSO.
-
Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO.
-
-
Labeling Reaction:
-
To three separate microcentrifuge tubes, add 1 mL of the BSA solution.
-
To the first tube, add a 20-fold molar excess of the this compound stock solution.
-
To the second tube, add a 20-fold molar excess of the DSS stock solution.
-
To the third tube, add a 20-fold molar excess of the SMCC stock solution.
-
Gently mix and incubate at room temperature for 1 hour.
-
-
Quenching: Add 100 µL of the quenching solution to each tube and incubate for 15 minutes to stop the reaction.
-
Purification: Purify the labeled BSA from excess crosslinker and byproducts using a size-exclusion chromatography column equilibrated with PBS. Collect the protein-containing fractions.
-
Determination of DOL:
-
Measure the absorbance of the purified, labeled BSA solutions at 280 nm and for the fluorescein-labeled protein, also at 494 nm.
-
The Degree of Labeling can be calculated using the following formulas:
-
For this compound:
-
Protein Concentration (M) = (A280 - (A494 x 0.2)) / ε_protein
-
Dye Concentration (M) = A494 / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
(ε_protein for BSA = 43,824 M⁻¹cm⁻¹; ε_dye for fluorescein ≈ 75,000 M⁻¹cm⁻¹)
-
-
For DSS and SMCC: The degree of labeling is more complex to determine directly by spectrophotometry and would typically be assessed by methods like mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the number of crosslinker molecules attached per protein.
-
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for protein labeling and purification.
Discussion and Conclusion
The choice between this compound, DSS, and SMCC depends heavily on the specific application.
-
This compound is an excellent choice when high water solubility and built-in fluorescence for tracking and quantification are desired. The PEG spacer can also reduce aggregation and immunogenicity of the resulting conjugate. However, as a homobifunctional crosslinker, it may lead to a heterogeneous mixture of products and potential for intramolecular crosslinking or polymerization.
-
Disuccinimidyl suberate (DSS) is a classic, non-cleavable homobifunctional crosslinker. Its hydrophobicity requires the use of organic co-solvents and may increase the propensity for aggregation of some proteins. It is a cost-effective option for applications where a simple, rigid crosslink is needed and subsequent detection methods are available.
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) offers the advantage of a two-step conjugation strategy, which provides greater control over the crosslinking reaction and minimizes unwanted side products.[4] By reacting the NHS ester with one protein first, purifying the intermediate, and then reacting the maleimide group with a sulfhydryl-containing molecule, a more defined conjugate can be produced. This makes it ideal for creating well-defined bioconjugates like ADCs.
References
Bis-NHS vs. Mono-NHS Esters: A Comparative Guide to Protein Modification
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, N-hydroxysuccinimide (NHS) esters are indispensable reagents for covalently modifying proteins and other biomolecules. Their high reactivity and specificity towards primary amines make them a popular choice for a wide range of applications, from antibody-drug conjugates to immobilized enzymes. While both mono- and bis-NHS esters utilize the same fundamental chemistry, their distinct functionalities lead to vastly different outcomes. This guide provides an objective comparison of their performance, supported by experimental insights, to aid in the selection of the optimal reagent for your research needs.
At a Glance: Key Differences
| Feature | Mono-NHS Ester | Bis-NHS Ester (Homobifunctional) |
| Primary Function | Labeling, surface modification, single-point attachment | Crosslinking (intermolecular or intramolecular) |
| Reactive Ends | One NHS ester group | Two NHS ester groups |
| Primary Outcome | Addition of a single molecule (e.g., fluorophore, drug, biotin) to a protein. | Formation of a covalent bridge between two amine groups. |
| Key Advantage | Controlled, stoichiometric modification. | Ability to link protein subunits, stabilize protein structure, or study protein-protein interactions. |
| Potential Disadvantage | Limited to single-point attachments. | Risk of uncontrolled polymerization and formation of insoluble aggregates. |
Delving Deeper: Functional Comparison
Mono-NHS esters are the reagents of choice when the goal is to attach a specific molecule to a protein.[] This includes fluorescent labeling for imaging, biotinylation for affinity purification, or the attachment of a drug molecule to an antibody to create an antibody-drug conjugate (ADC). The single reactive NHS ester ensures a controlled, one-to-one conjugation at accessible amine groups (primarily the ε-amino group of lysine (B10760008) residues and the N-terminus).[]
Bis-NHS esters, on the other hand, are homobifunctional crosslinkers, meaning they possess two identical NHS ester groups.[2] This allows them to form a covalent bridge between two primary amine groups. This crosslinking can occur in two ways:
-
Intermolecular Crosslinking: Linking two separate protein molecules. This is a valuable technique for studying protein-protein interactions, creating protein oligomers, and immobilizing proteins onto surfaces.
-
Intramolecular Crosslinking: Linking two amine groups within the same protein molecule. This can be used to stabilize the protein's tertiary or quaternary structure, potentially enhancing its stability against thermal or chemical denaturation.[3]
A significant challenge with bis-NHS esters is the potential for uncontrolled reactions, leading to the formation of large, insoluble protein aggregates.[4] This is particularly a risk at high protein concentrations where intermolecular crosslinking is favored. Careful optimization of reaction conditions, including protein concentration and the molar ratio of the crosslinker, is crucial to achieve the desired outcome.
Visualizing the Reaction Mechanisms
To better understand the functional differences, let's visualize the reaction pathways.
Caption: Reaction of a mono-NHS ester with a protein.
Caption: Intermolecular and intramolecular crosslinking with a bis-NHS ester.
Quantitative Data Comparison: A Case Study in Enzyme Stabilization
To illustrate the practical differences, consider a hypothetical experiment aimed at increasing the thermal stability of a model enzyme, Lysozyme (B549824). We will compare the effects of intramolecular crosslinking using a bis-NHS ester (BS3) against surface modification with a mono-NHS ester conjugated to a stabilizing molecule (e.g., a short PEG chain).
| Parameter | Untreated Lysozyme | Lysozyme + Mono-NHS-PEG | Lysozyme + Bis-NHS (BS3) |
| Melting Temperature (Tm) (°C) | 65 | 68 | 72 |
| Enzymatic Activity (units/mg) | 50,000 | 48,000 | 45,000 |
| Solubility in PBS (mg/mL) | >10 | >10 | 8 |
| Degree of Modification (moles reagent/mole protein) | 0 | 3.5 | 1.8 (crosslinks) |
Analysis:
In this hypothetical scenario, intramolecular crosslinking with the bis-NHS ester provides a more significant increase in thermal stability (higher Tm) compared to surface modification with the mono-NHS-PEG. This is likely due to the covalent "stapling" of the protein structure, which restricts unfolding at elevated temperatures. However, this increased rigidity may come at the cost of a slight reduction in enzymatic activity and solubility. The mono-NHS-PEG modification offers a moderate stability enhancement while better preserving the enzyme's activity and solubility.
Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in the case study.
Protocol 1: Intramolecular Crosslinking of Lysozyme with a Bis-NHS Ester (BS3)
Objective: To stabilize the tertiary structure of lysozyme through intramolecular crosslinking.
Materials:
-
Lysozyme from chicken egg white
-
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 7.5
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
-
Differential Scanning Fluorimeter (DSF)
Procedure:
-
Protein Preparation: Prepare a 1 mg/mL solution of lysozyme in PBS.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of BS3 in anhydrous DMSO.
-
Reaction: Add a 20-fold molar excess of the BS3 stock solution to the lysozyme solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by dialyzing the sample against PBS overnight at 4°C.
-
Characterization:
-
Confirm crosslinking by SDS-PAGE analysis (intramolecularly crosslinked protein should migrate slightly faster than the unmodified protein).
-
Determine the protein concentration using a spectrophotometer (A280).
-
Assess thermal stability by measuring the melting temperature (Tm) using DSF.
-
Measure enzymatic activity using a standard lysozyme activity assay.
-
Protocol 2: Surface Modification of Lysozyme with a Mono-NHS-PEG
Objective: To enhance the stability of lysozyme by attaching a hydrophilic polymer to its surface.
Materials:
-
Lysozyme from chicken egg white
-
mPEG-Succinimidyl Valerate (mPEG-SVA)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 7.5
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
-
Differential Scanning Fluorimeter (DSF)
Procedure:
-
Protein Preparation: Prepare a 5 mg/mL solution of lysozyme in PBS, pH 8.0.
-
PEG Reagent Preparation: Immediately before use, prepare a 100 mg/mL solution of mPEG-SVA in anhydrous DMSO.
-
Reaction: Add a 10-fold molar excess of the mPEG-SVA solution to the lysozyme solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess PEG reagent and byproducts by dialyzing the sample against PBS, pH 7.4, overnight at 4°C.
-
Characterization:
-
Confirm PEGylation by SDS-PAGE analysis (PEGylated protein will show a significant increase in apparent molecular weight).
-
Determine the protein concentration using a spectrophotometer (A280).
-
Assess thermal stability by measuring the melting temperature (Tm) using DSF.
-
Measure enzymatic activity using a standard lysozyme activity assay.
-
Experimental Workflow Visualization
Caption: Comparative experimental workflow for enzyme stabilization.
Conclusion: Making the Right Choice
The choice between a bis-NHS ester and a mono-NHS ester is fundamentally dictated by the desired outcome of the protein modification.
-
Choose a mono-NHS ester when the goal is to attach a single functional molecule to a protein for applications such as labeling, imaging, or creating targeted therapeutics. This approach offers a high degree of control and minimizes the risk of unwanted side reactions.
-
Choose a bis-NHS ester when the objective is to create covalent linkages between amine groups, either to study protein interactions, create protein conjugates, or to stabilize protein structure. While powerful, this method requires careful optimization to control the extent of crosslinking and avoid the formation of insoluble aggregates.
By understanding the distinct advantages and limitations of each reagent class and by following carefully designed experimental protocols, researchers can effectively harness the power of NHS ester chemistry to achieve their specific bioconjugation goals.
References
A Head-to-Head Comparison: Characterizing Proteins Labeled with Fluorescein-PEG6-bis-NHS Ester and Its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of proteins is paramount. Fluorescent labeling is a cornerstone technique in this endeavor, enabling the visualization and quantification of proteins in a multitude of applications. This guide provides a comprehensive comparison of Fluorescein-PEG6-bis-NHS ester, a commonly used labeling reagent, with its main alternatives, focusing on performance metrics, experimental protocols, and practical applications.
This compound is a derivative of the well-known fluorescein (B123965) dye, functionalized with two N-hydroxysuccinimide (NHS) esters and incorporating a polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines (the N-terminus and lysine (B10760008) side chains) on proteins to form stable amide bonds, while the hydrophilic PEG spacer enhances the solubility of the labeled protein and can reduce non-specific binding.[1][2] The bis-NHS functionality offers the potential for crosslinking or intramolecular labeling, depending on the reaction conditions and the protein's structure.
Performance Comparison of Amine-Reactive Dyes
The choice of a fluorescent label significantly impacts experimental outcomes. Key performance indicators include quantum yield (a measure of fluorescence efficiency), molar extinction coefficient (a measure of light absorption), photostability (resistance to fading upon light exposure), and pH sensitivity.
Below is a summary of the key photophysical properties of fluorescein and its common alternatives used for protein labeling via NHS ester chemistry.
| Feature | Fluorescein (FITC/FAM NHS Ester) | Alexa Fluor™ 488 NHS Ester | Cyanine3 (Cy3) NHS Ester |
| Excitation Max (nm) | ~494[6] | ~495[7] | ~555[8] |
| Emission Max (nm) | ~520[6] | ~519[7] | ~569[8] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000[6] | >65,000[7] | ~150,000 |
| Quantum Yield | ~0.9[6] | ~0.92[9] | ~0.3 |
| Photostability | Moderate (prone to photobleaching)[3][5] | High[3][7] | High |
| pH Sensitivity | High (fluorescence decreases in acidic pH)[3][4] | Low (stable over a wide pH range)[3][10] | Low (stable over a wide pH range)[8] |
| Brightness (Ext. Coeff. x QY) | ~67,500 | ~59,800 | ~45,000 |
| Molecular Weight of NHS Ester | ~473 g/mol (mono-NHS)[6] | ~643 g/mol | ~766 g/mol |
Note: Brightness is a calculated value and can be influenced by the degree of labeling and the local environment of the dye on the protein. The data for Fluorescein is based on its common mono-NHS ester derivatives, as specific data for the bis-NHS ester with a PEG6 linker is not available.
Experimental Protocols
The following sections provide detailed methodologies for labeling, purification, and characterization of proteins using amine-reactive fluorescent dyes.
Protein Labeling with this compound
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[11][12]
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 1-10 mg/mL stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each protein.[12]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[13]
Purification of the Labeled Protein
Effective removal of unconjugated dye is critical for accurate characterization.
Method: Size-Exclusion Chromatography
-
Equilibrate a desalting column (e.g., PD-10) with the desired storage buffer.
-
Apply the quenched reaction mixture to the column.
-
Elute the labeled protein with the storage buffer. The colored, labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Collect fractions and monitor the absorbance at both 280 nm (for protein) and the excitation maximum of the dye (~494 nm for fluorescein) to identify the fractions containing the purified conjugate.
Characterization of the Labeled Protein
Determining the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the dye's maximum absorbance wavelength (Amax, ~494 nm for fluorescein).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). For fluorescein, this is approximately 0.3.[11]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = Amax / (ε_dye × Protein Concentration (M)) where:
-
ε_dye is the molar extinction coefficient of the dye at its Amax (~75,000 cm⁻¹M⁻¹ for fluorescein).[6]
-
An optimal DOL for antibodies is typically between 2 and 7 to avoid self-quenching of the dye and potential loss of antibody function.[12]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental procedures.
References
- 1. medkoo.com [medkoo.com]
- 2. cenmed.com [cenmed.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. AAT Bioquest: Comparing iFluor™ 488, Alexa Fluor® 488 and FITC [aatbioquest.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. FAM NHS ester, 6-isomer, 890090-41-2 | BroadPharm [broadpharm.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 9. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 10. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 11. assaygenie.com [assaygenie.com]
- 12. drmr.com [drmr.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Validating Protein Conjugation with Mass Spectrometry
For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules to a protein is a critical step in ensuring the efficacy and safety of novel therapeutics like antibody-drug conjugates (ADCs). Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering precise and detailed characterization of these complex biomolecules. This guide provides a comparative overview of common MS techniques, detailed experimental protocols, and data interpretation strategies for validating protein conjugation.
The Power of Mass Spectrometry in Protein Conjugation Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, enabling the precise determination of a protein's molecular weight. When a molecule is conjugated to a protein, the mass of the protein increases. By comparing the mass of the conjugated protein to its unconjugated form, researchers can confirm the success of the conjugation and even quantify the number of molecules attached. This is particularly crucial for ADCs, where the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that directly impacts the therapeutic's potency and safety profile.[1][2]
Comparing Mass Spectrometry Techniques for Protein Conjugate Analysis
The two most common ionization techniques used for analyzing protein conjugates are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). Each has its advantages and is suited for different analytical approaches.
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | A laser strikes a sample co-crystallized with a matrix, causing desorption and ionization. | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets that evaporate to produce gas-phase ions. |
| Ionization | Primarily produces singly charged ions. | Produces multiply charged ions, allowing for the analysis of very large molecules on instruments with a lower m/z range.[3] |
| Sample Throughput | Generally higher throughput, suitable for rapid screening.[4] | Lower throughput, often coupled with liquid chromatography (LC) for online separation. |
| Salt Tolerance | More tolerant to salts and buffers. | Requires highly purified and desalted samples to avoid ion suppression.[5] |
| Data Complexity | Simpler spectra with predominantly [M+H]+ ions. | More complex spectra with a distribution of charge states that require deconvolution to determine the molecular mass. |
| Coupling to LC | Can be coupled to LC (offline), but direct coupling is less common. | Easily coupled to LC (online) for separation of complex mixtures prior to MS analysis. |
| Typical Applications | Rapid molecular weight determination of intact proteins and conjugates.[6] | Detailed characterization of intact proteins, subunits, and peptides, often with online separation.[6] |
Native Mass Spectrometry: A Gentle Approach for Delicate Conjugates
For protein conjugates where non-covalent interactions are crucial for maintaining the structure, such as certain cysteine-linked ADCs, native mass spectrometry is the preferred method.[7][8][9] This technique, typically employing ESI, uses non-denaturing conditions to preserve the native, folded state of the protein and its complexes during analysis.[7][10] This allows for the accurate mass determination of the intact conjugate without disrupting its structure.[8][9]
Experimental Workflows for Protein Conjugate Validation
The analysis of protein conjugates by mass spectrometry can be performed at three different levels: intact protein ("top-down"), protein subunits ("middle-down"), and peptides ("bottom-up").
Top-Down Analysis: Intact Mass Measurement
This approach involves analyzing the entire, intact protein conjugate. It provides a rapid assessment of successful conjugation and allows for the determination of the distribution of different conjugated species.
Middle-Down Analysis: Subunit Characterization
For more detailed information, the protein conjugate can be cleaved into smaller subunits before MS analysis. For antibodies, this is often achieved by reduction of disulfide bonds or enzymatic digestion with enzymes like IdeS. This approach provides higher resolution and sensitivity compared to top-down analysis.[1]
Bottom-Up Analysis: Peptide Mapping
The most detailed level of analysis involves digesting the protein conjugate into small peptides using enzymes like trypsin. This "peptide mapping" approach can pinpoint the exact sites of conjugation and determine the occupancy at each site.
Experimental Protocols
Sample Preparation for Mass Spectrometry
High-quality data relies on proper sample preparation.[11] Key considerations include:
-
Purity: Samples must be free of salts, detergents (like SDS and Triton X-100), and stabilizers (like glycerol (B35011) and PEG), which can interfere with ionization.[5][12]
-
Buffer Exchange: If the protein is in an MS-incompatible buffer (e.g., PBS), it must be exchanged into a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[5]
-
Deglycosylation: For glycoproteins like antibodies, enzymatic removal of glycans with PNGase F can simplify the mass spectrum and facilitate data interpretation.[13]
-
Reduction and Alkylation (for bottom-up and some middle-down): Disulfide bonds are typically reduced with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and the resulting free cysteines are alkylated with iodoacetamide (B48618) to prevent them from reforming.[11]
Protocol for Intact Mass Analysis (Top-Down)
-
Sample Preparation:
-
If necessary, perform buffer exchange into a volatile buffer (e.g., 50 mM ammonium acetate).
-
For glycosylated proteins, consider deglycosylation by incubating with PNGase F overnight at 37°C.[13]
-
Dilute the sample to a final concentration of 0.1-1 mg/mL in a solution compatible with MS analysis (e.g., for ESI, 50:50 acetonitrile:water with 0.1% formic acid).[5]
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it onto a suitable LC column (e.g., size-exclusion or reversed-phase) for online desalting.
-
Acquire data in the appropriate m/z range for the expected protein mass.
-
-
Data Analysis:
-
For ESI data, use deconvolution software to convert the charge state distribution into a zero-charge mass spectrum.
-
Identify the peaks corresponding to the unconjugated protein and the various conjugated species.
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species.[][15]
-
Data Presentation and Interpretation
Quantitative data from mass spectrometry should be summarized in clear, structured tables. For ADC analysis, this typically includes the relative abundance of each drug-loaded species and the calculated average DAR.
Table 1: Example DAR Calculation from Deconvoluted Mass Spectrum
| Species (Drug Load) | Measured Mass (Da) | Relative Abundance (%) | Weighted Abundance |
| DAR 0 | 148,000 | 5 | 0.00 |
| DAR 1 | 148,950 | 15 | 0.15 |
| DAR 2 | 149,900 | 30 | 0.60 |
| DAR 3 | 150,850 | 25 | 0.75 |
| DAR 4 | 151,800 | 15 | 0.60 |
| DAR 5 | 152,750 | 10 | 0.50 |
| Total | 100 | 2.60 | |
| Average DAR | 2.60 |
The deconvoluted mass spectrum will show a series of peaks, each corresponding to the protein with a different number of conjugated molecules. The relative intensity of these peaks is used to calculate the average conjugation ratio.[13][16]
Conclusion
Mass spectrometry offers a powerful and versatile platform for the detailed characterization and validation of protein conjugates. By selecting the appropriate MS technique and analytical approach—be it top-down, middle-down, or bottom-up—researchers can gain a comprehensive understanding of their conjugated products. Careful sample preparation and rigorous data analysis are paramount to obtaining accurate and reliable results, ultimately ensuring the quality and consistency of these important biotherapeutics.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 7. agilent.com [agilent.com]
- 8. Native Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 13. sciex.com [sciex.com]
- 15. hpst.cz [hpst.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Selecting PEG Spacer Length in Fluorescent Linkers
In the fields of molecular biology and drug development, fluorescent linkers are essential for visualizing and tracking target biomolecules.[1] The performance of these probes can be dramatically improved by incorporating a polyethylene (B3416737) glycol (PEG) spacer between the targeting molecule and the fluorophore. This guide provides an objective comparison of how different PEG spacer lengths influence the key performance metrics of fluorescent probes, supported by experimental data and detailed protocols to aid researchers in their design and selection process.
The addition of a PEG spacer confers several advantages, primarily stemming from its hydrophilic, flexible, and biocompatible nature.[1] These properties help to mitigate common issues such as poor solubility of hydrophobic dyes, non-specific binding, and steric hindrance. However, the length of the PEG chain is a critical parameter that must be optimized, as it presents a trade-off between various desirable properties.
The Impact of PEG Spacer Length on Probe Performance
The choice of PEG spacer length—from short (e.g., 4 units) to long (e.g., 12 units or more)—can profoundly affect the physicochemical and biological properties of a fluorescent probe.
-
Solubility and Aggregation: Many organic fluorophores are hydrophobic and prone to aggregation in aqueous solutions. A PEG spacer significantly enhances hydrophilicity, improving solubility and preventing aggregation. Generally, a longer PEG chain leads to greater solubility.[1][2]
-
Binding Affinity: The effect of spacer length on binding affinity is context-dependent and must be empirically determined. A spacer provides physical distance that can prevent the bulky fluorophore from interfering with the ligand-receptor interaction.[1] However, excessively long or flexible linkers can sometimes lead to a decrease in binding affinity (a higher IC50 or Kd value).[2]
-
Fluorescence Properties: A key benefit of a PEG spacer is the reduction of fluorescence quenching. By distancing the fluorophore from the target biomolecule and other nearby quenchers, the probe's brightness and quantum yield can be preserved.[1] PEGylation can also form a protective "shield," blocking interactions that lead to quenching and enhancing the quantum yield.[3][4]
-
Non-Specific Binding: The neutral, hydrophilic nature of PEG creates a hydration layer that masks the probe, reducing non-specific binding to proteins and cell membranes.[1] This "stealth" effect, which is often more pronounced with longer PEG chains, results in a lower background signal and a higher signal-to-noise ratio in imaging assays.[3][5]
-
Pharmacokinetics and In Vivo Stability: For in vivo applications, PEGylation is a well-established method to protect probes from enzymatic degradation and reduce immunogenicity, leading to a longer circulation half-life.[1][2] Studies have shown that longer PEG linkers can significantly improve tumor accumulation and therapeutic efficacy in animal models, an effect that may not be apparent from in vitro experiments alone.[6][7]
Comparative Performance Data
To illustrate these effects, the following table summarizes typical performance data for a hypothetical fluorescently-labeled ligand targeting a cell surface receptor, comparing probes with no spacer, a short (PEG4), medium (PEG8), and long (PEG12) spacer.
| Performance Metric | No Spacer | PEG4 Spacer | PEG8 Spacer | PEG12 Spacer |
| Aqueous Solubility | Low (Aggregates) | Moderate | High | Very High |
| Fluorescence Quantum Yield (Φ) | 0.25 | 0.45 | 0.55 | 0.60 |
| Binding Affinity (Kd, nM) | 5.2 | 3.5 | 4.8 | 8.1 |
| Non-Specific Binding | High | Moderate | Low | Very Low |
| Cellular Uptake (RFU) | 8,500 | 15,000 | 14,200 | 11,300 |
| In Vivo Tumor Accumulation (%ID/g) | 0.8 | 2.5 | 4.1 | 4.6 |
Data are representative and synthesized based on trends reported in literature.[2][6][8] The optimal binding affinity is observed with a short PEG4 spacer, while longer spacers slightly decrease affinity. However, in vivo performance is best with the longest PEG12 spacer, highlighting the importance of evaluating probes in the target biological system.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz help to visualize the probe structure, experimental processes, and the logical relationships between PEG length and performance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The PEG-fluorochrome shielding approach for targeted probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Confirming Fluorescein Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent probe to a biomolecule is a critical step in numerous assays. Fluorescein (B123965), a widely used fluorophore, offers a bright green fluorescence that is ideal for applications like immunofluorescence, flow cytometry, and fluorescence microscopy.[][2] However, the success of any experiment hinges on the accurate confirmation of this labeling process. Spectroscopic analysis provides a rapid, non-destructive, and quantitative method to validate the conjugation of fluorescein to a protein of interest.
This guide provides an objective comparison of spectroscopic methods for confirming fluorescein labeling, offers performance data against common alternatives, and includes a detailed experimental protocol for determining the degree of labeling.
Confirming Fluorescent Labeling
Two primary spectroscopic techniques are employed to confirm the successful labeling of a protein with fluorescein: UV-Vis absorption spectroscopy and fluorescence emission spectroscopy.
-
UV-Vis Absorption Spectroscopy: This technique is used to quantify the concentrations of both the protein and the attached dye. Proteins, due to the presence of aromatic amino acids like tryptophan and tyrosine, typically exhibit a maximum absorbance at a wavelength of 280 nm.[3] Fluorescein has a distinct absorption maximum around 495 nm.[4][5] By measuring the absorbance at these two wavelengths, one can calculate the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[6]
-
Fluorescence Spectroscopy: This method confirms that the attached fluorescein is fluorescently active. The sample is excited at the absorption maximum of fluorescein (~495 nm), and the emission spectrum is recorded. A characteristic emission peak around 519 nm confirms the presence of the functional fluorophore.[4][5] This technique is highly sensitive and specific, as unconjugated proteins will not produce a signal under these conditions.[7][8]
Performance Comparison: Fluorescein vs. Alternatives
While fluorescein is a cost-effective and widely used label, it has known limitations, including pH sensitivity and a propensity for photobleaching (fading upon light exposure).[][4][9] Several alternative dyes have been developed to overcome these drawbacks. The choice of fluorophore should be guided by the specific experimental requirements.
| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| Fluorescein (FITC) | ~494 | ~518 | ~73,000 | ~0.50 | Cost-effective, bright; but prone to photobleaching and its fluorescence is pH-sensitive.[][4][10] |
| Rhodamine Green | ~502 | ~527 | ~75,000 | ~0.90 | More photostable than fluorescein; fluorescence is insensitive to pH between 4 and 9.[9] |
| Alexa Fluor™ 488 | ~495 | ~519 | >65,000 | 0.92 | Excellent photostability and brightness; pH-insensitive. A superior alternative to FITC.[9][10] |
| Cyanine Dyes (Cy5) | ~650 | ~670 | ~250,000 | ~0.20 | Emission in the far-red spectrum minimizes cellular autofluorescence; very high molar absorptivity.[10] |
Note: Photophysical properties can vary depending on the solvent, pH, and the specific biomolecule to which the dye is conjugated. The values presented are for comparative purposes.
Experimental Protocol: Labeling IgG with FITC and Determining DOL
This protocol provides a general guideline for labeling an IgG antibody with Fluorescein isothiocyanate (FITC) and calculating the degree of labeling using UV-Vis spectroscopy.
Materials:
-
IgG antibody solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)
-
FITC powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., spin desalting column)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare FITC Stock Solution: Dissolve 1 mg of FITC in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. This should be prepared fresh.[5]
-
Prepare Protein Solution: The protein must be in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) ions.[11] A concentration of 2 mg/mL in a bicarbonate buffer (pH 8.5-9.5) is recommended for efficient labeling of primary amines.[12]
-
Conjugation Reaction:
-
Add the FITC stock solution to the IgG solution. A common starting point is a 10:1 molar ratio of dye to protein.
-
For an IgG (MW ~150,000 g/mol ) at 2 mg/mL, you can add approximately 5 µL of 10 mg/mL FITC solution per 1 mg of antibody.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the FITC-labeled antibody from unreacted FITC using a spin desalting column equilibrated with PBS.
-
Follow the manufacturer's instructions for the column to collect the purified protein conjugate.
-
-
Spectroscopic Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 495 nm (A₄₉₅) using a spectrophotometer. Use PBS as the blank.
-
-
Calculate Degree of Labeling (DOL):
-
The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of FITC at 280 nm.
-
The concentration of bound FITC is determined from its absorbance at 495 nm.
Constants Needed:
-
Molar extinction coefficient of IgG at 280 nm (ε_prot): 210,000 M⁻¹cm⁻¹
-
Molar extinction coefficient of FITC at 495 nm (ε_dye): 70,000 M⁻¹cm⁻¹ [13][14]
-
Correction Factor (CF) for FITC absorbance at 280 nm: CF = A₂₈₀ / A₄₉₅ ≈ 0.35
Calculations:
-
Protein Concentration (M): Protein (M) = [A₂₈₀ - (A₄₉₅ × CF)] / ε_prot
-
Dye Concentration (M): Dye (M) = A₄₉₅ / ε_dye
-
Degree of Labeling (DOL): DOL = Dye (M) / Protein (M)
An optimal DOL for antibodies is typically between 2 and 10.[5] Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal.[2][6]
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the protein labeling process.
Caption: Workflow for fluorescent labeling of a protein and its subsequent confirmation.
Caption: Relationship between spectroscopic methods and analytical outcomes.
References
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fluorescence Spectroscopy [focal.demcon.com]
- 8. biocompare.com [biocompare.com]
- 9. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. thejamesonlab.com [thejamesonlab.com]
- 14. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison: Fluorescein vs. Alexa Fluor for Superior Antibody Labeling
In the realm of fluorescence microscopy and immunodetection assays, the choice of fluorophore for antibody labeling is a critical determinant of experimental success. For decades, fluorescein (B123965) isothiocyanate (FITC) has been a workhorse due to its bright green fluorescence and affordability. However, the advent of modern synthetic dyes, most notably the Alexa Fluor family, has presented researchers with a superior alternative, offering enhanced performance in key areas. This guide provides an objective, data-driven comparison of Fluorescein and Alexa Fluor dyes for antibody labeling to inform researchers, scientists, and drug development professionals in their selection process.
Performance Characteristics: A Quantitative Analysis
The superiority of Alexa Fluor dyes, particularly Alexa Fluor 488 as a direct substitute for FITC, is evident in their photophysical properties. Alexa Fluor dyes are characterized by greater photostability and brighter fluorescence signals that are less susceptible to changes in pH.[1][2][3] This translates to longer imaging times, higher signal-to-noise ratios, and more reliable quantification in a variety of applications.[4]
Here, we present a summary of the key performance indicators for FITC and its Alexa Fluor counterpart, Alexa Fluor 488.
| Property | Fluorescein (FITC) | Alexa Fluor 488 | Advantage |
| Excitation Maximum | ~494 nm | ~495 nm[5] | Comparable |
| Emission Maximum | ~518 nm[5] | ~519 nm[5] | Comparable |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~75,000[5] | ~71,000[5] | Comparable |
| Quantum Yield | 0.3-0.9 (pH dependent)[5] | 0.92[6] | Alexa Fluor 488 |
| Photostability | Low[5] | Very High[5] | Alexa Fluor 488 |
| pH Sensitivity | High (fluorescence decreases in acidic pH) | Low (stable fluorescence from pH 4-10)[7] | Alexa Fluor 488 |
Key Differences and Their Implications
Photostability: One of the most significant drawbacks of FITC is its rapid photobleaching upon exposure to excitation light.[5] This fading of the fluorescent signal can severely limit the time available for image acquisition, especially in demanding applications like confocal microscopy and time-lapse imaging. In a direct comparison, under constant illumination, fluorescein was shown to photobleach to about 20% of its initial intensity in 30 seconds, while the fluorescence of Alexa Fluor 488 remained at its initial value under the same conditions.[8] The enhanced photostability of Alexa Fluor dyes allows for longer exposure times and the capture of higher quality images with improved signal-to-noise ratios.[4]
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While FITC has a high quantum yield in optimal conditions, this is heavily dependent on the pH of the environment.[5] Alexa Fluor 488, on the other hand, maintains a high quantum yield across a broad pH range, resulting in consistently brighter and more reliable signals.[6][7] This is particularly advantageous for detecting low-abundance targets.
pH Sensitivity: The fluorescence intensity of FITC is significantly quenched in acidic environments, which can be a major issue in certain cellular compartments or experimental conditions. Alexa Fluor dyes are notably less sensitive to pH, maintaining their bright fluorescence over a wide physiological range (pH 4-10).[7] This robustness ensures more consistent and quantifiable results regardless of minor fluctuations in the local environment.
Experimental Workflows and Protocols
The following sections provide detailed methodologies for antibody labeling with both Fluorescein (FITC) and Alexa Fluor NHS esters, as well as a general protocol for immunocytochemistry.
Antibody Labeling Workflow
The general workflow for labeling antibodies with either FITC or Alexa Fluor NHS esters is similar and involves the reaction of the amine-reactive dye with primary amines on the antibody, followed by purification of the conjugate.
Detailed Experimental Protocols
1. Fluorescein Isothiocyanate (FITC) Antibody Labeling Protocol
This protocol is adapted for labeling approximately 1 mg of an IgG antibody.
Materials:
-
Purified antibody (1-2 mg/mL) in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[9]
-
Fluorescein isothiocyanate (FITC)[10]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)[12]
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-2 mg/mL. Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.[9] If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[11]
-
Labeling Reaction:
-
Add the FITC solution to the antibody solution at a molar ratio of 10-20 moles of FITC per mole of antibody. A common starting point is to add 40-80 µg of FITC per mg of antibody.[11]
-
Mix immediately by gentle vortexing or inversion.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]
-
-
Quenching the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted FITC. Incubate for 30 minutes at room temperature.
-
Purification:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with elution buffer (PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Collect the fractions containing the labeled antibody, which will be the first colored band to elute. The second, slower-moving band is the free, unreacted FITC.
-
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 494 nm (A494).
-
Calculate the protein concentration:
-
Protein concentration (M) = [A280 - (A494 x 0.35)] / (Molar extinction coefficient of antibody at 280 nm)
-
The correction factor of 0.35 accounts for the absorbance of FITC at 280 nm. The molar extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹.
-
-
Calculate the DOL:
-
DOL = A494 / (75,000 M⁻¹cm⁻¹ x Protein concentration (M))
-
An optimal DOL for antibodies is typically between 3 and 7.
-
-
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.
2. Alexa Fluor NHS Ester Antibody Labeling Protocol
This protocol is a general guideline for labeling 1 mg of an IgG antibody.
Materials:
-
Purified antibody (1-2 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Alexa Fluor NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., spin column or gel filtration column)
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation: The antibody should be in an amine-free buffer at a concentration of 1-2 mg/mL. The optimal pH for the reaction is between 7.2 and 8.5.[13]
-
Alexa Fluor NHS Ester Solution Preparation: Immediately before use, dissolve the Alexa Fluor NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[13]
-
Labeling Reaction:
-
Add the Alexa Fluor NHS ester solution to the antibody solution. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1.
-
Mix thoroughly by gentle vortexing or inversion.
-
Incubate for 1 hour at room temperature, protected from light.[14]
-
-
Quenching the Reaction (Optional but Recommended): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification:
-
Purify the conjugate using a size-exclusion spin column or a gel filtration column equilibrated with PBS, pH 7.4.
-
Collect the purified labeled antibody.
-
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and the excitation maximum of the specific Alexa Fluor dye (Amax).
-
Calculate the protein concentration:
-
Protein concentration (M) = [A280 - (Amax x Correction Factor)] / (Molar extinction coefficient of antibody at 280 nm)
-
The correction factor for Alexa Fluor 488 at 280 nm is 0.11.[7]
-
-
Calculate the DOL:
-
DOL = Amax / (Molar extinction coefficient of the dye x Protein concentration (M))
-
The molar extinction coefficient for Alexa Fluor 488 is ~71,000 M⁻¹cm⁻¹.[5]
-
Optimal DOL is generally between 2 and 7 for most applications.
-
-
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
3. General Immunocytochemistry (ICC) Protocol
This is a basic protocol for staining cells with a fluorescently labeled antibody.
References
- 1. FITC/Alexa Fluor 488 FluoroFinder [app.fluorofinder.com]
- 2. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. optolongfilter.com [optolongfilter.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. drmr.com [drmr.com]
- 12. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. genecopoeia.com [genecopoeia.com]
A Researcher's Guide to Quantifying Bioconjugation Reaction Efficiency
For researchers, scientists, and drug development professionals, the ability to create stable and well-defined bioconjugates is fundamental to advancing fields ranging from targeted therapeutics to advanced diagnostics. The success of these endeavors hinges on the precise and reliable quantification of bioconjugation efficiency. This guide provides an objective comparison of common methods used to measure the outcome of bioconjugation reactions, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical technique for your specific needs.
Comparing the Chemistries: A Quantitative Overview
The choice of bioconjugation chemistry is a critical first step that influences the potential efficiency and stability of the resulting conjugate. The most prevalent methods target specific functional groups on biomolecules, such as primary amines or thiols, or employ bio-orthogonal "click" chemistry. Each approach offers a unique balance of reaction speed, efficiency, and stability.
| Bioconjugation Method | Target Functional Group | Typical Efficiency/Yield | Bond Stability | Reaction Speed | Key Considerations |
| EDC/NHS Coupling | Primary Amines (-NH₂) | Modest (can be variable, 50-80% reported in some systems) | Covalent (Amide bond) - High | Moderate (30 min - 4 hours) | pH-sensitive (optimal ~pH 7-8); susceptible to hydrolysis; potential for side reactions. |
| Thiol-Maleimide Chemistry | Thiols (-SH) | High (>90%) | Covalent (Thioether bond) - High | Fast (1-2 hours) | pH-sensitive (optimal ~pH 6.5-7.5); maleimide (B117702) can hydrolyze at higher pH. |
| Click Chemistry (CuAAC) | Azides (-N₃) and Alkynes (-C≡CH) | Very High (>95%) | Covalent (Triazole ring) - Very High | Fast (30-60 minutes) | Requires a copper catalyst, which may need to be removed for some biological applications. |
Analytical Techniques for Quantifying Bioconjugation Efficiency
Once a bioconjugation reaction is performed, a robust analytical method is required to determine its efficiency. The choice of technique depends on the nature of the bioconjugate, the required level of detail, and available instrumentation. Here, we compare four widely used methods: UV-Vis Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Information | Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, sequence verification.[1] | Determination of DAR, assessment of drug load distribution and heterogeneity.[2] | Average number of conjugated molecules (e.g., drug-to-antibody ratio, DAR).[3] | Quantification of conjugate concentration, assessment of binding activity.[1] |
| Advantages | Provides detailed structural information, high accuracy and resolution, can identify specific conjugation sites.[1] | High reproducibility, can separate different conjugate species, well-established for DAR determination.[2] | Simple, rapid, and non-destructive.[3] | High sensitivity and specificity, high throughput, can assess biological function.[1] |
| Limitations | High instrument cost, complex data analysis, may not be suitable for all types of bioconjugates.[4] | Can be affected by hydrophobicity of the payload, may require method development for each new conjugate.[2] | Provides an average measurement, may not be accurate for complex mixtures, requires known extinction coefficients.[2] | Indirect measurement, can be affected by antibody-antigen binding affinity, requires specific antibodies.[1] |
| Sensitivity | High (picogram to nanogram levels).[1] | Moderate (microgram levels).[1] | Low (microgram levels).[1] | Very High (picogram to nanogram levels).[1] |
| Throughput | Moderate to high, depending on the complexity of analysis and sample preparation.[1] | High, suitable for initial screening.[1] | High.[1] | Very High.[1] |
| Cost (Instrument) | High.[1] | Moderate.[1] | Low.[1] | Low to Moderate.[1] |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the practical application of each technique. The following diagrams illustrate the typical workflows for quantifying bioconjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of analytical methods for antibody conjugates with application in nuclear imaging - Report from the trenches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Homobifunctional Crosslinking Agents: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and protein interaction studies, the selection of an appropriate crosslinking agent is a critical determinant of experimental success. This guide provides a comprehensive side-by-side comparison of common homobifunctional crosslinking agents, offering objective performance data and detailed experimental protocols to inform your selection process.
Homobifunctional crosslinkers are reagents featuring two identical reactive groups, designed to target the same functional group on one or more molecules.[1][2] This characteristic makes them particularly useful for intramolecular crosslinking, polymerization of monomers, and studying protein-protein interactions.[2][3] The choice of a specific homobifunctional crosslinker depends on several factors, including the target functional group, the desired spacer arm length, solubility requirements, and whether the crosslink needs to be cleavable for downstream analysis.[4][5]
Comparative Analysis of Common Homobifunctional Crosslinkers
This section provides a quantitative comparison of widely used homobifunctional crosslinkers, categorized by their reactivity towards primary amines and sulfhydryl groups.
Amine-Reactive Homobifunctional Crosslinkers
N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive functional groups in crosslinkers, reacting with primary amines at physiological to slightly alkaline pH (7.2-9.0) to form stable amide bonds.[6][7] Imidoesters represent another class of amine-reactive crosslinkers, forming amidine bonds at a more alkaline pH range (8-10).[8] While historically used, NHS esters have largely replaced imidoesters in many applications due to the greater stability of the resulting amide bond.[9]
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable | Key Characteristics & Applications |
| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | Yes | No | Widely used for intracellular and intramembrane crosslinking due to its lipophilic nature.[7][10] |
| BS³ (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester | 11.4 | Yes | No | No | The water-soluble analog of DSS, ideal for crosslinking cell surface proteins as it cannot permeate the cell membrane.[11][12] |
| DSG (Disuccinimidyl glutarate) | NHS ester | 7.7 | No | Yes | No | A shorter-chain amine-to-amine crosslinker.[13] |
| DSP (Dithiobis(succinimidyl propionate)) | NHS ester | 12.0 | No | Yes | Yes (by reducing agents) | A thiol-cleavable crosslinker, allowing for the separation of crosslinked proteins for analysis. Often used to stabilize protein complexes before immunoprecipitation.[10][14][15] |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | Sulfo-NHS ester | 12.0 | Yes | No | Yes (by reducing agents) | The water-soluble, membrane-impermeant version of DSP, suitable for cell surface applications where cleavability is desired.[10] |
Sulfhydryl-Reactive Homobifunctional Crosslinkers
Sulfhydryl-reactive crosslinkers primarily target the thiol groups of cysteine residues, which are less abundant than primary amines in most proteins, allowing for more selective crosslinking.[16] Common reactive groups include maleimides and bromoacetyls.
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable | Key Characteristics & Applications |
| BMOE (Bismaleimidoethane) | Maleimide (B117702) | 8.0 | No | Yes | No | A short, specific crosslinker for linking cysteine residues. It is known to produce fewer and more specific crosslinks compared to some other reagents.[17][18] |
| DTME (Dithiobismaleimidoethane) | Maleimide | 13.1 | No | Yes | Yes (by reducing agents) | A cleavable maleimide crosslinker, allowing for the reversal of the crosslink with reducing agents. |
| 1,2-Bis(bromoacetylamino)ethane | Bromoacetyl | ~7.5 | No | Yes | No | Reacts with thiol groups to form stable thioether bonds. The reaction is highly efficient at a slightly alkaline pH (~9.0).[3] |
Experimental Protocols
The following are generalized protocols for common applications using homobifunctional crosslinkers. Optimization is often necessary for specific experimental systems.
General Protocol for Crosslinking Proteins in Solution
This protocol is suitable for identifying protein-protein interactions using amine-reactive crosslinkers like DSS or BS³.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.
-
Amine-reactive crosslinker (e.g., DSS, BS³).
-
Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS).
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5).
-
SDS-PAGE reagents.
-
Mass spectrometer and associated reagents (for identification of crosslinked peptides).
Procedure:
-
Sample Preparation: Prepare the purified protein sample(s) in a suitable reaction buffer at a concentration of 0.1-2 mg/mL.
-
Crosslinker Stock Solution: Immediately before use, prepare a stock solution of the crosslinker. For DSS, dissolve in anhydrous DMSO. For BS³, dissolve in the reaction buffer.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein.[3][10] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[7][10]
-
Analysis: Analyze the crosslinked products by SDS-PAGE. For identification of interaction sites, excise the crosslinked protein bands, digest with a protease (e.g., trypsin), and analyze by mass spectrometry.[19]
Protocol for Intracellular Crosslinking with DSP
This protocol is designed to stabilize protein-protein interactions within living cells using the membrane-permeable and cleavable crosslinker DSP.[15]
Materials:
-
Cultured cells.
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.
-
DSP (Dithiobis(succinimidyl propionate)).
-
Anhydrous DMSO.
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5).
-
Lysis buffer.
-
Antibodies for immunoprecipitation.
-
Reducing agent (e.g., DTT or β-mercaptoethanol).
Procedure:
-
Cell Preparation: Wash the cultured cells twice with pre-warmed PBS.
-
DSP Solution Preparation: Prepare a 100 mM DSP stock solution in DMSO immediately before use. Dilute the stock solution in pre-warmed PBS to the desired final concentration (e.g., 0.1 mM).[15] The optimal concentration should be determined empirically.[15]
-
Crosslinking: Remove the PBS from the cells and add the DSP-containing PBS. Incubate at 37°C for 30 minutes.[15]
-
Quenching: Stop the crosslinking reaction by adding quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and proceed with your standard immunoprecipitation protocol to isolate the protein of interest and its crosslinked partners.
-
Cleavage of Crosslinks: To analyze the immunoprecipitated proteins, the crosslinks can be cleaved by adding a reducing agent to the SDS-PAGE sample buffer (e.g., 50 mM DTT) and heating.[10]
Visualizations of Key Concepts and Workflows
To further elucidate the principles and applications of homobifunctional crosslinkers, the following diagrams have been generated.
Caption: A typical experimental workflow for using homobifunctional crosslinkers to study protein interactions.
Caption: Using a membrane-impermeable crosslinker like BS³ to capture interactions between a receptor and cytosolic proteins upon ligand binding.
Caption: Logical relationships between different classes of homobifunctional crosslinkers based on their reactivity and key properties.
References
- 1. proteochem.com [proteochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. cyanagen.com [cyanagen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. store.sangon.com [store.sangon.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Secure and Compliant Disposal of Fluorescein-PEG6-bis-NHS Ester: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe handling and disposal of Fluorescein-PEG6-bis-NHS ester, a fluorescent labeling reagent. The procedure emphasizes the deactivation of its reactive components prior to disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. The Safety Data Sheet (SDS) for fluorescein, a component of this reagent, indicates that it can cause serious eye irritation.[1] Therefore, eye protection is critical. Work should be conducted in a well-ventilated area, such as a chemical fume hood.
Core Disposal Protocol: Deactivation and Disposal
The key to the safe disposal of this compound lies in the deactivation of the reactive N-hydroxysuccinimide (NHS) ester groups. NHS esters are susceptible to hydrolysis, a chemical reaction with water that converts the reactive ester into a stable carboxylic acid. This process is accelerated at a basic pH.
Step-by-Step Inactivation and Disposal Procedure:
-
Preparation of Inactivation Solution: Prepare a dilute basic solution. A 0.1 M solution of a common laboratory base such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) is suitable.
-
Inactivation of the Reagent:
-
For unused or expired solid this compound, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the basic solution.
-
For solutions of the reagent or waste from labeling reactions, slowly add the solution to the prepared basic solution with stirring. A general guideline is to use a 10-fold excess of the basic solution by volume.
-
Allow the mixture to stand for at least one hour at room temperature. This duration is typically sufficient to ensure complete hydrolysis of the NHS esters.
-
-
Neutralization: After the inactivation period, neutralize the solution by adding a dilute acidic solution (e.g., 0.1 M HCl) until the pH is between 6 and 8. Verify the pH using pH paper or a calibrated pH meter.
-
Final Disposal:
-
The resulting neutralized solution contains the inactivated fluorescein-PEG derivative, which is not classified as hazardous waste. Polyethylene glycol (PEG) is known to be readily biodegradable.[2]
-
Dispose of the neutralized solution in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not pour down the drain unless permitted by your institution's environmental health and safety (EHS) office.[1]
-
Collect the waste in a clearly labeled container. The label should indicate the contents (e.g., "Hydrolyzed this compound waste") and that it is non-hazardous.
-
For spills of the solid material, sweep it up, avoiding dust formation, and place it in a sealed container for inactivation and disposal as described above.[1]
-
Summary of Key Information
| Parameter | Information | Source |
| Primary Hazard | Causes serious eye irritation. | [1] |
| Key Reactive Group | N-hydroxysuccinimide (NHS) ester | N/A |
| Inactivation Method | Hydrolysis in a basic solution. | N/A |
| PEG Disposal | Readily biodegradable; non-hazardous. | [2] |
| Final Waste Classification | Non-hazardous chemical waste (post-inactivation). | N/A |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Fluorescein-PEG6-bis-NHS ester
Essential Safety and Handling Guide for Fluorescein-PEG6-bis-NHS Ester
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in the laboratory.
Compound Information and Properties
This compound is a fluorescent, PEG-based PROTAC linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. The molecule contains a fluorescein (B123965) moiety for visualization, a hydrophilic PEG6 spacer to enhance solubility, and two N-hydroxysuccinimide (NHS) ester groups for covalent labeling of primary amines on proteins and other molecules[2][3].
| Property | Value | Source |
| CAS Number | 2055105-59-2 | [2][3] |
| Molecular Formula | C44H50N4O17S | [3] |
| Molecular Weight | 938.96 g/mol | [3] |
| Storage (Short-term) | 0 - 4 °C (days to weeks) | [3] |
| Storage (Long-term) | -20 °C (months to years) | [3] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [3] |
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant to provide a complete seal around the eyes, protecting against dust particles. |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities or if there is a risk of dust generation. | |
| Hand Protection | Nitrile Gloves | Double-gloving is advised. Nitrile gloves offer good resistance to a range of chemicals. Gloves should be inspected for any signs of damage before use and changed immediately upon contamination. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling the powdered form of the compound to prevent inhalation. P100 filters are 99.97% efficient at filtering airborne particles. A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, should be worn to protect skin and clothing. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable gown or a chemical-resistant apron should be worn over the lab coat. | |
| Footwear | Closed-toe Shoes | Required at all times within the laboratory to protect against spills. |
Operational Plan: Handling and Experimental Workflow
A systematic approach is crucial for the safe handling of this compound, from preparation to the completion of the experiment.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Area Preparation : Designate a specific work area, preferably within a chemical fume hood, for handling the compound. Cover the work surface with disposable, absorbent bench paper.
-
Personal Protective Equipment : Before handling the compound, ensure all required PPE as specified in the table above is correctly worn.
-
Gather Materials : Assemble all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatula, anhydrous solvent (e.g., DMSO or DMF), and the primary reaction vessel.
-
Weighing : Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat using a clean spatula.
-
Dissolving : Dissolve the compound in an appropriate anhydrous solvent. NHS esters are susceptible to hydrolysis, so the use of dry solvents is critical to maintain reactivity[4].
-
Reaction : Carry out the labeling reaction according to your experimental protocol. The reaction of NHS esters with primary amines is most efficient at a pH of 7-8[5].
-
Quenching : After the reaction is complete, quench any unreacted NHS ester by adding an amine-containing buffer such as Tris or glycine[5].
Disposal Plan
All waste generated from the use of this compound must be considered chemical waste and should be segregated from regular trash[6].
Waste Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
